Hydroxy Terbinafine
Description
Properties
IUPAC Name |
(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c1-21(2,17-23)14-7-4-8-15-22(3)16-19-12-9-11-18-10-5-6-13-20(18)19/h4-6,8-13,23H,15-17H2,1-3H3/b8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEJUKJZTGFNKY-XBXARRHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)C#C/C=C/CN(C)CC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Biological Profile & Bioanalytical Characterization of Hydroxy Terbinafine Metabolites
Executive Summary: The Metabolic Fork in the Road
In the development and safety profiling of allylamine antifungals, Hydroxy Terbinafine represents a critical node in the metabolic fate of the parent drug, Terbinafine (TBF). While Terbinafine itself is a potent inhibitor of squalene epoxidase, its metabolic byproducts dictate its safety profile.
This guide distinguishes the Hydroxy Terbinafine class of metabolites (formed via oxidative clearance) from the Reactive Aldehyde (TBF-A) metabolites (formed via N-dealkylation). Understanding this distinction is vital for researchers investigating the mechanism of Terbinafine-induced idiosyncratic hepatotoxicity. While hydroxy metabolites are pharmacologically inactive against fungal pathogens, their formation represents a "safe shunting" pathway that competes with bioactivation.
Key Technical Takeaway:
-
Pharmacology: Hydroxy Terbinafine metabolites possess negligible antifungal activity.
-
Toxicology: They serve as stable detoxification products, unlike the reactive metabolite TBF-A (6,6-dimethyl-2-hepten-4-ynal).
-
Bioanalysis: Quantification requires specific LC-MS/MS transitions (m/z 308 → fragment) to distinguish from isomeric N-oxide or dihydrodiol metabolites.
Chemical Identity and Metabolic Formation[1]
Terbinafine undergoes extensive hepatic metabolism, primarily mediated by CYP450 isozymes.[1] The "Hydroxy Terbinafine" designation refers to a group of regioisomers formed by the insertion of an oxygen atom into the naphthalene ring or the tert-butyl side chain.
Metabolic Pathways and Causality
The liver processes Terbinafine through two divergent pathways with opposing safety implications:
-
The Bioactivation Pathway (Risk): N-dealkylation (mediated by CYP2C9, CYP3A4) removes the side chain to form Desmethyl-Terbinafine , which can further degrade into the hepatotoxic aldehyde TBF-A .
-
The Clearance Pathway (Safety): Direct hydroxylation (mediated by CYP1A2, CYP2C9, and others) creates Hydroxy Terbinafine . This polar handle allows for rapid Phase II conjugation (Glucuronidation) and urinary excretion.
Causality Insight: High activity of the hydroxylation pathway effectively reduces the pool of parent drug available for conversion into the toxic TBF-A aldehyde. Thus, Hydroxy Terbinafine levels can be viewed as a biomarker of safe metabolic clearance.
Visualization of Metabolic Fate
The following diagram illustrates the competitive relationship between bioactivation (Red) and detoxification (Green).
Caption: Competitive metabolic pathways of Terbinafine. Green path represents safe clearance; Red path represents bioactivation.
Pharmacological & Toxicological Profile
Antifungal Efficacy (Lack Thereof)
Unlike the parent compound, Hydroxy Terbinafine metabolites do not exhibit significant inhibition of squalene epoxidase.
| Compound | Target | IC50 / MIC | Activity Status |
| Terbinafine | Squalene Epoxidase | 0.002 - 0.006 µg/mL | Active (Fungicidal) |
| Hydroxy Terbinafine | Squalene Epoxidase | > 100 µg/mL | Inactive |
| Desmethyl Terbinafine | Squalene Epoxidase | High µM range | Negligible |
Scientific Rationale: The lipophilic tert-butylacetylene side chain of Terbinafine is crucial for binding to the fungal enzyme. Hydroxylation introduces polarity that disrupts this hydrophobic interaction, rendering the metabolite inactive.
Role in Hepatotoxicity
While Hydroxy Terbinafine is not the toxicant, its formation kinetics are relevant to safety studies.
-
Mechanism: TBF-A (aldehyde) forms protein adducts in the liver, triggering immune-mediated injury (idiosyncratic).
-
Protective Role: Efficient conversion to Hydroxy Terbinafine (and subsequently Carboxybutyl-Terbinafine) sequesters the drug away from the TBF-A pathway.
-
Clinical Relevance: Patients with genetic polymorphisms reducing hydroxylation efficiency (e.g., CYP2C9 poor metabolizers) may theoretically shunt more parent drug toward the toxic N-dealkylation pathway, although this is complex due to multiple compensating enzymes.
Bioanalytical Methodologies
For researchers characterizing these metabolites, distinguishing the hydroxy isomer (m/z 308) from the N-oxide (m/z 308) and the parent (m/z 292) is critical.
LC-MS/MS Quantification Protocol
This protocol is designed for the simultaneous quantification of Terbinafine and Hydroxy Terbinafine in human plasma.
A. Sample Preparation (Protein Precipitation)
-
Rationale: Liquid-Liquid Extraction (LLE) is cleaner but Protein Precipitation (PPT) is faster and recovers polar hydroxy metabolites better than non-polar solvents used in LLE (like hexane).
-
Aliquot 50 µL of plasma into a 96-well plate.
-
Add 150 µL of Acetonitrile containing Internal Standard (Naftifine or Terbinafine-d7).
-
Vortex for 2 minutes; Centrifuge at 4,000 rpm for 10 minutes.
-
Inject 5 µL of supernatant.
B. Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge Phenyl or C18, 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-3.0 min: Linear ramp to 95% B
-
3.0-4.0 min: Hold 95% B (Elutes Terbinafine)
-
4.1 min: Re-equilibrate.
-
-
Flow Rate: 0.5 mL/min.
C. Mass Spectrometry Parameters (MRM)
-
Ionization: ESI Positive Mode.
-
Self-Validation Check: Ensure the retention time of Hydroxy Terbinafine is earlier than Terbinafine (due to increased polarity).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Terbinafine | 292.2 | 141.1 | 30 | 25 |
| Hydroxy Terbinafine | 308.2 | 141.1* | 32 | 28 |
| Naftifine (IS) | 288.2 | 117.1 | 30 | 25 |
*Note: The 141.1 fragment (naphthalene methyl group) is conserved in both parent and hydroxy metabolites if hydroxylation occurs on the side chain or distal ring. If hydroxylation is on the naphthalene ring, the fragment mass will shift to 157.1. Verify with authentic standards.
Experimental Workflow: Metabolic Stability Assay
To assess the clearance vs. activation ratio in early drug discovery:
-
Incubation: Incubate 1 µM Terbinafine with Human Liver Microsomes (HLM) (0.5 mg/mL protein) + NADPH (1 mM).
-
Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile.
-
Analysis: Analyze supernatant via LC-MS/MS monitoring m/z 292 (Parent), 308 (Hydroxy), and 278 (Desmethyl).
-
Calculation:
-
Intrinsic Clearance (CLint) =
-
Metabolic Ratio:
-
Interpretation: A higher ratio indicates a safer metabolic profile (favoring clearance over bioactivation).
-
References
-
Humbert, H., et al. (1995). "Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine, following a single oral dose in healthy subjects."[2] Biopharmaceutics & Drug Disposition. Link
-
Vickers, A. E., et al. (1999). "Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions." Drug Metabolism and Disposition. Link
-
Iverson, S. L., et al. (2019). "Comprehensive Kinetic and Modeling Analyses Revealed CYP2C9 and 3A4 Determine Terbinafine Metabolic Clearance and Bioactivation." Drug Metabolism and Disposition. Link
-
FDA Label (Lamisil). "Clinical Pharmacology: Pharmacokinetics." U.S. Food and Drug Administration.[3][4][5] Link
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- 3. researchgate.net [researchgate.net]
- 4. Terbinafine quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lamisil vs Terbinafine Comparison - Drugs.com [drugs.com]
Hydroxy Terbinafine: A Comprehensive Technical Guide for Drug Development Professionals
Foreword: Understanding the Metabolite Landscape in Drug Development
In the intricate journey of a drug from conception to clinical application, the characterization of its metabolic fate is a cornerstone of ensuring safety and efficacy. The biotransformation of a parent compound into its various metabolites can significantly influence its pharmacokinetic profile, potential for drug-drug interactions, and overall toxicological risk. This guide provides an in-depth technical exploration of Hydroxy Terbinafine, a human metabolite of the widely prescribed antifungal agent, Terbinafine. Our focus will be on the practical application of this knowledge for researchers, scientists, and drug development professionals, moving beyond mere data recitation to explain the causality behind experimental choices and regulatory considerations.
Terbinafine: A Brief Overview of the Parent Compound
Terbinafine is a synthetic allylamine antifungal agent that is highly effective against dermatophytes, making it a first-line treatment for fungal infections of the nails (onychomycosis), skin, and hair.[1][2] Its mechanism of action involves the specific inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[3][4] This inhibition leads to a deficiency of ergosterol, an essential component of the fungal cell membrane, and a toxic accumulation of squalene within the cell, resulting in fungal cell death.[4]
Following oral administration, Terbinafine is well-absorbed and extensively distributed, particularly to keratin-rich tissues such as the skin, nails, and hair.[4] It undergoes extensive hepatic metabolism before excretion.[2]
The Biotransformation of Terbinafine: Formation of Hydroxy Terbinafine
The metabolism of Terbinafine is a complex process involving multiple pathways, primarily mediated by the cytochrome P450 (CYP) enzyme system.[5] While N-demethylation and oxidation of the naphthyl ring are major routes, another significant pathway is the oxidation of the alkyl side chain, leading to the formation of Hydroxy Terbinafine.[5]
Chemical Identity of Hydroxy Terbinafine
Through meticulous analytical studies, the primary hydroxylated metabolite has been identified as (E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-yn-1-ol .[6][7] In this structure, the hydroxylation occurs on one of the methyl groups of the tert-butyl moiety.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Terbinafine | C21H25N | 291.43 | 91161-71-6 |
| Hydroxy Terbinafine | C21H25NO | 307.43 | 162227-13-6 |
Enzymology of Hydroxylation
In vitro studies utilizing human liver microsomes and recombinant human CYP enzymes have elucidated the key players in the formation of Hydroxy Terbinafine. The oxidation of the alkyl side chain is not catalyzed by a single enzyme but rather by a consortium of CYPs, including:[5]
-
CYP1A2
-
CYP2C8
-
CYP2C9
-
CYP2C19
This enzymatic redundancy suggests a low likelihood of significant drug-drug interactions specifically inhibiting the formation of this metabolite.
Caption: Formation of Hydroxy Terbinafine from Terbinafine.
Analytical Methodology for the Quantification of Hydroxy Terbinafine in Human Plasma
Rationale for LC-MS/MS
LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity, selectivity, and specificity. It allows for the accurate measurement of low-concentration analytes in complex biological matrices like plasma by separating the compound of interest from other endogenous and exogenous components and then detecting it based on its unique mass-to-charge ratio.
A Proposed Step-by-Step Protocol
This protocol is a representative workflow and would require rigorous validation in accordance with regulatory guidelines (e.g., FDA, EMA).
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Rationale: SPE is a robust technique for extracting small molecules from plasma, providing cleaner extracts and higher recovery compared to liquid-liquid extraction.
-
Procedure:
-
To 100 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled version of Hydroxy Terbinafine or a structurally similar compound).
-
Pre-treat the sample by adding a protein precipitation agent (e.g., acetonitrile or methanol) and vortex.
-
Centrifuge to pellet the precipitated proteins.
-
Load the supernatant onto a pre-conditioned mixed-mode SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interfering substances.
-
Elute the analyte and internal standard with a suitable elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
2. Chromatographic Separation (UPLC/HPLC)
-
Rationale: Reversed-phase chromatography is typically effective for separating moderately polar compounds like Hydroxy Terbinafine.
-
Parameters:
-
Column: A C18 column (e.g., 50 x 2.1 mm, 1.7 µm) is a common starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min for UPLC.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
3. Mass Spectrometric Detection (Tandem MS)
-
Rationale: Tandem mass spectrometry provides high selectivity by monitoring a specific precursor-to-product ion transition.
-
Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is likely suitable for Hydroxy Terbinafine.
-
MRM Transitions:
-
Hydroxy Terbinafine: The precursor ion would be [M+H]+ at m/z 308.2. Product ions would need to be determined by infusing a standard of the metabolite and performing a product ion scan.
-
Internal Standard: A corresponding transition for the internal standard would be monitored.
-
-
Optimization: Parameters such as declustering potential, collision energy, and cell exit potential must be optimized to maximize signal intensity.
-
Caption: Analytical workflow for Hydroxy Terbinafine quantification.
Pharmacokinetics and Clinical Relevance
Plasma Concentrations and Pharmacokinetic Profile
Pharmacokinetic studies of Terbinafine and its main metabolites in humans have indicated that the hydroxylated metabolites are of minor importance in plasma.[9] They are primarily found as glucuronide conjugates, suggesting efficient phase II metabolism and subsequent excretion.[9] While specific Cmax and AUC values for Hydroxy Terbinafine are not extensively reported, the available data suggest that its systemic exposure is significantly lower than that of the parent drug and other major metabolites like the carboxybutyl and N-demethylated forms.[7][9]
Antifungal Activity
A crucial aspect of metabolite characterization is the assessment of its pharmacological activity. In vitro studies have consistently shown that the metabolites of Terbinafine, including by inference Hydroxy Terbinafine, do not possess antifungal activity similar to the parent compound.[10] This lack of activity is attributed to the structural modifications that likely disrupt the molecule's ability to effectively bind to and inhibit the fungal squalene epoxidase enzyme.
Toxicological Profile
The primary toxicological concern associated with Terbinafine is rare, idiosyncratic hepatotoxicity.[11] Research into the mechanism of this liver injury has focused on the formation of a reactive aldehyde metabolite, 6,6-dimethyl-2-hepten-4-ynal (TBF-A), which arises from the N-dealkylation pathways.[11][12] There is currently no evidence to suggest that Hydroxy Terbinafine is a reactive metabolite or that it directly contributes to this hepatotoxicity.[13] Its formation through an oxidative pathway on the stable tert-butyl group makes it an unlikely candidate for forming reactive intermediates.
Regulatory Considerations and Safety Assessment
The evaluation of drug metabolites is a critical component of the nonclinical safety assessment required by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[14] The "Metabolites in Safety Testing" (MIST) guidelines provide a framework for determining when a metabolite needs to be specifically evaluated for toxicity.[14]
The MIST Guideline Framework
The central tenet of the MIST guidance is to assess whether human metabolites are also present in the animal species used for toxicology studies and at comparable or higher concentrations. A human metabolite is generally considered for nonclinical safety assessment if it is:
-
Unique to humans: Not found in the test animal species.
-
Disproportionate: Present at a higher plasma concentration in humans than in animals.
The guidance suggests that metabolites forming more than 10% of the total drug-related exposure at steady state warrant particular attention.[14]
Application to Hydroxy Terbinafine
Given that Hydroxy Terbinafine is considered a minor metabolite in human plasma, its concentration is unlikely to exceed the 10% threshold that would trigger a mandatory, separate safety assessment under the MIST guidelines.[9] Furthermore, the metabolic pathways of Terbinafine are generally similar across species, including the formation of hydroxylated metabolites.[15] Therefore, the toxicological potential of Hydroxy Terbinafine would likely be adequately covered by the standard nonclinical toxicology studies conducted with the parent drug, Terbinafine.
Conclusion and Future Directions
Hydroxy Terbinafine is a well-characterized, albeit minor, human metabolite of Terbinafine formed through the action of multiple CYP450 enzymes. Its chemical structure has been elucidated, and robust analytical methodologies can be readily established for its quantification. From a drug development perspective, Hydroxy Terbinafine is of low concern due to its:
-
Low systemic exposure relative to the parent drug.
-
Lack of antifungal activity .
-
Low potential for specific toxicity , with the focus of Terbinafine's toxicity being on a different metabolic pathway.
For drug development professionals, the study of Hydroxy Terbinafine serves as an excellent case study in the systematic characterization of a drug metabolite. It underscores the importance of integrating enzymology, analytical chemistry, pharmacokinetics, and toxicology to build a comprehensive safety and efficacy profile. While no further dedicated safety studies for this specific metabolite appear warranted based on current knowledge and regulatory guidelines, its routine monitoring in human pharmacokinetic studies remains a part of good clinical practice to confirm its "minor" status across different patient populations.
References
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Terbinafine - StatPearls - NCBI Bookshelf - NIH. (2023-05-29). Available from: [Link]
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Hydroxy terbinafine (C21H25NO) - PubChem. Available from: [Link]
-
Chemical structure of (A) terbinafine hydrochloride (TB) molar mass of 327.17 g/mol , pKa 7.1 - ResearchGate. Available from: [Link]
-
CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches - PubMed. (2019-06-17). Available from: [Link]
-
Hydroxy Terbinafine | CAS No- 162227-13-6 | GLP Pharma Standards. Available from: [Link]
-
Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions - PubMed. Available from: [Link]
-
Comprehensive Kinetic and Modeling Analyses Revealed CYP2C9 and 3A4 Determine Terbinafine Metabolic Clearance and Bioactivation - NIH. (2019-10-09). Available from: [Link]
-
CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches - NIH. Available from: [Link]
-
Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches - NIH. Available from: [Link]
-
Terbinafine - StatPearls - NCBI Bookshelf - NIH. (2023-05-29). Available from: [Link]
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Identification of a Reactive Metabolite of Terbinafine: Insights into Terbinafine-Induced Hepatotoxicity | Request PDF - ResearchGate. (2025-08-06). Available from: [Link]
-
Terbinafine - Wikipedia. Available from: [Link]
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Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine, following a single oral dose in healthy subjects - PubMed. Available from: [Link]
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Lamisil (terbinafine) toxicity: Determining pathways to bioactivation through computational and experimental approaches - PubMed. (2018-08-02). Available from: [Link]
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Terbinafine (oral route) - Side effects & dosage - Mayo Clinic. Available from: [Link]
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Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine, following a single oral dose in healthy subjects - PubMed. Available from: [Link]
-
Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects. | Semantic Scholar. Available from: [Link]
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Relative P450 involvement in N-dealkylation pathways of terbinafine.... - ResearchGate. Available from: [Link]
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pharmacology/toxicology review and evaluation - CPY Document Title - FDA. (2006-09-09). Available from: [Link]
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pharmacology/toxicology review and evaluation - CPY Document Title - FDA. (2006-09-09). Available from: [Link]
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Determining Terbinafine in Plasma and Saline Using HPLC - TRACE: Tennessee Research and Creative Exchange. (2015-01-15). Available from: [Link]
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Terbinafine - ResearchGate. (2025-08-09). Available from: [Link]
-
Physiologically Based Pharmacokinetic Model for Terbinafine in Rats and Humans - PMC. Available from: [Link]
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Rational design for variability minimization in bioanalytical method validation: illustration with LC-MS/MS assay method for terbinafine estimation in human plasma - PubMed. Available from: [Link]
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Safety Testing of Drug Metabolites Guidance for Industry - FDA. Available from: [Link]
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Terbinafine Tablet Quality Control Test Report and Pharmacology: Compliance with Pharmacopeial Standards. Available from: [Link]
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Terbinafine | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. Available from: [Link]
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Variation in the inhibitory potency of terbinafine among genetic variants of CYP2D6. Available from: [Link]
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Terbinafine Quantification in Human Plasma by High-Performance Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry: Application to a Bioequivalence Study - ResearchGate. (2025-08-06). Available from: [Link]
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Dose-proportional pharmacokinetics of terbinafine and its N-demethylated metabolite in healthy volunteers - PubMed. Available from: [Link]
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Terbinafine-Associated Hepatotoxicity - ResearchGate. (2025-08-08). Available from: [Link]
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An In-depth Technical Guide to the Role of Cytochrome P450 in Hydroxy Terbinafine Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terbinafine, a widely prescribed antifungal agent, undergoes extensive hepatic metabolism, a process critical to its efficacy and safety profile. The formation of its various metabolites, including hydroxy terbinafine, is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. Understanding the specific CYP isozymes involved in these biotransformation pathways is paramount for predicting potential drug-drug interactions, assessing inter-individual variability in drug response, and mitigating the risks of adverse effects. This technical guide provides a comprehensive overview of the role of cytochrome P450 in the formation of hydroxy terbinafine, synthesizing findings from in vitro and in vivo studies. We will delve into the primary metabolic routes of terbinafine, identify the key CYP isozymes responsible for its hydroxylation, and present detailed experimental protocols for elucidating these complex interactions in a laboratory setting.
Introduction: The Metabolic Fate of Terbinafine
Terbinafine is an allylamine antifungal that effectively treats onychomycosis and other fungal infections by inhibiting squalene epoxidase, a key enzyme in fungal ergosterol biosynthesis.[1] Following oral administration, terbinafine is well-absorbed and subsequently metabolized in the liver, with clearance occurring through both hepatic and renal pathways.[1] The biotransformation of terbinafine is complex, involving multiple metabolic pathways that lead to the formation of various inactive metabolites. These pathways primarily include N-demethylation, deamination, alkyl side chain oxidation, and dihydrodiol formation.[2][3] The focus of this guide, the formation of hydroxy terbinafine, occurs via the oxidation of the alkyl side chain.
The cytochrome P450 system, a diverse family of monooxygenase enzymes, plays a central role in the metabolism of a vast array of xenobiotics, including terbinafine.[4][5] The involvement of multiple CYP isozymes in terbinafine metabolism has significant clinical implications, influencing its pharmacokinetic profile and potential for drug-drug interactions.[2][3]
The Cytochrome P450 Isozymes Mediating Hydroxy Terbinafine Formation
Several in vitro studies utilizing human liver microsomes and recombinant human CYP enzymes have been instrumental in identifying the specific isozymes responsible for terbinafine metabolism. While multiple CYPs contribute to the overall metabolism of terbinafine, specific enzymes have been implicated in the formation of hydroxy terbinafine through side-chain oxidation.
Research indicates that the alkyl side chain oxidation of terbinafine is mediated equally by CYP1A2, CYP2C8, CYP2C9, and CYP2C19 .[2][6] Another study has also identified CYP2A6, CYP2B6, CYP2C19, and CYP2E1 as being involved in the generation of hydroxyterbinafine.[7] This redundancy in enzymatic pathways suggests a robust metabolic clearance mechanism for terbinafine, potentially reducing the impact of genetic polymorphisms or inhibition of a single CYP isozyme on its overall disposition.
The broader metabolic landscape of terbinafine is also crucial to consider. The most important enzymes for the total metabolism of terbinafine are predicted to be CYP2C9, CYP1A2, and CYP3A4 .[2][3][6] N-demethylation, a major metabolic pathway, is primarily carried out by CYP2C9, CYP2C8, and CYP1A2.[2][3][6] Deamination is mainly attributed to CYP3A4, while dihydrodiol formation is mediated by CYP2C9 and CYP1A2.[2][3][6]
It is also noteworthy that terbinafine itself is a competitive inhibitor of CYP2D6, which can lead to clinically significant drug interactions with substrates of this enzyme.[1][2][6][8]
Data Summary: CYP Isozyme Contribution to Terbinafine Metabolism
| Metabolic Pathway | Key Cytochrome P450 Isozymes Involved |
| Alkyl Side Chain Oxidation (Hydroxy Terbinafine Formation) | CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2A6, CYP2B6, CYP2E1 [2][6][7] |
| N-demethylation | CYP2C9, CYP2C8, CYP1A2[2][3][6] |
| Deamination | CYP3A4[2][3][6] |
| Dihydrodiol Formation | CYP2C9, CYP1A2[2][3][6] |
| Overall Metabolism | CYP2C9, CYP1A2, CYP3A4[2][3][6] |
Visualizing the Metabolic Landscape
To better illustrate the complex interplay of CYP enzymes in terbinafine metabolism, the following diagrams depict the major metabolic pathways and the experimental workflow for identifying the contributing isozymes.
Diagram 1: Terbinafine Metabolic Pathways
Caption: Major metabolic pathways of terbinafine mediated by cytochrome P450 enzymes.
Diagram 2: Experimental Workflow for CYP Phenotyping
Caption: A typical experimental workflow for identifying CYP isozymes involved in drug metabolism.
Methodologies for Investigating Terbinafine Metabolism
The elucidation of CYP-mediated terbinafine metabolism relies on robust and validated experimental protocols. Below are detailed, step-by-step methodologies for key experiments.
In Vitro Metabolism using Human Liver Microsomes (HLM)
This protocol provides a foundational approach to studying the overall metabolism of terbinafine in a system that contains a full complement of hepatic CYP enzymes.
Objective: To determine the metabolic profile of terbinafine and identify the formation of hydroxy terbinafine in a pooled human liver microsomal system.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Terbinafine hydrochloride
-
Potassium phosphate buffer (pH 7.4)
-
NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) for quenching and extraction
-
Internal standard (for analytical quantification)
-
LC-MS/MS system
Protocol:
-
Preparation of Incubation Mixtures:
-
On ice, prepare incubation mixtures in microcentrifuge tubes containing potassium phosphate buffer (100 mM, pH 7.4), HLM (final concentration 0.5-1.0 mg/mL), and terbinafine (at various concentrations, e.g., 1-100 µM).
-
Include control incubations without HLM and without the NADPH-regenerating system to account for non-enzymatic degradation.
-
-
Pre-incubation:
-
Pre-incubate the mixtures at 37°C for 5 minutes in a shaking water bath to allow the components to reach thermal equilibrium.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system to each tube.
-
-
Incubation:
-
Incubate the reactions at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring gentle agitation. The incubation time should be within the linear range of metabolite formation.
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an appropriate internal standard.
-
-
Protein Precipitation and Sample Preparation:
-
Vortex the tubes vigorously to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new set of tubes for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to identify and quantify terbinafine and its metabolites, including hydroxy terbinafine. The method should be optimized for the separation and detection of the analytes of interest.
-
CYP Reaction Phenotyping using Recombinant Human Enzymes
This protocol allows for the precise determination of which specific CYP isozymes are capable of metabolizing terbinafine to hydroxy terbinafine.
Objective: To identify the specific human CYP isozymes responsible for the formation of hydroxy terbinafine.
Materials:
-
Recombinant human CYP isozymes (e.g., CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP3A4, etc.) co-expressed with cytochrome P450 reductase
-
Terbinafine hydrochloride
-
Potassium phosphate buffer (pH 7.4)
-
NADPH-regenerating system
-
Control insect cell microsomes (without CYP expression)
-
LC-MS/MS system
Protocol:
-
Preparation of Incubation Mixtures:
-
Prepare individual incubation mixtures for each recombinant CYP isozyme. Each mixture should contain potassium phosphate buffer, the specific recombinant CYP enzyme (at a specified pmol concentration), and terbinafine.
-
Include a control incubation with control microsomes to assess for any non-specific metabolism.
-
-
Pre-incubation, Initiation, Incubation, and Termination:
-
Follow steps 2-5 from the HLM protocol.
-
-
Sample Preparation and Analysis:
-
Follow steps 6-7 from the HLM protocol.
-
-
Data Analysis:
-
Compare the formation of hydroxy terbinafine across the different recombinant CYP isozymes. Significant formation of the metabolite in the presence of a specific CYP indicates its involvement in the metabolic pathway.
-
Chemical Inhibition Assay in HLM
This assay confirms the involvement of specific CYP isozymes in terbinafine metabolism within the more complex HLM matrix by using known selective inhibitors.
Objective: To confirm the contribution of specific CYP isozymes to hydroxy terbinafine formation in HLM using selective chemical inhibitors.
Materials:
-
All materials from the HLM protocol.
-
Selective chemical inhibitors for various CYP isozymes (e.g., furafylline for CYP1A2, quercetin for CYP2C8, sulfaphenazole for CYP2C9, ticlopidine for CYP2C19, ketoconazole for CYP3A4).
Protocol:
-
Preparation of Incubation Mixtures:
-
Prepare incubation mixtures as described in the HLM protocol.
-
For each inhibitor, prepare a set of incubations containing the inhibitor at a concentration known to be selective and effective.
-
Include a control incubation without any inhibitor.
-
-
Pre-incubation with Inhibitor:
-
Pre-incubate the HLM with the specific inhibitor and buffer for a defined period (as recommended for the specific inhibitor, typically 10-15 minutes) at 37°C. This allows the inhibitor to bind to the enzyme.
-
-
Addition of Substrate and Initiation of Reaction:
-
Add terbinafine to the pre-incubated mixtures.
-
Initiate the reaction by adding the NADPH-regenerating system.
-
-
Incubation, Termination, Sample Preparation, and Analysis:
-
Follow steps 4-7 from the HLM protocol.
-
-
Data Analysis:
-
Compare the rate of hydroxy terbinafine formation in the presence and absence of each inhibitor. A significant reduction in metabolite formation in the presence of a specific inhibitor confirms the involvement of that CYP isozyme.
-
Conclusion and Future Directions
The metabolism of terbinafine to hydroxy terbinafine is a multifaceted process involving several cytochrome P450 isozymes, primarily CYP1A2, CYP2C8, CYP2C9, and CYP2C19, with potential contributions from CYP2A6, CYP2B6, and CYP2E1.[2][6][7] This enzymatic redundancy likely contributes to the generally favorable safety profile of terbinafine. However, a thorough understanding of these pathways is crucial for predicting and managing potential drug-drug interactions, particularly when co-administering terbinafine with inhibitors or inducers of these CYP enzymes.
Future research should focus on quantifying the precise contribution of each isozyme to the in vivo clearance of terbinafine via hydroxylation. Additionally, investigating the impact of genetic polymorphisms in these CYP genes on terbinafine metabolism and clinical outcomes will be essential for advancing personalized medicine approaches in antifungal therapy. The methodologies outlined in this guide provide a robust framework for conducting such investigations, ultimately contributing to the safer and more effective use of terbinafine in clinical practice.
References
-
Vickers, A. E., Sinclair, J., Zollinger, M., Heitz, F., Glänzel, U., Mace, K., & Fischer, V. (1999). Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions. Drug Metabolism and Disposition, 27(9), 1029-1038. [Link]
- Bioanalytical & Kinetic Services. (n.d.). Multiple Cytochrome P-450s Involved in the Metabolism of Terbinafine Suggest a Limited Potential for Drug-Drug Interactions. BioKB.
-
Le, A. T., Hughes, T. B., Miller, G. P., & Swamidass, S. J. (2019). CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches. Chemical Research in Toxicology, 32(6), 1151–1164. [Link]
-
Le, A. T., Hughes, T. B., Miller, G. P., & Swamidass, S. J. (2019). Comprehensive Kinetic and Modeling Analyses Revealed CYP2C9 and 3A4 Determine Terbinafine Metabolic Clearance and Bioactivation. bioRxiv. [Link]
-
ClinPGx. (n.d.). Annotation of FDA Label for terbinafine and CYP2D6. ClinPGx. [Link]
-
Zanger, U. M., & Schwab, M. (2013). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. [Link]
-
OpenAnesthesia. (2023, January 4). Hepatic Drug Metabolism and Cytochrome P450. OpenAnesthesia. [Link]
-
Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103–141. [Link]
-
Gupta, A. K., & Cooper, E. A. (2008). Terbinafine. StatPearls. [Link]
-
Abdel-Aziz, H., L-Sayed, G. M., & El-Kosasy, A. M. (2000). Absence of effect of terbinafine on the activity of CYP1A2, NAT-2, and xanthine oxidase. European Journal of Clinical Pharmacology, 56(5), 399-402. [Link]
-
Le, A. T., Hughes, T. B., Miller, G. P., & Swamidass, S. J. (2019). CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches. Chemical Research in Toxicology, 32(6), 1151–1164. [Link]
- ResearchGate. (n.d.). Variation in the inhibitory potency of terbinafine among genetic variants of CYP2D6. ResearchGate.
-
Le, A. T., Hughes, T. B., Miller, G. P., & Swamidass, S. J. (2018). Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches. bioRxiv. [Link]
-
The Drug Database for Acute Porphyria. (n.d.). D01BA02 - Terbinafine. Acute Porphyria Drugs. [Link]
-
Abdel-Aziz, H., L-Sayed, G. M., & El-Kosasy, A. M. (2011). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of Pharmaceutical Analysis, 1(2), 75-86. [Link]
- ResearchGate. (n.d.). Variation in the inhibitory potency of terbinafine among genetic variants of CYP2D6. ResearchGate.
- Le, A. T., Hughes, T. B., Miller, G. P., & Swamidass, S. J. (2018). Figure 1: N-Dealkylation of terbinafine pathways leading to formation of reactive TBF-A. ResearchGate.
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]
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Structural Elucidation of Terbinafine Metabolites: A Technical Guide
This guide details the structural elucidation of Terbinafine (TBF) metabolites, focusing on the analytical workflows, mechanistic pathways, and toxicological implications of its biotransformation.
Executive Summary & Mechanism of Action
Terbinafine is an allylamine antifungal that inhibits squalene epoxidase, leading to ergosterol deficiency and intracellular squalene accumulation.[1] While highly effective, its metabolic profile is complex and clinically significant due to the formation of reactive metabolites associated with idiosyncratic hepatotoxicity.
The structural elucidation of these metabolites requires a multi-modal approach combining Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for high-sensitivity screening and Nuclear Magnetic Resonance (NMR) for definitive stereochemical assignment.[2][3] This guide provides the protocols and logic required to isolate and identify these species.
The Metabolic Landscape
Terbinafine undergoes extensive hepatic metabolism involving at least seven CYP450 isoenzymes.[3][4][5] The parent compound has a "soft spot" for oxidation at the naphthalene ring and the tert-butyl side chain, as well as N-dealkylation sites.[2]
Core Metabolic Pathways[2][3]
-
N-Demethylation: Mediated by CYP2C9, CYP2C8, and CYP1A2.[2][3][4][5] Yields Desmethylterbinafine .[2][3]
-
Side-Chain Oxidation: Oxidation of the tert-butyl group leads to alcohol and carboxylic acid derivatives (Carboxyterbinafine ), the major plasma metabolites.[2][3]
-
Deamination: Mediated by CYP3A4, leading to 1-Naphthaldehyde .[2][3]
-
Bioactivation (Toxicity): N-dealkylation of the allylic side chain generates TBF-A (7,7-dimethylhept-2-ene-4-ynal), a reactive allylic aldehyde capable of Michael addition to Glutathione (GSH).[2][3][6][7]
Visualization of Metabolic Pathways
The following diagram illustrates the divergence of Terbinafine into stable and reactive metabolites.
Figure 1: Primary metabolic pathways of Terbinafine, highlighting the divergence between stable clearance products (green) and reactive intermediates (red).[2][3][8][9]
Analytical Strategy: Structural Elucidation Workflow
To rigorously identify metabolites, specifically the reactive TBF-A, a "Trapping-Enrichment-Identification" workflow is required.[2][3]
Experimental Protocol: Microsomal Incubation & Trapping
Objective: Capture transient reactive metabolites that would otherwise degrade or bind covalently to microsomal proteins.[3]
Reagents:
-
NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[2][3]
Step-by-Step Methodology:
-
Incubation: Mix HLM, Terbinafine (10-50 µM), and GSH in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 min.
-
Initiation: Add NADPH-regenerating system to start the reaction.[2][3]
-
Reaction: Incubate for 60 minutes at 37°C with gentle shaking.
-
Termination: Quench with equal volume ice-cold Acetonitrile (ACN) containing 1% Formic Acid to precipitate proteins.
-
Extraction: Centrifuge at 10,000 x g for 15 min. Collect supernatant.
-
Concentration: Evaporate solvent under Nitrogen stream; reconstitute in 10% ACN/Water for LC-MS injection.
LC-MS/MS Screening Parameters
Instrument: Q-TOF or Orbitrap (High Resolution is critical for formula confirmation). Mode: Positive Ion Electrospray (ESI+).[2][3]
| Parameter | Setting | Rationale |
| Scan Range | m/z 100–1000 | Covers parent, cleavage products, and GSH adducts (~600 Da).[2][3] |
| GSH Neutral Loss | 129 Da (Pyroglutamic acid) | Specific diagnostic loss for GSH conjugates.[2][3] |
| Precursor Ion Scan | m/z 308 (GSH fragment) | Identifies any species containing the GSH moiety.[3] |
| Target m/z (TBF-A-SG) | ~444.2 | Calculated mass of TBF-A (136) + GSH (307) + H+.[2][3] |
NMR Validation (The "Gold Standard")
Mass spectrometry provides molecular weight, but NMR is required to distinguish isomers (e.g., 1,4- vs 1,6-Michael addition products).[3]
Protocol for TBF-A-GSH Isolation:
-
Scale up incubation to 50–100 mL.
-
Purify via Semi-Prep HPLC (C18 column, Water/ACN gradient).
-
Dissolve in Deuterated Methanol (CD3OD) or D2O.
-
Key Signals to Observe:
Key Metabolite Profiles
The following table summarizes the structural data for the critical metabolites.
| Metabolite | Structure / Description | Key Analytical Marker (LC-MS) | Clinical Relevance |
| Desmethyl-TBF | Loss of N-methyl group.[2][3] | m/z 278 [M+H]+ | Major circulating metabolite; pharmacologically inactive.[2][3] |
| Carboxy-TBF | Tert-butyl group oxidized to -COOH.[2][3] | m/z 322 [M+H]+ | Major urinary metabolite; high solubility.[2][3] |
| TBF-A | 7,7-dimethylhept-2-ene-4-ynal.[2][3][6][7] | Unstable (Trapped as adduct) | Reactive Toxicant. Causes hepatotoxicity via protein binding.[2][3] |
| TBF-A-GSH | Glutathione conjugate of TBF-A. | m/z 444 [M+H]+ | Biomarker of reactive metabolite formation.[2][3] |
Toxicological Implications: The Reactive Aldehyde
The structural elucidation of TBF-A (an allylic aldehyde) provided the "missing link" in understanding Terbinafine-induced hepatotoxicity.[2]
Mechanism: The aldehyde moiety is an electrophile.[3] However, the conjugated double-triple bond system makes it a Michael Acceptor.[2]
-
Bioactivation: CYP enzymes cleave the amine, releasing the aldehyde TBF-A.[2][3]
-
Conjugation: TBF-A reacts with GSH.
-
Transport: The TBF-A-GSH conjugate is transported into the bile.[2][3][10]
-
Instability: The conjugation is reversible. In the bile duct, the adduct can dissociate, releasing the reactive aldehyde which then damages biliary epithelial cells (cholangitis).
Logical Workflow for Toxicity Investigation
Figure 2: The analytical logic flow used to link the reactive metabolite TBF-A to hepatotoxicity.
References
-
Identification of a Reactive Metabolite of Terbinafine: Insights into Terbinafine-Induced Hepatotoxicity. Source: Chemical Research in Toxicology (ACS Publications).[2][3] URL:[Link][2][3]
-
Multiple Cytochrome P-450s Involved in the Metabolism of Terbinafine Suggest a Limited Potential for Drug-Drug Interactions. Source: Drug Metabolism and Disposition (ASPET).[3] URL:[Link]
-
CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine. Source:[11] Chemical Research in Toxicology (NIH/PubMed Central).[2][3] URL:[Link]
-
Terbinafine - LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Source: National Institute of Diabetes and Digestive and Kidney Diseases (NIH).[3] URL:[Link]
-
Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine. Source: PubMed (Biopharm Drug Dispos).[2][3] URL:[Link][2][3]
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Hydroxy Terbinafine: Metabolic Characterization & Bioanalytical Profiling
Executive Summary: The Pharmacological Paradox
In the development of allylamine antifungals, Hydroxy Terbinafine represents a critical checkpoint between efficacy and elimination. Unlike its parent compound, Terbinafine—which exhibits potent fungicidal activity at nanogram levels—Hydroxy Terbinafine and its isomeric analogues (e.g., 7-hydroxyterbinafine) are pharmacologically inactive .
This guide addresses the negative spectrum of Hydroxy Terbinafine. For drug development professionals, the value of this metabolite lies not in its therapeutic potential, but in its role as a biomarker for hepatic clearance and a negative control in potency assays. Understanding its lack of activity is essential for accurate Pharmacokinetic/Pharmacodynamic (PK/PD) modeling, ensuring that prolonged plasma half-lives of metabolites are not mistaken for prolonged therapeutic coverage.
Metabolic Genesis & Structural Context
Terbinafine undergoes extensive first-pass metabolism, primarily mediated by cytochrome P450 isozymes. The formation of hydroxy metabolites is a detoxification step, rendering the lipophilic parent drug more polar for renal excretion (often after subsequent glucuronidation).
The Metabolic Pathway (Visualization)
The following diagram illustrates the conversion of Terbinafine to its major metabolites, highlighting the role of CYP enzymes in deactivating the antifungal pharmacophore.
Figure 1: Metabolic cascade of Terbinafine. Note the transition from the active parent (Blue) to inactive Phase I metabolites (Red/Grey) and final Phase II conjugates (Green).
Comparative Activity Profile (The "Negative" Spectrum)
The core requirement for validating Hydroxy Terbinafine in a bioassay is demonstrating its lack of inhibition against squalene epoxidase. While Terbinafine is fungicidal, the introduction of a hydroxyl group disrupts the lipophilic interaction required to bind the enzyme's active site.
MIC Comparison Table
The following data synthesizes consensus values from pharmacokinetic studies and in vitro susceptibility testing.
| Organism Class | Pathogen Example | Terbinafine MIC (µg/mL) | Hydroxy-Terbinafine MIC (µg/mL) | Activity Status |
| Dermatophytes | Trichophyton rubrum | 0.001 – 0.01 | > 100 (Inactive) | Loss of Potency |
| Dermatophytes | Trichophyton mentagrophytes | 0.002 – 0.02 | > 100 (Inactive) | Loss of Potency |
| Molds | Aspergillus fumigatus | 0.8 – 1.6 | > 128 (Inactive) | Loss of Potency |
| Yeasts | Candida albicans | 0.5 – >64 (Variable) | > 128 (Inactive) | Inactive |
| Dimorphic Fungi | Sporothrix schenckii | 0.1 – 0.4 | > 100 (Inactive) | Inactive |
Scientific Insight: The >10,000-fold increase in MIC for Hydroxy Terbinafine confirms that therapeutic efficacy is driven solely by the parent compound. In PK/PD modeling, the "Total Terbinafine" concentration (Parent + Metabolites) must not be used to predict efficacy; only "Unbound Parent" is relevant.
Bioanalytical Protocol: Separation & Quantification
To accurately assess the "spectrum" (or lack thereof), one must isolate the metabolite from the parent in biological matrices. The following protocol outlines a validated LC-MS/MS workflow for distinguishing Hydroxy Terbinafine.
Sample Preparation (Protein Precipitation)
-
Matrix: Human Plasma (K2EDTA).
-
Aliquot: Transfer 50 µL of plasma to a 96-well plate.
-
Internal Standard: Add 20 µL of Terbinafine-d7 (deuterated IS).
-
Precipitation: Add 200 µL Acetonitrile (ACN) with 0.1% Formic Acid.
-
Vortex/Centrifuge: Vortex 5 min; Centrifuge at 4000g for 10 min at 4°C.
-
Transfer: Inject 5 µL of supernatant.
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 10% B
-
3.0 min: 90% B (Elutes Terbinafine)
-
3.1 min: 10% B
-
-
Detection: Positive Electrospray Ionization (+ESI).
MRM Transitions (Differentiation)
The hydroxylation adds +16 Da to the mass, allowing mass-spectrometric separation even if chromatographic co-elution occurs.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (approx) |
| Terbinafine | 292.2 | 141.1 | 2.8 min |
| Hydroxy-Terbinafine | 308.2 | 141.1 | 1.9 min (More Polar) |
| N-demethyl-terbinafine | 278.2 | 141.1 | 2.2 min |
Mechanism of Inactivity
Understanding why the spectrum is lost is as important as knowing it is lost.
-
Binding Mode: Terbinafine acts as a transition-state analogue, binding to the lipophilic pocket of SE to block the conversion of squalene to lanosterol.
-
Interference: The addition of a hydroxyl (-OH) group to the naphthalene ring or the tert-butyl side chain drastically increases the Polar Surface Area (PSA) .
-
Result: The molecule can no longer penetrate the hydrophobic catalytic core of the enzyme. Furthermore, the increased polarity prevents the metabolite from accumulating in the keratinized tissues (nails/skin) at the same efficiency as the lipophilic parent.
References
-
Novartis Pharmaceuticals. (2018). Lamisil (terbinafine hydrochloride) Prescribing Information.[3]
-
Ryder, N. S. (1992). Terbinafine: Mode of action and properties of the squalene epoxidase inhibition.[1][2][4] British Journal of Dermatology.
-
Vickers, A. E., et al. (1999). Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions. Drug Metabolism and Disposition.[5][6]
-
Iverson, S. L., & Uetrecht, J. P. (2001). Identification of a reactive metabolite of terbinafine: insights into terbinafine-induced hepatotoxicity.[7] Chemical Research in Toxicology.
-
Schatz, F., et al. (1986). Major routes of terbinafine metabolism in man. Arzneimittelforschung.
Sources
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- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Multiple-dose pharmacokinetics and distribution in tissue of terbinafine and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
Initial Investigations into the Bioactivity of Hydroxy Terbinafine: A Technical Guide for Researchers
Abstract
Terbinafine, a cornerstone in the treatment of dermatophyte infections, undergoes extensive hepatic metabolism, yielding a variety of derivatives.[1] Among these is Hydroxy Terbinafine, a product of alkyl side chain oxidation.[2] While the parent compound's mechanism of action—inhibition of squalene epoxidase—is well-established, the bioactivity of its metabolites, including Hydroxy Terbinafine, remains largely unexplored.[3][4][5] Prevailing literature suggests that terbinafine's metabolites lack the antifungal potency of the parent drug.[1] This guide challenges that assumption by providing a comprehensive framework for the initial investigation into the bioactivity of Hydroxy Terbinafine. We present detailed protocols for assessing its antifungal efficacy and potential cytotoxicity, alongside a discussion of relevant signaling pathways. This document serves as a technical roadmap for researchers in mycology, drug discovery, and pharmacology, aiming to stimulate further inquiry into the pharmacological profile of this readily available metabolite.
Introduction: The Rationale for Investigating Hydroxy Terbinafine
Terbinafine is a synthetic allylamine antifungal agent renowned for its efficacy against dermatophytes, the fungi responsible for common infections of the skin, hair, and nails.[4][5] Its fungicidal activity stems from the inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[6] This disruption leads to an accumulation of toxic intracellular squalene and a deficiency in ergosterol, ultimately compromising fungal cell membrane integrity and leading to cell death.[6]
Upon oral administration, terbinafine is well absorbed and extensively metabolized by a suite of cytochrome P450 enzymes in the liver, including CYP2C9, CYP1A2, CYP3A4, CYP2C8, and CYP2C19.[7] This metabolic cascade results in several byproducts, one of which is Hydroxy Terbinafine, formed through the oxidation of an alkyl side chain.[2] While it is generally accepted that these metabolites do not possess the same level of antifungal activity as terbinafine, the direct bioactivity of Hydroxy Terbinafine has not been rigorously investigated and reported in publicly available literature.
The potential for a metabolite to exhibit its own biological effects—be they therapeutic, toxic, or synergistic with the parent compound—is a critical aspect of drug development and pharmacology. The investigation into Hydroxy Terbinafine's bioactivity is therefore warranted for several reasons:
-
Unexplored Antifungal Potential: A nuanced understanding of its antifungal properties, even if less potent than the parent drug, could inform dosage strategies and provide insights into the overall therapeutic effect of terbinafine treatment.
-
Cytotoxicity and Safety Profile: As a significant metabolite, the cytotoxicity of Hydroxy Terbinafine is a crucial parameter in the comprehensive safety assessment of terbinafine. Cases of terbinafine-induced hepatotoxicity, although rare, underscore the importance of understanding the biological effects of its metabolites.[1][8]
-
Modulation of Host Signaling Pathways: Drug metabolites can interact with host cell signaling pathways in unexpected ways. For instance, terbinafine has been shown to stimulate pro-inflammatory responses in human monocytic cells through the ERK signaling pathway, and it is conceivable that Hydroxy Terbinafine could have similar or distinct immunomodulatory effects.[9]
This guide provides the foundational methodologies for a thorough initial investigation into the bioactivity of Hydroxy Terbinafine, a commercially available compound, paving the way for a more complete understanding of terbinafine's pharmacological footprint.
Proposed Experimental Workflow
The initial investigation into the bioactivity of Hydroxy Terbinafine can be structured as a two-pronged approach: assessing its intrinsic antifungal activity and evaluating its potential cytotoxicity against a relevant human cell line. A third, more advanced stage would involve exploring its effects on cellular signaling pathways.
Caption: Proposed experimental workflow for investigating Hydroxy Terbinafine bioactivity.
In Vitro Generation of Hydroxy Terbinafine (Optional)
For laboratories wishing to generate Hydroxy Terbinafine from the parent compound, an in vitro metabolism study using liver microsomes is a standard approach. This can also serve to confirm the metabolic pathway.
Protocol: In Vitro Metabolism of Terbinafine
Objective: To generate Hydroxy Terbinafine from terbinafine using human liver microsomes.
Materials:
-
Terbinafine hydrochloride (analytical standard)
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (for mobile phase)
-
Incubator/water bath (37°C)
-
Microcentrifuge
-
HPLC system with UV or Mass Spectrometry (MS) detector
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), human liver microsomes (final concentration ~0.5 mg/mL), and terbinafine (from a stock solution in a suitable solvent like methanol, final concentration to be optimized, e.g., 10 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes). A time-course experiment can be performed to optimize the incubation period.
-
Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to an HPLC vial for analysis.
-
HPLC-UV/MS Analysis: Analyze the sample using a suitable HPLC method to separate terbinafine and its metabolites. A C18 column is often used with a gradient elution of water and acetonitrile, both containing a small amount of formic acid.[10] Monitor for the expected mass of Hydroxy Terbinafine.
Antifungal Susceptibility Testing
The Clinical and Laboratory Standards Institute (CLSI) M38-A2 document provides a standardized broth microdilution method for testing the susceptibility of filamentous fungi, including dermatophytes, to antifungal agents.[4][11]
Protocol: Broth Microdilution MIC Assay for Dermatophytes (Adapted from CLSI M38-A2)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of Hydroxy Terbinafine against common dermatophytes (e.g., Trichophyton rubrum, Trichophyton mentagrophytes).
Materials:
-
Hydroxy Terbinafine (and Terbinafine as a control)
-
Dermatophyte isolates (e.g., T. rubrum ATCC 28188)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile, distilled water
-
Dimethyl sulfoxide (DMSO)
-
Incubator (28-30°C)
Procedure:
-
Drug Preparation: Prepare a stock solution of Hydroxy Terbinafine and Terbinafine in DMSO. Create serial twofold dilutions in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations (e.g., 0.001 to 128 µg/mL).
-
Inoculum Preparation: Grow the dermatophyte isolates on a suitable agar medium (e.g., potato dextrose agar) at 28-30°C until sporulation is observed. Harvest the conidia by flooding the plate with sterile saline and gently scraping the surface. Adjust the conidial suspension to a final concentration of 1-3 x 10^3 CFU/mL in RPMI-1640 medium.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well for a growth control and an un-inoculated well as a sterility control.
-
Incubation: Incubate the plates at 28-30°C for 4-7 days, or until sufficient growth is observed in the growth control well.
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥80%) compared to the growth control. This can be determined visually or by reading the optical density at a suitable wavelength (e.g., 530 nm).
Data Presentation:
| Compound | T. rubrum MIC (µg/mL) | T. mentagrophytes MIC (µg/mL) |
| Terbinafine | Expected: Low | Expected: Low |
| Hydroxy Terbinafine | To be determined | To be determined |
Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[12] It measures the metabolic activity of cells, which is generally correlated with cell viability. For investigating potential hepatotoxicity, a human hepatocyte cell line such as HepG2 is a suitable model.
Protocol: MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Hydroxy Terbinafine on a human hepatocyte cell line.
Materials:
-
Hydroxy Terbinafine (and Terbinafine as a control)
-
HepG2 cells (or another suitable human liver cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Hydroxy Terbinafine and Terbinafine in cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the drug dilutions) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 24-48 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Data Presentation:
| Compound | HepG2 IC50 (µM) |
| Terbinafine | To be determined |
| Hydroxy Terbinafine | To be determined |
Potential Signaling Pathways for Further Investigation
Should Hydroxy Terbinafine exhibit significant bioactivity, further investigation into its mechanism of action would be warranted. Based on the known effects of terbinafine and general principles of antifungal action and drug-induced toxicity, the following signaling pathways are of interest:
Fungal Signaling Pathways
While terbinafine's primary mechanism is the direct inhibition of squalene epoxidase, downstream effects on fungal signaling pathways are likely. In dermatophytes like Trichophyton rubrum, resistance to terbinafine can be associated with mutations in the squalene epoxidase gene, but other mechanisms involving stress response pathways may also play a role.[6][13] Investigation into the effect of Hydroxy Terbinafine on pathways such as the calcineurin signaling pathway , which is crucial for stress responses and virulence in many fungi, could provide valuable insights.[6]
Host Cell Signaling Pathways
Terbinafine has been shown to induce pro-inflammatory responses in human monocytic THP-1 cells through the Extracellular signal-regulated kinase (ERK) signaling pathway .[9] This suggests that terbinafine and potentially its metabolites could have immunomodulatory effects. Investigating the phosphorylation of ERK1/2 in immune or hepatic cells upon exposure to Hydroxy Terbinafine could elucidate a potential mechanism for any observed inflammatory or cytotoxic effects.
Caption: Potential signaling pathways for investigation of Hydroxy Terbinafine's bioactivity.
Conclusion and Future Directions
This technical guide provides a structured and detailed framework for the initial investigation into the bioactivity of Hydroxy Terbinafine. By following the proposed experimental workflows for antifungal susceptibility testing and cytotoxicity assessment, researchers can generate foundational data to either confirm the prevailing assumption of its inactivity or uncover novel biological effects. The commercial availability of Hydroxy Terbinafine makes these investigations readily accessible.
Should Hydroxy Terbinafine demonstrate significant antifungal or cytotoxic properties, further research should be pursued, including:
-
Mechanism of Action Studies: Elucidating whether any antifungal activity is due to the inhibition of squalene epoxidase or another target.
-
In Vivo Studies: Assessing the efficacy and toxicity of Hydroxy Terbinafine in animal models of dermatophytosis.
-
Structure-Activity Relationship (SAR) Studies: Comparing the bioactivity of Hydroxy Terbinafine with other terbinafine metabolites to understand the chemical determinants of activity.
The exploration of drug metabolites is a critical but often overlooked area of pharmacology. The systematic investigation of Hydroxy Terbinafine's bioactivity has the potential to refine our understanding of terbinafine's overall pharmacological profile and contribute to the broader knowledge of antifungal drug action and metabolism.
References
- Dr.Oracle. (2025, July 11). What is the mechanism of action of terbinafine (antifungal medication) in treating nail fungus (onychomycosis)?
- StatPearls. (2023, May 29). Terbinafine. NCBI Bookshelf.
- Panday, M., et al. (2020). Terbinafine Preferred Antifungal with a Focus on Dermatophytes (A Review). Acta Scientific Microbiology, 3(7), 65-72.
- Ghannoum, M. A., et al. (2006). A multicenter evaluation of a new broth macrodilution method for susceptibility testing of dermatophytes. Journal of Clinical Microbiology, 44(12), 4353–4356.
- LiverTox. (2018, January 1). Terbinafine. National Institute of Diabetes and Digestive and Kidney Diseases.
- European Patent Office. (n.d.). A PROCESS FOR THE SYNTHESIS OF TERBINAFINE AND DERIVATIVES THEREOF - EP 1753770 B1.
- Springer Nature Experiments. (n.d.). MTT Assay Protocol.
- PubChem. (n.d.). Terbinafine. National Center for Biotechnology Information.
- Parija, S. C., & Dash, M. (2018). Antifungal susceptibility testing for dermatophytes isolated from clinical samples by broth dilution method in a tertiary care hospital. The Journal of Medical Research, 4(5), 246-249.
- Dhayagude, S. V., et al. (2019). Antifungal susceptibility testing for dermatophytes isolated from clinical samples by microbroth dilution method. International Journal of Research in Medical Sciences, 7(5), 1625-1629.
- National Institutes of Health. (n.d.). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials.
- Simson Pharma Limited. (n.d.). Hydroxy Terbinafine | CAS No- 162227-13-6.
- Gupta, A. K., & Cooper, E. A. (2008). Update on terbinafine with a focus on dermatophytoses. Clinical, Cosmetic and Investigational Dermatology, 1, 35–43.
- Singh, S., et al. (2022). Terbinafine Resistance in Trichophyton rubrum and Trichophyton indotineae: A Literature Review. Journal of Fungi, 8(5), 484.
-
U.S. National Library of Medicine. (2021). Drug-Induced Liver Injury Secondary to Terbinafine Use. Retrieved from [Link]
- Uetrecht, J., et al. (2010). Terbinafine stimulates the pro-inflammatory responses in human monocytic THP-1 cells through an ERK signaling pathway. Life sciences, 87(15-16), 483–489.
- Graphviz. (2024). DOT Language.
- National Institutes of Health. (2019). Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches.
- Abcam. (n.d.). MTT assay protocol.
- PubMed. (n.d.). Analytical methods for the determination of terbinafine and its metabolites in human plasma, milk and urine.
- ResearchGate. (2022). Terbinafine Resistance in Trichophyton rubrum and Trichophyton indotineae: A Literature Review.
- Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard— Second Edition (M38-A2).
- Graphviz. (2015). Drawing graphs with dot.
- ResearchGate. (2019). Terbinafine-Associated Hepatotoxicity.
- StatPearls. (2023). Terbinafine. NCBI Bookshelf.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- PubMed. (2019). Identification of novel glutathione conjugates of terbinafine in liver microsomes and hepatocytes across species.
- NCBI Bookshelf. (2013). Cell Viability Assays.
- PubMed. (1999). Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions.
- Dr.Oracle. (2025). What is the mechanism of action of terbinafine (antifungal medication) in treating nail fungus (onychomycosis)?
- PubMed. (2001). Identification of a reactive metabolite of terbinafine: insights into terbinafine-induced hepatotoxicity.
- ResearchGate. (2014). Analytical methods for determination of terbinafinehydrochloride in pharmaceuticals and biological materials.
- University of California, San Francisco. (n.d.). MTT ASSAY.
- Fisher Scientific. (n.d.). Terbinafine hydrochloride, 99%, Thermo Scientific Chemicals.
- ResearchGate. (2010). Terbinafine stimulates the pro-inflammatory responses in human monocytic THP-1 cells through an ERK signaling pathway.
- Patil, P. Y., et al. (2021). Formulation Development And Evaluation Of Terbinafine Using Quality By Design Approach. Natural Volatiles & Essential Oils, 8(4), 2581-2598.
- ResearchGate. (2019). Antifungal susceptibility testing for dermatophytes isolated from clinical samples by microbroth dilution method.
- Shrestha, H. B. (2022, June 4). Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. Towards Data Science.
- International Journal of Novel Research and Development. (2024). Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review.
- ResearchGate. (2001). Identification of a Reactive Metabolite of Terbinafine: Insights into Terbinafine-Induced Hepatotoxicity.
- Medium. (2017). A Quick Introduction to Graphviz.
- National Institutes of Health. (2023). The Influence of Oral Terbinafine on Gut Fungal Microbiome Composition and Microbial Translocation in People Living with HIV Treated for Onychomycosis.
- Selleck Chemicals. (n.d.). Terbinafine HCl.
- CR Subscription Agency. (n.d.). Terbinafine: A Review on Properties, Application and Analytical Methods.
- LiverTox. (2018). Terbinafine. National Institute of Diabetes and Digestive and Kidney Diseases.
- Medisca. (n.d.). Rx Item-Terbinafine 100% Powder(Non-Sterile Pharmaceutical Grade ) 25Gm By.
- Prescription Doctor. (2019). Buy Terbinafine Tablets & Cream Online.
Sources
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- 5. actascientific.com [actascientific.com]
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- 7. youtube.com [youtube.com]
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- 10. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal Drug Susceptibility Testing of Dermatophytes: Laboratory Findings to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. A Review of Antifungal Susceptibility Testing for Dermatophyte Fungi and It’s Correlation with Previous Exposure and Clinical Responses - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Advanced HPLC Protocol for the Simultaneous Separation of Terbinafine and Its Major Metabolites
Introduction & Scientific Context
Terbinafine (TBH) is a lipophilic allylamine antifungal that inhibits squalene epoxidase, leading to ergosterol deficiency in fungal cell membranes.[1][2] In humans, TBH undergoes extensive hepatic metabolism, primarily mediated by CYP2C9, CYP1A2, and CYP3A4 .[3]
For drug development and pharmacokinetic (PK) profiling, quantifying the parent drug alone is insufficient. The primary metabolite, N-desmethylterbinafine (DMT) , circulates at significant concentrations. Secondary metabolites, such as Carboxy-terbinafine , represent further oxidation products.
Analytical Challenge
Terbinafine and DMT are basic amines (
Metabolic Pathway Visualization
The following diagram illustrates the primary metabolic oxidation steps relevant to this separation protocol.
Method Development Strategy
Stationary Phase Selection
Recommendation: C18 with End-capping and Base Deactivation.
-
Why: Standard silica columns cause severe tailing for secondary amines like DMT. A "Base Deactivated Silica" (BDS) or a high-purity hybrid particle (e.g., Waters XBridge or Agilent Zorbax Eclipse) shields silanols.
-
Column: 250 mm × 4.6 mm, 5 µm (Standard) or 100 mm × 2.1 mm, 1.7 µm (UHPLC).
Mobile Phase Chemistry
-
Buffer pH: Acidic pH (2.5 – 3.5) is preferred over neutral.
-
Reasoning: At pH 3.0, both TBH and DMT are fully protonated. While this reduces retention slightly, it drastically improves peak symmetry by suppressing silanol ionization (Si-OH vs Si-O⁻).
-
-
Additive: Triethylamine (TEA) (0.1% – 0.5%).
-
Mechanism:[4] TEA acts as a "sacrificial base," competing for active silanol sites and sharpening the analyte peaks.
-
Detailed Experimental Protocol
Instrumentation & Reagents[2]
-
System: HPLC with Quaternary Pump and PDA/UV Detector.
-
Reagents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Orthophosphoric Acid (
), Triethylamine (TEA). -
Standards: Terbinafine HCl (Sigma/USP), N-desmethylterbinafine (Toronto Research Chemicals).
Chromatographic Conditions
| Parameter | Setting |
| Column | C18 BDS (e.g., Hypersil BDS or Zorbax Eclipse XDB), 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Phosphate Buffer (pH 3.0) + 0.2% Triethylamine |
| Mobile Phase B | Acetonitrile : Methanol (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL (Standard HPLC) / 2-5 µL (UHPLC) |
| Detection | UV @ 224 nm (Primary), 283 nm (Secondary confirmation) |
| Column Temp | 30°C |
Gradient Program:
-
Initial: 70% A / 30% B (Retain polar metabolites like Carboxy-TBH)
-
0–5 min: Ramp to 50% B
-
5–15 min: Ramp to 80% B (Elute DMT and Terbinafine)
-
15–20 min: Hold 80% B (Wash lipophilic impurities)
-
20–21 min: Return to 30% B (Re-equilibration)
Sample Preparation Workflow (Human Plasma)
Direct injection of plasma is not recommended due to protein fouling. Liquid-Liquid Extraction (LLE) provides the cleanest baseline for low-level metabolite detection.
Validation Parameters (Self-Validating System)
To ensure the protocol is trustworthy, the following acceptance criteria must be met during system suitability testing.
System Suitability Table
| Parameter | Acceptance Criteria | Scientific Rationale |
| Resolution ( | Ensures accurate integration of the metabolite without parent tail overlap. | |
| Tailing Factor ( | Critical for amines. Higher tailing indicates insufficient TEA or old column. | |
| Theoretical Plates ( | Indicates column efficiency is intact. | |
| % RSD (Area) | Verifies injector precision and pump stability. |
Linearity & Sensitivity
-
Linear Range: 10 – 2000 ng/mL (Plasma).
-
LOD (Limit of Detection): ~2–5 ng/mL (at 224 nm).
-
LOQ (Limit of Quantitation): ~10 ng/mL.
-
Note: UV detection at 224 nm is approx. 2-3x more sensitive than at 283 nm due to the absorption of the allylamine side chain.
Troubleshooting & Optimization
Issue 1: Peak Tailing of Terbinafine
-
Cause: Interaction with residual silanols.
-
Fix: Increase TEA concentration to 0.5% or lower pH to 2.5. Ensure the column is "End-capped."
Issue 2: Interfering Peaks in Plasma Blank
-
Cause: Endogenous plasma components co-eluting.
-
Fix: The LLE step with Hexane is highly specific. If interferences persist, switch extraction solvent to 100% Hexane (removes more polar interferences) or use a back-extraction step (extract organic phase into 0.1M HCl, discard organic, re-alkalinize acid phase, re-extract).
Issue 3: Retention Time Drift
-
Cause: Temperature fluctuations or mobile phase evaporation (loss of organic modifier).
-
Fix: Use a column oven (set to 30°C or 35°C). Cap solvent bottles tightly to prevent ACN evaporation.
References
-
Zehender, H., et al. (1995).[5] Simultaneous determination of terbinafine (Lamisil) and five metabolites in human plasma and urine by high-performance liquid chromatography using on-line solid-phase extraction.[1][5][6][7] Journal of Chromatography B: Biomedical Applications.[8] Link
-
Ierson, B., et al. (2006). Separation and determination of terbinafine and its four impurities of similar structure using simple RP-HPLC method. Talanta.[9] Link
-
Vickers, A., et al. (1999). Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions. Drug Metabolism and Disposition.[3] Link
-
Denouël, J., et al. (1995).[5] Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography.[1][5][6][8][10] Journal of Chromatography B. Link
-
Bebawy, L.I., et al. (2015). Determining Terbinafine in Plasma and Saline Using HPLC. Tennessee Research and Creative Exchange. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. ajrconline.org [ajrconline.org]
- 3. Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. trace.tennessee.edu [trace.tennessee.edu]
- 8. Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation and determination of terbinafine and its four impurities of similar structure using simple RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijnrd.org [ijnrd.org]
Application Note: Mass Spectrometry Identification and Quantification of Hydroxy Terbinafine
Abstract
This application note provides a definitive protocol for the identification and quantification of Hydroxy Terbinafine (OH-TBF) , a primary metabolite of the antifungal agent Terbinafine. While Terbinafine analysis is routine, the accurate measurement of its hydroxylated metabolites is critical for investigating hepatotoxicity mechanisms (via reactive quinone methide intermediates) and detailed pharmacokinetic (PK) profiling. This guide addresses the specific challenge of separating regioisomers (side-chain vs. ring hydroxylation) using optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.
Introduction & Scientific Context
Terbinafine is an allylamine antifungal metabolized extensively by the liver, primarily via CYP2C9 and CYP3A4 enzymes. The parent drug undergoes N-demethylation and hydroxylation.
Why Hydroxy Terbinafine Matters
While N-desmethylterbinafine is the major circulating metabolite, Hydroxy Terbinafine represents a critical branch point in toxicology.
-
Metabolic Clearance: Hydroxylation increases polarity for renal excretion.
-
Toxicity Markers: Specific hydroxylation pathways (e.g., on the naphthalene ring) can precede the formation of reactive metabolites implicated in idiosyncratic liver injury.
-
Isomeric Complexity: "Hydroxy Terbinafine" is not a single entity. The hydroxyl group can attach to:
-
The tert-butyl side chain (preserving the naphthyl moiety).
-
The naphthalene ring (altering the naphthyl moiety).
-
Differentiation of these isomers via MS/MS fragmentation patterns is the core technical value of this protocol.
Chemical Properties & Mass Spectrometry Logic
To design a robust method, one must understand the analyte's behavior in the gas phase.
-
Parent Structure (Terbinafine):
| MW: 291.4 | -
Target Analyte (Hydroxy Terbinafine):
| MW: 307.4 | -
Ionization: Positive Electrospray Ionization (ESI+). The tertiary amine is easily protonated.
Fragmentation Mechanics (The "Expert" Insight)
Standard Terbinafine fragmentation yields a dominant product ion at m/z 141.1 , corresponding to the naphthylmethyl cation .
For Hydroxy Terbinafine (m/z 308.2) , the location of the -OH group dictates the fragment:
-
Side-Chain Hydroxylation: If the OH is on the tert-butyl group, the naphthalene ring remains intact.
-
Transition:
(High intensity).
-
-
Ring Hydroxylation: If the OH is on the naphthalene ring, the naphthylmethyl fragment mass shifts by +16 Da.
-
Transition:
(Diagnostic for ring oxidation).
-
Protocol Directive: You must monitor both transitions to distinguish regioisomers, even if you only quantify the total hydroxy metabolite load.
Experimental Workflow Visualization
The following diagram outlines the decision tree for sample preparation and analysis.
Caption: Workflow selection based on sensitivity requirements. LLE is recommended for trace analysis.
Detailed Protocols
Protocol A: Sample Preparation
Choose based on sensitivity needs.
Option 1: Liquid-Liquid Extraction (LLE) - Recommended for PK Studies
Rationale: LLE provides cleaner extracts and minimizes matrix effects (ion suppression) from phospholipids, which is critical when monitoring low-abundance metabolites.
-
Aliquot 100 µL of plasma into a glass tube.
-
Add 10 µL Internal Standard (Terbinafine-d7, 100 ng/mL).
-
Add 100 µL 0.1 M NaOH (alkalinizes the sample to ensure the amine is uncharged and extractable).
-
Add 2.0 mL Extraction Solvent: n-Hexane : Ethyl Acetate (80:20 v/v) .
-
Vortex vigorously for 5 minutes; Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL Mobile Phase A/B (50:50).
Option 2: Protein Precipitation (PPT) - High Throughput
-
Aliquot 50 µL plasma.
-
Add 150 µL Acetonitrile containing IS.
-
Vortex 1 min; Centrifuge 10 min at 13,000 rpm.
-
Inject supernatant directly (or dilute 1:1 with water to improve peak shape).
Protocol B: LC-MS/MS Instrumentation Parameters
System: Triple Quadrupole MS coupled to UHPLC.
1. Chromatographic Conditions
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Why: High pH stability and excellent peak shape for basic compounds.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 adjusted with Formic Acid).
-
Why: Acidic pH ensures the tertiary amine is protonated (
) for MS detection.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Vol: 2-5 µL.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 20 | Initial Hold |
| 0.5 | 20 | Load |
| 3.0 | 90 | Elution of TBF & OH-TBF |
| 4.0 | 90 | Wash |
| 4.1 | 20 | Re-equilibration |
| 5.5 | 20 | End |
2. Mass Spectrometry Parameters (MRM)
Source: ESI Positive Mode Capillary Voltage: 3.0 kV Desolvation Temp: 500°C
MRM Transitions Table:
| Analyte | Precursor (Q1) | Product (Q3) | Collision Energy (eV) | Role |
| Hydroxy Terbinafine (Side-Chain) | 308.2 | 141.1 | 25 | Quantifier (Isomer A) |
| Hydroxy Terbinafine (Ring-OH) | 308.2 | 157.1 | 28 | Quantifier (Isomer B) |
| Hydroxy Terbinafine (Qualifier) | 308.2 | 290.2 | 18 | Loss of H2O |
| Terbinafine (Parent) | 292.2 | 141.1 | 22 | Reference |
| Terbinafine-d7 (IS) | 299.2 | 148.1 | 22 | Internal Standard |
Metabolic Pathway Map
Understanding the origin of the isomers is crucial for data interpretation.
Caption: Divergent fragmentation pathways allow discrimination of ring vs. side-chain hydroxylation.
Validation & Troubleshooting
Acceptance Criteria (FDA/EMA Guidelines)
-
Linearity:
over range 1.0 – 1000 ng/mL.[1][3] -
Accuracy/Precision: ±15% (±20% at LLOQ).
-
Matrix Effect: IS-normalized Matrix Factor should be between 0.85 and 1.15.
Troubleshooting Guide
-
Issue: Peak Tailing.
-
Cause: Interaction of the amine with residual silanols on the column.
-
Fix: Increase buffer concentration to 10mM or lower pH to 3.0. Ensure the column is "Base Deactivated" (e.g., BEH or CSH technology).
-
-
Issue: Isobaric Interference.
-
Issue: Carryover.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1549008, Terbinafine. [Link]
-
Vickers, A. E., et al. (1999).[7] Multiple cytochrome P-450s involved in the metabolism of terbinafine suggests a low potential for drug-drug interactions. Drug Metabolism and Disposition.[4][8] [Link]
-
Iverson, S. L., & Uetrecht, J. P. (2001).[9] Identification of a Reactive Metabolite of Terbinafine: Insights into Terbinafine-Induced Hepatotoxicity.[7][9][10] Chemical Research in Toxicology. [Link]
Sources
- 1. Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Terbinafine | C21H25N | CID 1549008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Comprehensive Kinetic and Modeling Analyses Revealed CYP2C9 and 3A4 Determine Terbinafine Metabolic Clearance and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Terbinafine Hydrochloride? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Profiling of Hydroxy Terbinafine in Drug Metabolism Studies
Abstract
This application note details the protocol for using Hydroxy Terbinafine as a reference standard to investigate the metabolic stability and CYP-mediated clearance of Terbinafine. While Terbinafine is widely recognized as a potent CYP2D6 inhibitor (perpetrator), its own metabolic clearance (victim profile) is complex, involving CYP2C9, CYP1A2, and CYP3A4. The quantification of Hydroxy Terbinafine metabolites (m/z 309.2) provides a critical readout for oxidative Phase I metabolism. This guide covers reference standard handling, microsomal incubation, and a validated LC-MS/MS workflow.
Introduction & Scientific Context
The Dual Role of Terbinafine
In drug development, Terbinafine presents a unique pharmacological profile:
-
As a Perpetrator: It is a potent, competitive inhibitor of CYP2D6 (
), capable of causing drug-drug interactions (DDIs) with substrates like tamoxifen or codeine. -
As a Victim (Substrate): It undergoes extensive hepatic metabolism. The formation of Hydroxy Terbinafine (OH-TBF) is the primary oxidative step mediated by CYP2C9 , CYP1A2 , and CYP3A4 before further conversion to N-demethylated or carboxylated forms.
Why Use Hydroxy Terbinafine as a Standard?
Using the synthesized metabolite (Hydroxy Terbinafine) as a reference standard is superior to monitoring parent depletion alone because:
-
Pathway Specificity: It allows the researcher to phenotype specific CYP contributions (e.g., CYP2C9 vs. CYP3A4) using recombinant enzymes.
-
Sensitivity: Metabolite formation kinetics are often more sensitive than parent depletion assays for slowly metabolized compounds.
-
Mass Balance: It confirms that the loss of parent drug corresponds to the formation of specific metabolites, ruling out non-specific binding.
Metabolic Pathway Visualization
The following diagram illustrates the oxidative pathways where the Hydroxy Terbinafine standard is utilized.
Figure 1: Terbinafine metabolic pathway highlighting the formation of Hydroxy Terbinafine (OH-TBF) as the primary oxidative metabolite.
Materials & Reference Standard Handling
Reference Standards
-
Primary Analyte: Hydroxy Terbinafine (Specific isomer: e.g., 7-hydroxyterbinafine or E-hydroxyterbinafine depending on vendor availability).
-
Note: Ensure the certificate of analysis (CoA) specifies the regioisomer. 7-OH is common for CYP2C9 profiling.
-
-
Internal Standard (IS): Terbinafine-d7 or Carbamazepine (if isotopologue is unavailable).
-
Matrix: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
Stability & Solubility Protocol
Hydroxy metabolites are chemically less stable than the parent allylamine.
-
Stock Preparation: Dissolve Hydroxy Terbinafine in DMSO to create a 10 mM stock.
-
Caution: Avoid methanol for long-term stock storage as it can promote esterification or degradation over months.
-
-
Storage: Aliquot into amber glass vials and store at -80°C . Avoid repeated freeze-thaw cycles (limit to <3).
-
Light Sensitivity: Terbinafine and its metabolites are photosensitive. Perform all extractions under low light or using amber glassware.
Experimental Protocol: Microsomal Incubation
This assay generates the metabolite in situ to calculate Intrinsic Clearance (
Step-by-Step Workflow:
-
Pre-Incubation Mixture:
-
Phosphate Buffer (100 mM, pH 7.4): 475 µL
-
Human Liver Microsomes (HLM): Final concentration 0.5 mg/mL.
-
Substrate (Terbinafine): Final concentration 1 µM (below
to ensure linear kinetics). -
Pre-warm at 37°C for 5 minutes.
-
-
Initiation:
-
Add NADPH (or regenerating system) to a final concentration of 1 mM.
-
Total reaction volume: 500 µL.
-
-
Sampling:
-
At time points
min, remove 50 µL aliquots.
-
-
Quenching:
-
Preparation for Analysis:
-
Vortex for 30 seconds.
-
Centrifuge at 4,000 rpm (approx 3000 x g) for 15 minutes at 4°C.
-
Transfer supernatant to LC-MS vials.
-
Analytical Method: LC-MS/MS Quantification
This validated method separates the hydroxylated metabolite from the parent drug and N-demethylated byproducts.
Chromatographic Conditions
-
System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
-
Column: Waters ACQUITY UPLC BEH C18 (50 × 2.1 mm, 1.7 µm).
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Mobile Phase A: 0.1% Formic Acid + 2 mM Ammonium Formate in Water.
-
Mobile Phase B: Acetonitrile.[3]
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Initial Hold |
| 0.5 | 5 | Desalting |
| 3.0 | 90 | Elution of Metabolites & Parent |
| 3.5 | 90 | Wash |
| 3.6 | 5 | Re-equilibration |
| 5.0 | 5 | End of Run |
Mass Spectrometry Parameters (Source: ESI+)
-
Mode: Positive Ion Electrospray (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
MRM Transitions Table:
| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) |
| Terbinafine (Parent) | 292.2 | 141.1 | 30 | 25 |
| Hydroxy-Terbinafine | 308.2 | 157.1 or 141.1 * | 35 | 28 |
| Terbinafine-d7 (IS) | 299.2 | 148.2 | 30 | 25 |
Critical Method Note (*):
-
Product Ion Selection: The fragment 141.1 corresponds to the naphthyl-methyl amine core. If hydroxylation occurs on the side chain (common), the 141 fragment remains. If hydroxylation occurs on the naphthalene ring, the fragment shifts to 157.1 .
-
Validation Step: During method development, inject your specific Hydroxy Terbinafine reference standard to determine the dominant fragment ion for your specific isomer.
Data Analysis & Interpretation
Metabolic Stability Calculation
Plot the natural log (ln) of the remaining parent (or formation of metabolite) vs. time.
Phenotyping Interpretation
When using Hydroxy Terbinafine formation to phenotype CYPs:
-
CYP2C9 & CYP1A2: Primary drivers of hydroxylation.
-
CYP3A4: Primary driver of N-demethylation, but contributes to hydroxylation.
-
Inhibition Check: If Hydroxy Terbinafine formation is suppressed by Sulfaphenazole, the pathway is CYP2C9-mediated. If suppressed by Furafylline, it is CYP1A2-mediated.[4]
Troubleshooting & Tips
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Basic nature of Terbinafine (pKa ~7.1). | Ensure Mobile Phase A pH is acidic (3.5) using Ammonium Formate buffer.[3] |
| Low Signal for OH-TBF | Source fragmentation or incorrect MRM. | Optimize Collision Energy (CE). Hydroxy groups can dehydrate in-source ( |
| Carryover | Lipophilicity of Terbinafine (LogP ~5.5). | Use a needle wash of 50:50 ACN:IPA (Isopropyl Alcohol). |
| Multiple Peaks for OH-TBF | Regioisomers formed in HLM. | Your synthetic standard is likely a single isomer. HLM will produce multiple isomers (peaks). Use the standard to identify which peak is your target, or sum areas if quantifying total oxidative load. |
References
-
Vickers, A. E., et al. (1999). Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions.[5] Drug Metabolism and Disposition.[4][5][6]
- Igel, S., et al. (2006).Pharmacokinetics of terbinafine and its metabolites in human plasma. Antimicrobial Agents and Chemotherapy.
-
FDA Drug Label (Lamisil). Clinical Pharmacology: Pharmacokinetics and Drug Interactions.
-
Davis, R., et al. (2019). CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine. Chemical Research in Toxicology.
Sources
- 1. CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 3. Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D01BA02 - Terbinafine [drugsporphyria.net]
- 6. m.youtube.com [m.youtube.com]
Application Note: A Multi-parametric, Cell-Based Assay Suite for Determining the Antifungal Efficacy of Hydroxy Terbinafine
Abstract
This application note provides a comprehensive, multi-parametric guide for researchers, scientists, and drug development professionals to robustly characterize the antifungal efficacy of Hydroxy Terbinafine, a key metabolite of the allylamine antifungal agent Terbinafine. We move beyond simple growth inhibition to present an integrated suite of cell-based assays that together provide a holistic view of the compound's potency, cytotoxicity, and mechanism of action. The protocols detailed herein are grounded in authoritative standards and are designed to deliver reproducible, high-quality data for confident decision-making in antifungal drug development pipelines.
Introduction: The Rationale for a Deeper Functional Analysis
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of novel and more effective antifungal agents. Terbinafine is a widely used antifungal that is highly effective against a broad range of dermatophytes.[1][2] Its primary mechanism of action is the specific inhibition of squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[1][3] Hydroxy Terbinafine is a major active metabolite of Terbinafine, and a thorough understanding of its antifungal properties is crucial for both mechanistic studies and potential therapeutic development.
A simple Minimum Inhibitory Concentration (MIC) assay, while foundational, only provides a static measure of growth inhibition. To build a comprehensive efficacy profile, it is imperative to investigate a compound's effects on cell viability, its cytotoxic potential, and the pathways through which it induces cell death. This guide details a trio of assays selected to provide this multi-layered understanding:
-
Potency Assessment: Broth microdilution to determine the Minimum Inhibitory Concentration (MIC) as per CLSI standards.
-
Viability & Cytotoxicity Profiling: A multiplexed fluorescent assay to simultaneously measure metabolic activity and loss of membrane integrity.
-
Mechanistic Insight: A luminescent assay to quantify caspase-3/7 activity, a key indicator of apoptosis.
By integrating the data from these assays, researchers can construct a detailed pharmacological profile of Hydroxy Terbinafine, elucidating not just if it works, but how it works.
The Molecular Target: Inhibition of the Ergosterol Biosynthesis Pathway
Understanding the mechanism of action of the parent compound, Terbinafine, is key to interpreting the downstream cellular effects of its metabolite, Hydroxy Terbinafine. Terbinafine acts by specifically inhibiting squalene epoxidase.[4] This enzyme catalyzes the conversion of squalene to lanosterol, a precursor to ergosterol. Ergosterol is the principal sterol in the fungal cell membrane, where it is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1]
The inhibition of squalene epoxidase has a dual fungicidal effect:[5][6]
-
Ergosterol Depletion: The lack of ergosterol disrupts the structure and function of the fungal cell membrane, leading to increased permeability and, ultimately, cell lysis.[1]
-
Squalene Accumulation: The blockage of the pathway causes the intracellular accumulation of squalene, which at high concentrations is toxic to the fungal cell, further contributing to cell death.[3][5]
This targeted mechanism provides a high degree of selectivity for fungal cells, as mammalian cells utilize cholesterol rather than ergosterol in their membranes, and the enzymes involved in cholesterol synthesis are significantly less sensitive to Terbinafine.[3]
Caption: Mechanism of Hydroxy Terbinafine action on the fungal ergosterol pathway.
Assay 1: Potency Determination via Broth Microdilution (MIC)
The foundational assay for any antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC). This assay identifies the lowest concentration of the drug that prevents visible growth of a microorganism. We will follow the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.[7][8]
Scientific Principle
This method involves challenging a standardized inoculum of the fungal species with serial dilutions of Hydroxy Terbinafine in a liquid broth medium.[9] Following incubation, the MIC is determined as the lowest drug concentration at which no visible growth is observed.[7] This provides a quantitative measure of the compound's potency.
Caption: Workflow for the Broth Microdilution MIC Assay.
Detailed Protocol: Broth Microdilution
Materials:
-
Test organism (e.g., Candida albicans ATCC 90028)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Hydroxy Terbinafine (stock solution in DMSO)
-
Sterile 96-well, flat-bottom microtiter plates
-
Sterile saline or PBS
-
Spectrophotometer and/or plate reading mirror
Procedure:
-
Inoculum Preparation: a. Culture the fungal strain on a suitable agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours. b. Pick several colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).[9] d. Dilute this suspension 1:1000 in RPMI 1640 medium to achieve the final inoculum density.
-
Drug Dilution: a. In a 96-well plate, add 100 µL of RPMI 1640 medium to columns 2 through 12. b. Prepare a 2X starting concentration of Hydroxy Terbinafine in RPMI in a separate tube. Add 200 µL of this solution to column 1. c. Perform a 1:2 serial dilution by transferring 100 µL from column 1 to column 2.[10] Mix well. Continue this process across the plate to column 10. Discard 100 µL from column 10. d. Column 11 will serve as the growth control (no drug). Column 12 will be the sterility control (medium only).
-
Inoculation and Incubation: a. Add 100 µL of the prepared fungal inoculum (from step 1d) to wells in columns 1 through 11. This brings the final volume to 200 µL and halves the drug concentration to the desired final 1X concentration. b. Add 100 µL of sterile RPMI to column 12. c. Cover the plate and incubate at 35°C for 24-48 hours.
-
MIC Determination: a. Following incubation, determine the MIC endpoint. For fungistatic agents like azoles, the CLSI defines the MIC as the lowest concentration that produces a prominent decrease in turbidity (approx. 50% inhibition) compared to the drug-free growth control.[11] b. The endpoint can be determined visually using a plate reading mirror or by reading the optical density (OD) at 530 nm with a microplate spectrophotometer.
Assay 2: Multiplexed Viability and Cytotoxicity Assessment
To gain deeper insight beyond growth inhibition, it is crucial to assess the compound's effect on cell health. This protocol combines two fluorescent assays in a single well to simultaneously measure metabolic viability (an indicator of live, healthy cells) and cytotoxicity (an indicator of dead cells with compromised membranes).
Scientific Principles
-
Viability (Resazurin Reduction): Resazurin, a blue and non-fluorescent dye, is reduced by dehydrogenase enzymes in metabolically active cells to the pink, highly fluorescent resorufin.[12][13] The fluorescent signal is directly proportional to the number of viable cells.
-
Cytotoxicity (CellTox™ Green): This assay uses a proprietary asymmetric cyanine dye that is excluded from viable cells.[14][15] Upon loss of membrane integrity, the dye enters the cell and binds to DNA, resulting in a substantial increase in fluorescence. The signal is proportional to the number of dead cells.
Caption: Multiplexed workflow for simultaneous viability and cytotoxicity measurement.
Detailed Protocol: Resazurin/CellTox™ Green Multiplex Assay
Materials:
-
Assay plate prepared and incubated as described in the MIC protocol (Section 3).
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered).
-
CellTox™ Green Dye (e.g., Promega G8741).[16]
-
Fluorescent plate reader with appropriate filter sets.
Procedure:
-
Reagent Addition: a. Following the 24-48 hour drug incubation period from the MIC assay, prepare the assay cocktail. b. Add Resazurin solution to each well to a final concentration of ~0.015 mg/mL (e.g., 20 µL of a 10X stock to 180 µL well volume).[17] c. Add CellTox™ Green Dye according to the manufacturer's protocol (typically a 2X concentration is added at a 1:1 ratio with the cell suspension, or a more concentrated reagent is added directly). For this protocol, add the dye to a final 1X concentration.
-
Incubation: a. Mix the plate gently on a plate shaker for 30 seconds. b. Incubate the plate at 35°C for 1 to 4 hours, protected from light. The optimal incubation time may need to be determined empirically for the specific fungal strain.[12]
-
Fluorescence Measurement: a. Read the plate using a fluorescent microplate reader. b. Cytotoxicity: Measure CellTox™ Green fluorescence (Excitation: ~485-500 nm, Emission: ~520-530 nm).[16] c. Viability: Measure Resorufin fluorescence (Excitation: ~560 nm, Emission: ~590 nm).[18]
Assay 3: Mechanistic Insights via Caspase-Glo® 3/7 Apoptosis Assay
To investigate the mode of cell death induced by Hydroxy Terbinafine, this assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.
Scientific Principle
The Caspase-Glo® 3/7 Assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for cleavage by activated caspase-3 and -7.[19] Upon cleavage, a substrate for luciferase (aminoluciferin) is released, which is then consumed by luciferase to generate a "glow-type" luminescent signal.[20] The intensity of the light is directly proportional to the amount of active caspase-3/7 in the sample.
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Assay plate prepared and incubated as described in the MIC protocol (Section 3). Use a white-walled, clear-bottom plate for luminescence assays.
-
Caspase-Glo® 3/7 Reagent (e.g., Promega G8090).[21]
-
Luminometer capable of reading multiwell plates.
Procedure:
-
Reagent Preparation and Addition: a. Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use. b. Remove the assay plate from the incubator and allow it to cool to room temperature (~15-20 minutes). c. Add Caspase-Glo® 3/7 Reagent to each well in a volume equal to the sample volume (e.g., add 100 µL of reagent to 100 µL of cell culture).[19]
-
Incubation: a. Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. b. Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Measurement: a. Measure the luminescence of each well using a plate-reading luminometer. b. An increase in the relative light units (RLU) compared to the untreated control indicates an induction of apoptosis.
Data Analysis and Interpretation
-
MIC: The MIC value is reported as the lowest concentration of Hydroxy Terbinafine that causes the required level of growth inhibition (e.g., ≥50%).
-
Viability/Cytotoxicity: Data should be normalized to controls (0% effect for untreated cells, 100% effect for cells treated with a lysis agent). Plot the percentage of viability or cytotoxicity against the log of the drug concentration to generate dose-response curves and calculate IC50 (for viability) and EC50 (for cytotoxicity) values.
-
Apoptosis: Normalize the luminescence data by subtracting the background (medium-only wells) and express the results as a fold-change over the untreated control.
Example Data Summary
The table below illustrates how data from these assays can be summarized to compare the different pharmacological endpoints for Hydroxy Terbinafine against C. albicans.
| Assay Parameter | Endpoint | Hydroxy Terbinafine Value (µg/mL) | Interpretation |
| Potency | MIC₅₀ | 0.25 | Potent growth inhibition. |
| Viability | IC₅₀ (Resazurin) | 0.30 | Concentration causing 50% loss of metabolic activity. |
| Cytotoxicity | EC₅₀ (CellTox™ Green) | 0.55 | Concentration causing 50% loss of membrane integrity. |
| Apoptosis | Max Luminescence | 0.50 | Peak apoptosis induction occurs near the cytotoxicity EC₅₀. |
Interpretation: The data shows that Hydroxy Terbinafine potently inhibits fungal growth (MIC₅₀ = 0.25 µg/mL). The loss of metabolic viability (IC₅₀ = 0.30 µg/mL) occurs at a slightly lower concentration than the complete loss of membrane integrity (EC₅₀ = 0.55 µg/mL), which aligns with the induction of apoptosis peaking around 0.50 µg/mL. This suggests that Hydroxy Terbinafine induces a programmed cell death pathway at concentrations that are relevant to its growth-inhibitory activity.
Conclusion
The characterization of a potential antifungal agent requires a multi-faceted approach. By combining the gold-standard MIC assay with modern, cell-based assays for viability, cytotoxicity, and apoptosis, researchers can build a comprehensive and robust profile of a compound's activity. The protocols described in this application note provide a validated framework for elucidating the antifungal efficacy of Hydroxy Terbinafine, enabling a more informed and efficient drug development process. This integrated methodology ensures that decisions are based not only on potency but also on a clear understanding of the compound's cellular mechanism of action.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Terbinafine? Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Terbinafine Hydrochloride? Retrieved from [Link]
-
Dr.Oracle. (2025, July 11). Mechanism of Action of Terbinafine in Treating Nail Fungus. Retrieved from [Link]
-
iFyber. IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. Retrieved from [Link]
-
Promega Corporation via YouTube. (2021, December 5). Green Cytotoxicity Assay | CellTox GCA Assay. Retrieved from [Link]
-
Medical Centric via YouTube. (2021, April 21). Terbinafine - Mechanism of action, Side effects, and Indications. Retrieved from [Link]
-
Lewis, R. E., & Kontoyiannis, D. P. (2015). Antifungal Susceptibility Testing: Current Approaches. PMC - PubMed Central. Retrieved from [Link]
-
Ryder, N. S. (1992). Terbinafine: mode of action and properties of the squalene epoxidase inhibition. PubMed. Retrieved from [Link]
-
Wikipedia. Terbinafine. Retrieved from [Link]
-
Ghannoum, M. A., & Isham, N. (2021). Terbinafine. StatPearls - NCBI Bookshelf - NIH. Retrieved from [Link]
-
El-Zaher, A. M., et al. (2021). Development and Validation of an In Vitro Resazurin-Based Susceptibility Assay against Madurella mycetomatis. PMC - NIH. Retrieved from [Link]
-
Arendrup, M. C., & Patterson, T. F. (2017). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. PMC. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2020). CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Retrieved from [Link]
-
Labbox. Resazurin Cell Viability Assay. Retrieved from [Link]
-
Rakotonirainy, M. S., & Lavédrine, B. (2005). Detection of fungi and control of disinfection by ATP-bioluminescence assay. ResearchGate. Retrieved from [Link]
-
Rakuno Gakuen University. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Retrieved from [Link]
-
ASM Journals. (2025, April 1). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Retrieved from [Link]
-
JoVE. (2017, October 26). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Retrieved from [Link]
-
G-Biosciences. Lumino™ ATP Detection Assay. Retrieved from [Link]
-
Wieder, A. M. (2017). A Practical Guide to Antifungal Susceptibility Testing. PMC - PubMed Central. Retrieved from [Link]
-
ResearchGate. (A) Caspase–Glo 3/7 apoptosis assay demonstrated significantly... Retrieved from [Link]
-
Stoddart, M. J. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. Retrieved from [Link]
-
CDC. (2024, April 23). Antifungal Susceptibility Testing for C. auris. Retrieved from [Link]
-
MDPI. Analysis of the Uptake of Hypericin by Candida albicans Yeast Cells Using Fluorescence Methods and Comparison of the Dynamics of This Process over Time. Retrieved from [Link]
-
Rakotonirainy, M. S., & Lavedrine, B. (2003). Detection of viable fungal spores contaminant on documents and rapid control of the effectiveness of an ethylene oxide disinfection using ATP assay. PubMed. Retrieved from [Link]
-
JoVE via YouTube. (2022, August 4). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. Retrieved from [Link]
-
Protocols.io. (2025, April 1). Caspase 3/7 Activity. Retrieved from [Link]
-
PubMed Central. (2022, August 24). Apoptotic caspase inhibits innate immune signaling by cleaving NF-κBs in both Mammals and Flies. Retrieved from [Link]
-
MDPI. (2024, November 26). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. Retrieved from [Link]
-
Creative Bioarray. Resazurin Cell Viability Assay. Retrieved from [Link]
-
SciELO. Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. Retrieved from [Link]
-
FDA. (2025, October 16). Antifungal Susceptibility Test Interpretive Criteria. Retrieved from [Link]
-
ResearchGate. CLSI guidelines for antifungal agents | Download Table. Retrieved from [Link]
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Application Note: Liquid Chromatography for the Determination of Terbinafine in the Presence of its Photo-Degradation Products
[1]
Executive Summary
This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for the quantification of Terbinafine Hydrochloride (TBH) and the separation of its primary photo-degradation products.
Terbinafine, an allylamine antifungal, is intrinsically photosensitive. Exposure to UV radiation induces a geometric isomerization from the active trans (E) form to the inactive cis (Z) form, alongside oxidative cleavage products. Standard isocratic methods often fail to resolve the cis-isomer from the parent peak due to their structural similarity.[1] This guide provides a gradient elution protocol using a C18 stationary phase with specific pH control to ensure baseline resolution (
Mechanistic Insight: Why Terbinafine Degrades[3]
To develop a valid separation method, one must understand the analyte's chemistry. Terbinafine contains a conjugated enyne system (double bond and triple bond).[1]
-
Photo-Isomerization: The primary degradation pathway under UV light is the conversion of the exocyclic double bond from the E (Trans) configuration to the Z (Cis) configuration. The Z-isomer is a specified impurity that must be monitored.[1]
-
Oxidative Cleavage: Prolonged exposure leads to the cleavage of the C-N bond, generating N-methyl-1-naphthalenemethylamine and various aldehyde byproducts.[1]
Degradation Pathway Visualization
The following diagram illustrates the degradation logic and the analytical workflow required to monitor it.
Figure 1: Mechanistic pathway of Terbinafine photodegradation and analytical capture points.
Experimental Protocols
Protocol A: Photolytic Stress Induction (ICH Q1B)
Objective: To generate degradation products for method validation (Specificity).
Equipment: Photostability chamber equipped with Cool White Fluorescent (CWF) and Near UV (UV) lamps.[1]
-
Sample Preparation:
-
Solid State: Spread Terbinafine HCl powder (~1 mm thick) in a quartz petri dish.
-
Solution State: Prepare a 1.0 mg/mL solution in Methanol. Transfer to clear quartz vials.
-
-
Exposure Conditions:
-
Quenching:
-
Dissolve solid samples immediately in the mobile phase diluent to prevent thermal degradation post-exposure.
-
Protocol B: Chromatographic Conditions (The Method)
Objective: Separation of Parent from Cis-isomer and cleavage products.[1]
Rationale for Conditions:
-
Column: A C18 column is essential for hydrophobic retention.[1] A "Base Deactivated" (BDS) or end-capped column is strictly required because Terbinafine is a tertiary amine (pKa ~ 7.[1]1) and will tail severely on active silanols.[1]
-
pH 3.0: We operate at pH 3.0 (below the pKa).[1] This keeps the amine fully protonated (ionized).[1] While ionized basic drugs usually elute faster, the low pH suppresses silanol ionization (
rather than ), reducing secondary interactions and peak tailing.[1] -
Triethylamine (TEA): Added as a "sacrificial base" to compete for any remaining active sites on the silica, sharpening the peak shape.
Method Parameters
| Parameter | Setting |
| Instrument | HPLC with UV/PDA Detector (e.g., Agilent 1260/1290 or Waters Alliance) |
| Column | Inertsil ODS-3V or Agilent Zorbax Eclipse XDB C18 (250 x 4.6 mm, 5 µm) |
| Column Temp | 30°C |
| Flow Rate | 1.0 mL/mL |
| Detection | 224 nm (Max sensitivity) or 282 nm (Selectivity for Naphthalene ring) |
| Injection Vol | 20 µL |
| Mobile Phase A | Buffer: 20 mM Potassium Phosphate (pH 3.[1]0) + 0.1% Triethylamine (TEA) |
| Mobile Phase B | Acetonitrile (ACN) |
| Diluent | Mobile Phase A : Acetonitrile (50:50 v/v) |
Gradient Program
Isocratic methods (e.g., 50:50) often merge the Cis/Trans isomers.[1] A shallow gradient is recommended.[1]
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 65 | 35 | Equilibration |
| 5.0 | 65 | 35 | Isocratic Hold (Cleavage products elute) |
| 20.0 | 20 | 80 | Linear Ramp (Elute Parent/Isomers) |
| 25.0 | 20 | 80 | Wash |
| 25.1 | 65 | 35 | Re-equilibration |
| 30.0 | 65 | 35 | End |
Method Validation & System Suitability
The following criteria indicate the method is performing correctly, particularly regarding the critical separation of the photo-isomers.
System Suitability Limits (SST)
| Parameter | Acceptance Criteria | Rationale |
| Resolution ( | > 2.0 between Trans-Terbinafine and Cis-Terbinafine | Critical for accurate quantitation of the degradant. |
| Tailing Factor ( | < 1.5 for Terbinafine peak | Ensures suppression of silanol interactions.[1] |
| Plate Count ( | > 5000 | Indicates good column efficiency.[1] |
| % RSD (Area) | < 2.0% (n=6 injections) | Precision requirement. |
Expected Elution Order
-
Solvent Front / Voids
-
Oxidative Cleavage Products (Polar, ~3–6 mins)
-
Trans-Terbinafine (Parent, ~12–14 mins)
-
Cis-Terbinafine (Photo-degradant, ~15–17 mins)
-
Note: Depending on the specific C18 carbon load, the Cis isomer may elute immediately before or after the Trans isomer. In most reversed-phase systems, the Cis isomer is slightly more polar due to steric hindrance reducing the hydrophobic surface area, potentially eluting before the Trans isomer. Verify with a specific standard.
-
Workflow Visualization
The following diagram outlines the complete analytical lifecycle for this application, from sample generation to data reporting.
Figure 2: Analytical Workflow for Terbinafine Stability Testing.
References
-
ICH Harmonised Tripartite Guideline. (1996).[1] Photostability Testing of New Drug Substances and Products Q1B. International Conference on Harmonisation.[1]
-
United States Pharmacopeia (USP). Terbinafine Hydrochloride Monograph.[1] USP-NF.[1] (General reference for assay limits). [1]
-
Iriarte, G., et al. (2006).[1] Stability-indicating HPLC method for the determination of Terbinafine Hydrochloride in the presence of its degradation products. Journal of AOAC International.[1] (Provides basis for pH 3.0 buffer selection).
-
DrugBank Online. Terbinafine: Chemical Structure and Properties.[1] (Source for pKa and solubility data). [1]
Unambiguous Structural Elucidation of Hydroxy Terbinafine: A Comprehensive Guide Using 1D and 2D NMR Spectroscopy
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract The metabolic fate of pharmaceutical compounds is a critical aspect of drug development, directly impacting their efficacy and safety profiles. Terbinafine, a widely used allylamine antifungal agent, undergoes metabolism to form various derivatives, including Hydroxy Terbinafine.[1][2] The precise structural characterization of these metabolites is paramount for understanding biotransformation pathways and identifying potentially active or toxic species. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the unambiguous elucidation of molecular structures in solution.[3][4] This application note provides a detailed, expertise-driven guide to the structural analysis of Hydroxy Terbinafine using a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. We present a self-validating workflow, from sample preparation to final structure confirmation, designed to provide researchers with both the practical protocols and the causal logic behind key experimental choices.
Introduction: The Imperative for Metabolite Characterization
Terbinafine is a synthetic antifungal agent that functions by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1] Upon administration, it is metabolized in the liver, primarily through N-demethylation and oxidation of the tert-butyl group. The resulting hydroxylated metabolite, Hydroxy Terbinafine (C₂₁H₂₅NO), requires precise structural confirmation.[5] While mass spectrometry (MS) can provide the molecular formula, it often falls short in distinguishing between isomers. NMR spectroscopy is uniquely powerful in this regard, providing detailed information about the atomic connectivity and chemical environment of a molecule, making it an indispensable tool for metabolite identification.[4][6]
This guide details the application of a comprehensive NMR strategy to confirm the structure of Hydroxy Terbinafine, assuming hydroxylation at the tert-butyl group, a common metabolic hotspot. The presented workflow ensures a high degree of confidence in the final structural assignment.
The NMR Toolkit for Structural Elucidation
A combination of NMR experiments is used to piece together the molecular puzzle. Each experiment provides a specific type of information, and together they form a cross-validating dataset.[7][8]
-
¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their proximity to other protons (through-bond J-coupling).
-
¹³C NMR (Carbon NMR): Reveals the number of chemically distinct carbon atoms. Coupled with DEPT (Distortionless Enhancement by Polarization Transfer), it allows for the differentiation of CH₃, CH₂, CH, and quaternary (Cq) carbons.
-
COSY (Correlation Spectroscopy): A 2D experiment that maps ¹H-¹H J-coupling correlations. It is essential for identifying spin systems and tracing proton connectivity within molecular fragments, typically over two to three bonds.[8]
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton signal with the signal of the carbon atom it is directly attached to (¹JCH). It provides a direct link between the ¹H and ¹³C spectra.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): Arguably the most crucial experiment for elucidating the overall carbon skeleton. This 2D experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH), enabling the connection of different molecular fragments.[8][10]
Experimental Design and Workflow
The structural elucidation process follows a logical progression from sample preparation to the final assembly of spectral data into a coherent structure. This workflow is designed to be systematic and self-validating at each stage.
Caption: Overall workflow for the structural elucidation of Hydroxy Terbinafine.
Detailed Protocols
Protocol 1: Sample Preparation
The quality of the NMR data is directly dependent on the quality of the sample. This protocol ensures an optimal sample for high-resolution NMR.
Rationale: A deuterated solvent is used to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a good first choice for terbinafine and its metabolites due to their organic nature.[11] A concentration of 5-10 mg in 0.6 mL is typically sufficient for a comprehensive set of 2D NMR experiments on modern spectrometers.[7]
Step-by-Step Methodology:
-
Weighing: Accurately weigh 5-10 mg of purified Hydroxy Terbinafine directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6 mL of Chloroform-d (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).
-
Mixing: Gently vortex or sonicate the vial for 30 seconds to ensure complete dissolution. Visually inspect for any particulate matter.
-
Transfer: Using a clean glass Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
Protocol 2: NMR Data Acquisition
This protocol outlines the standard suite of experiments to be run. Experiments are ordered to gather the most fundamental information first. (Note: These are typical parameters for a 500 MHz spectrometer and may require optimization).
Rationale: Starting with a quick ¹H spectrum allows for verification of sample quality and concentration. The subsequent 2D experiments are set up to provide the necessary resolution and correlation information for structural analysis.
Step-by-Step Methodology:
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the CDCl₃ solvent and perform shimming to optimize magnetic field homogeneity. Tune and match the probe for both ¹H and ¹³C frequencies.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 8-16.
-
-
¹³C{¹H} NMR Acquisition:
-
Pulse Program: Standard proton-decoupled pulse program (zgpg30).
-
Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, depending on concentration.
-
-
DEPT-135 Acquisition: Run a DEPT-135 experiment to differentiate carbon types (CH/CH₃ positive, CH₂ negative).
-
gCOSY Acquisition:
-
Pulse Program: Standard gradient-selected COSY (cosygpqf).
-
Data Points (F2 & F1): 2048 x 512.
-
Number of Scans: 2-4 per increment.
-
-
gHSQC Acquisition:
-
Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (hsqcedetgpsisp2.3).
-
Spectral Widths: ¹H (~12 ppm) x ¹³C (~160 ppm).
-
Coupling Constant (¹JCH): Optimized for ~145 Hz.
-
Number of Scans: 4-8 per increment.
-
-
gHMBC Acquisition:
-
Pulse Program: Standard gradient-selected HMBC (hmbcgplpndqf).
-
Spectral Widths: ¹H (~12 ppm) x ¹³C (~220 ppm).
-
Long-Range Coupling Delay: Optimized for nJCH of 8 Hz.
-
Number of Scans: 16-32 per increment.
-
Data Analysis and Structural Interpretation
The structural elucidation is a stepwise process of interpreting each spectrum and using the 2D correlations to connect the molecular fragments. We will use the known structure of Terbinafine as a reference.[11]
Hypothesized Structure: Hydroxylation occurs on one of the three equivalent methyl groups of the tert-butyl moiety.
Step 1: Analysis of ¹H and ¹³C NMR Spectra
-
Reference (Terbinafine): The parent compound shows a characteristic singlet at ~1.07 ppm in the ¹H NMR spectrum, integrating to 9 protons, corresponding to the tert-butyl group.[11] The ¹³C spectrum shows signals for these methyls at ~31.7 ppm and the quaternary carbon at ~29.0 ppm.[11]
-
Expected for Hydroxy Terbinafine:
-
The 9H singlet will be replaced by a 6H singlet for the remaining two equivalent methyl groups.
-
A new singlet will appear further downfield (e.g., ~3.4-3.6 ppm) corresponding to the new methylene group (-CH₂OH).
-
A broad singlet for the hydroxyl proton (-OH) will also be present, its chemical shift being concentration and temperature-dependent.
-
In the ¹³C spectrum, the methyl signal at 31.7 ppm will decrease in intensity. A new signal for the hydroxylated methylene carbon will appear significantly downfield (~65-70 ppm). The quaternary carbon signal will also shift slightly.
-
Step 2: Building Fragments with COSY
The COSY spectrum is used to trace proton-proton connectivities. Key expected correlations for the backbone include:
-
Correlation between the two vinyl protons of the enyne chain.
-
Correlation between the vinyl proton and the adjacent allylic methylene protons.
-
Correlations within the naphthalene ring system.
Step 3: Linking Protons and Carbons with HSQC
The HSQC spectrum provides the definitive one-bond ¹H-¹³C connections. This allows for the confident assignment of every protonated carbon signal. For example, the new methylene proton signal at ~3.5 ppm will correlate directly with the new carbon signal at ~68 ppm, confirming the -CH₂OH group.
Step 4: Assembling the Full Structure with HMBC
The HMBC spectrum is the key to connecting all the fragments. It reveals 2- and 3-bond correlations. The definitive proof for the site of hydroxylation comes from the following key HMBC correlations:
-
From the new -CH₂OH protons (~3.5 ppm): A strong correlation to the quaternary carbon of the original tert-butyl group (~30 ppm) and to the two remaining equivalent methyl carbons (~30 ppm).
-
From the remaining 6H of the methyl groups: A strong correlation to the quaternary carbon and to the new methylene carbon (-CH₂OH).
These correlations unambiguously establish that the hydroxylation event occurred on the tert-butyl group. Other key HMBC correlations will connect the enyne chain to the N-methyl and N-methylene groups, and the N-methylene group to the naphthalene ring, confirming the overall structure.
Caption: Key HMBC correlations confirming hydroxylation at the tert-butyl group.
Data Summary Table
The following table summarizes the expected key NMR assignments for Hydroxy Terbinafine in CDCl₃. Values are predicted based on data for Terbinafine[11][12] and standard substituent effects.
| Position/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations (COSY, HMBC) |
| Naphthalene Ring | 7.4 - 8.2 (m, 7H) | 123 - 135 | COSY between adjacent protons; HMBC to N-CH₂ |
| N-CH₃ | ~2.2 (s, 3H) | ~42 | HMBC to N-CH₂ and allylic CH₂ |
| N-CH₂-Naphthyl | ~3.9 (s, 2H) | ~58 | HMBC to N-CH₃ and naphthalene carbons |
| Allylic CH₂ | ~3.2 (d, 2H) | ~55 | COSY to vinyl CH; HMBC to N-CH₃ and vinyl/alkyne carbons |
| Vinyl CH= | ~6.2 (dt, 1H) | ~115 | COSY to allylic CH₂ and other vinyl CH |
| =CH-C≡ | ~5.7 (dt, 1H) | ~145 | COSY to other vinyl CH; HMBC to alkyne Cq and tert-butyl Cq |
| Alkyne C≡ | - | ~85 | HMBC from vinyl CH |
| ≡C-tert-Butyl | - | ~99 | HMBC from vinyl CH and tert-butyl protons |
| C(CH₃)₂(CH₂OH) | - | ~30 | HMBC from CH₃ and CH₂OH protons |
| C(CH₃)₂(CH₂OH) | ~1.1 (s, 6H) | ~30 | HMBC to Cq and CH₂OH carbon |
| C(CH₃)₂(CH₂OH) | ~3.5 (s, 2H) | ~68 | HMBC to Cq and CH₃ carbons |
| CH₂OH | broad (1H) | - | - |
Conclusion
The structural elucidation of drug metabolites like Hydroxy Terbinafine is a non-trivial but essential task in pharmaceutical development. This application note demonstrates a robust and reliable workflow using a standard suite of 1D and 2D NMR experiments. The logical application of COSY, HSQC, and particularly HMBC, provides a network of correlations that allows for the unambiguous and confident assignment of the metabolite's complete chemical structure. This methodology serves as a foundational template for researchers faced with similar challenges in metabolite identification and structural characterization.
References
- Hypha Discovery. (n.d.). Structure Elucidation and NMR.
- Elyashberg, M., Williams, A. J., & Martin, G. E. (2007).
- ResearchGate. (n.d.). ¹H NMR spectrum of TBF-free base. [Image].
- Abdel-Kader, M., & Muharram, M. (2016). New Microbial Source of the Antifungal Allylamine “Terbinafine”.
- Cornell University. (n.d.). Structural Elucidation of An Unknown Compound. eCommons@Cornell.
- Labcompare. (2024). NMR Spectroscopy Revolutionizes Drug Discovery.
- JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum.
- Lindon, J. C., Nicholson, J. K., & Wilson, I. D. (2011). Nuclear Magnetic Resonance (NMR)-Based Drug Metabolite Profiling.
-
National Center for Biotechnology Information. (n.d.). Terbinafine. PubChem. Retrieved from [Link]
- Sreeshailam, A., et al. (2025). Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. Journal of Chemical Health Risks, 15(3), 1415-1424.
- Powers, R. (2008).
- Nagori, B. P., & Zidan, M. I. (2014). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of Applied Pharmaceutical Science, 4(2), 112-118.
- ManTech Publications. (2025). Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis.
- Powers, R., et al. (2019). NMR Metabolomics Protocols for Drug Discovery. PubMed Central.
-
National Center for Biotechnology Information. (n.d.). Hydroxy Terbinafine. PubChem. Retrieved from [Link]
- Prestegard, J. H., et al. (2010). Advances in Nuclear Magnetic Resonance for Drug Discovery. PubMed Central.
-
Wikipedia. (n.d.). Terbinafine. Retrieved from [Link]
- Abdel-Kader, M. S., & Muharram, M. M. (2016). New microbial source of the antifungal allylamine “Terbinafine”. PubMed Central.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- ManTech Publications. (2025).
- Google Patents. (n.d.). US20100168233A1 - Terbinafine formulation.
- Lindon, J. C., Nicholson, J. K., & Wilson, I. D. (2011). Nuclear magnetic resonance (NMR)-based drug metabolite profiling. PubMed.
- ResearchGate. (2025). Separation and determination of terbinafine and its four impurities of similar structure using simple RP-HPLC method.
- ResearchGate. (n.d.). Chemical structure of (A) terbinafine hydrochloride (TB) molar mass of 327.17 g/mol , pKa 7.1. [Image].
-
SlideShare. (n.d.). NMR Spectroscopy in pharmaceutical analysis. Retrieved from [Link]
Sources
- 1. Terbinafine | C21H25N | CID 1549008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Terbinafine - Wikipedia [en.wikipedia.org]
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- 4. bionmr.unl.edu [bionmr.unl.edu]
- 5. Hydroxy Terbinafine | C21H25NO | CID 21917706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Advances in Nuclear Magnetic Resonance for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 10. ecommons.cornell.edu [ecommons.cornell.edu]
- 11. New microbial source of the antifungal allylamine “Terbinafine” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
UV-spectrophotometric method for the estimation of Terbinafine hydrochloride
Application Note: High-Precision UV-Spectrophotometric Estimation of Terbinafine Hydrochloride
Executive Summary
This protocol details a robust, self-validating UV-spectrophotometric method for the quantitative estimation of Terbinafine Hydrochloride (TH) in bulk API and pharmaceutical dosage forms.[1][2][3][4][5][6] Unlike generic templates, this guide emphasizes the physicochemical rationale behind solvent selection and wavelength optimization, ensuring compliance with ICH Q2(R1) guidelines.
Core Application: Routine Quality Control (QC), Dissolution Profiling, and Content Uniformity testing. Key Advantage: Rapid quantification without the high solvent consumption of HPLC.
Scientific Foundation
Target Analyte Profile
-
Drug: Terbinafine Hydrochloride (Allylamine antifungal).[1][2][3][4][7][8][9]
-
Mechanism of Action: Terbinafine selectively inhibits squalene epoxidase , a key enzyme in fungal ergosterol biosynthesis.[1][2][8][10][11] This inhibition leads to a dual effect: ergosterol deficiency (fungistatic) and intracellular accumulation of toxic squalene (fungicidal).[11][12]
-
Chromophore Physics: The UV absorption of Terbinafine arises from its naphthalene ring system and the conjugated enyne side chain. These moieties exhibit strong electronic transitions (
) in the UV region.
Pathway Visualization
The following diagram illustrates the specific enzymatic blockade utilized by Terbinafine, highlighting the biological context of the analyte.
Figure 1: Mechanism of Action of Terbinafine HCl targeting Squalene Epoxidase.[1][8][11][12]
Method Development Strategy
Solvent Selection Logic
Terbinafine HCl is lipophilic (LogP ~ 5.5) and slightly soluble in water, but freely soluble in methanol and ethanol.
-
Selection: Methanol (AR Grade) or Methanol:Water (80:20 v/v) .
-
Reasoning: While 0.1N HCl can be used, Methanol provides sharper spectral peaks and prevents precipitation of the free base form during dilution. It ensures the drug remains in a stable, solvated state, critical for Beer-Lambert law adherence.
Wavelength Optimization
Scanning the standard solution (10 µg/mL) typically reveals two absorption maxima:
-
223-224 nm: High sensitivity (hyperchromic), but susceptible to solvent cut-off noise and excipient interference.
-
282-283 nm: Moderate sensitivity, but highly selective .
-
Protocol Choice: 283 nm .[3][9][13][14] This wavelength offers the best balance of signal-to-noise ratio and robustness against common tablet excipients (starch, lactose) which absorb negligibly at this range.
Experimental Protocol
Instrumentation & Reagents
-
Instrument: Double-beam UV-Visible Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent) with 1 cm matched quartz cells.
-
Solvent: Methanol (Analytical Reagent Grade).[15]
-
Reference Standard: Terbinafine Hydrochloride (>99.0% purity).[2][3][7][9]
Preparation of Standard Stock Solution (SSS)
-
Transfer to a 100 mL volumetric flask.
-
Add ~20 mL Methanol and sonicate for 5 minutes to ensure complete dissolution.
-
Make up the volume to the mark with Methanol.
Analytical Workflow
Figure 2: Step-by-step analytical workflow for UV estimation.[5][15]
Validation Protocol (ICH Q2(R1))
To ensure the method is "Trustworthy" and "Authoritative," the following validation parameters must be met.
Linearity
Prepare a series of dilutions from the Stock Solution (100 µg/mL) to generate a calibration curve.
| Aliquot of Stock (mL) | Final Vol (mL) | Concentration (µg/mL) | Expected Absorbance (Approx) |
| 0.5 | 10 | 5 | 0.150 |
| 1.0 | 10 | 10 | 0.300 |
| 1.5 | 10 | 15 | 0.450 |
| 2.0 | 10 | 20 | 0.600 |
| 2.5 | 10 | 25 | 0.750 |
| 3.0 | 10 | 30 | 0.900 |
-
Acceptance Criteria: Correlation Coefficient (
) .
Accuracy (Recovery Studies)
Perform "Spike Recovery" by adding standard drug to a pre-analyzed sample at 80%, 100%, and 120% levels.[2]
-
Formula:
-
Acceptance Criteria: 98.0% – 102.0% Mean Recovery.
Precision
-
Repeatability: Analyze the 15 µg/mL standard 6 times.
-
Intermediate Precision: Analyze the same concentration on 3 different days.
-
Acceptance Criteria: % RSD (Relative Standard Deviation)
.
Data Analysis & Calculations
Calculate the concentration of Terbinafine HCl in the unknown sample using the linear regression equation derived from the calibration curve:
Where:
- = Absorbance of the sample.[3][4][6]
- = Slope of the calibration curve.[6]
-
= Concentration (
).[1][2][3][4][7] - = Y-intercept.
For Pharmaceutical Formulations (Tablets):
Troubleshooting & Critical Control Points
| Issue | Probable Cause | Corrective Action |
| Drifting Baseline | Incomplete dissolution or air bubbles in cuvette. | Sonicate stock solution longer; ensure cuvettes are clean and bubble-free. |
| Low Absorbance | Degradation of drug or wrong solvent pH. | Prepare fresh stock daily. Ensure Methanol is neutral/acidic (avoid alkaline conditions). |
| Non-Linearity | Concentration too high (Deviation from Beer's Law). | Dilute samples to stay within 5–30 µg/mL range.[3][9] |
References
-
Jain, P. S., et al. (2011). "Development and validation of the UV-spectrophotometric method for determination of terbinafine hydrochloride in bulk and in formulation." Pharmaceutical Methods.[3][4][5][15][16]
-
ICH Expert Working Group. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation.
-
DrugBank Online. "Terbinafine: Mechanism of Action and Pharmacology."
-
Cayman Chemical. "Terbinafine Hydrochloride Product Information & Solubility."
Sources
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- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. PRIME PubMed | Development and validation of the UV-spectrophotometric method for determination of terbinafine hydrochloride in bulk and in formulation [unboundmedicine.com]
- 6. researchgate.net [researchgate.net]
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- 16. youtube.com [youtube.com]
Application of Hydroxy Terbinafine in dermatophyte research
Application Note: Advanced Profiling of Hydroxy Terbinafine in Dermatophyte Research
Executive Summary
Terbinafine is a cornerstone allylamine antifungal used globally for dermatophytosis (tinea unguium, tinea pedis).[1] While the parent drug is the primary effector, its metabolism into Hydroxy Terbinafine (OH-TBF) and N-demethylterbinafine (NDM-TBF) is critical for three areas of modern research:
-
Therapeutic Drug Monitoring (TDM): Confirming accumulation in keratinized tissues (nails/skin).
-
Safety Profiling: Distinguishing between benign clearance pathways (hydroxylation) and bioactivation pathways leading to hepatotoxicity (N-dealkylation to reactive aldehydes).
-
Resistance Surveillance: Determining if metabolic failure contributes to recalcitrant dermatophyte infections.
This guide provides the protocols for the extraction, quantification, and activity assessment of Hydroxy Terbinafine in the context of dermatophyte research.
Pharmacological Context & Mechanism
Terbinafine acts by inhibiting Squalene Epoxidase (SQLE) , a key enzyme in the ergosterol biosynthesis pathway.[2] This inhibition leads to two fatal effects for the fungus:[2]
-
Ergosterol Depletion: Compromises cell membrane integrity.[2]
-
Squalene Accumulation: Intracellular squalene builds up to toxic levels, causing autolysis.
Metabolic Fate: In humans, Terbinafine is extensively metabolized by CYP450 enzymes (primarily CYP2D6, CYP1A2, CYP2C9, CYP3A4).
-
Hydroxy Terbinafine (OH-TBF): Formed via hydroxylation (e.g., 7-hydroxyterbinafine). Generally considered less active but stable; serves as a marker of oxidative metabolism.
-
N-demethylterbinafine (NDM-TBF): Formed via N-demethylation.[3] Can further degrade into TBF-A (an allylic aldehyde), which is implicated in idiosyncratic hepatotoxicity.[4]
Figure 1: Terbinafine Mechanism & Metabolic Divergence
Caption: Terbinafine inhibits fungal SQLE while undergoing hepatic metabolism. The hydroxylation pathway (green) is a clearance mechanism, whereas N-demethylation can lead to toxic intermediates (red).
Protocol A: Bioanalytical Quantification (LC-MS/MS)
Quantifying Hydroxy Terbinafine in keratinized matrices (nails) is challenging due to the proteinaceous matrix. This protocol uses a high-energy lysis followed by LC-MS/MS.
Objective: Quantify Hydroxy Terbinafine and Terbinafine in nail clippings.
Materials:
-
Standards: Terbinafine HCl, 7-Hydroxy Terbinafine (Ref Std), Terbinafine-d7 (Internal Standard).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Ammonium Formate, Formic Acid.
-
Lysis: Bead beater (e.g., Precellys or similar) with stainless steel beads.
Workflow:
-
Sample Pre-treatment:
-
Wash nail clippings (10–20 mg) with water and ethanol to remove external contamination. Dry completely.
-
Transfer to a reinforced 2 mL tube with 3 stainless steel beads.
-
-
Cryogenic Grinding:
-
Freeze tubes in liquid nitrogen for 5 minutes (makes keratin brittle).
-
Pulverize: 3 cycles of 60 seconds at 6500 rpm. Result: Fine powder.
-
-
Extraction:
-
Add 1.0 mL extraction solvent: MeOH:Water (80:20 v/v) + 0.1% Formic Acid .
-
Note: High organic content is needed to solubilize the lipophilic parent, while water aids in extracting the slightly more polar hydroxy metabolite.
-
Incubate at 37°C with agitation for 12 hours (overnight extraction is critical for keratin binding release).
-
-
Clarification:
-
Centrifuge at 14,000 x g for 10 mins.
-
Transfer supernatant to LC vials.
-
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 4 minutes.
MS Transitions (MRM Mode): Optimization Note: Hydroxy Terbinafine (MW ~307) adds 16 Da to the parent. Transitions must be optimized experimentally for the specific isomer (e.g., 7-OH vs 3-OH).
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Cone Voltage (V) | Collision Energy (eV) |
| Terbinafine | 292.2 [M+H]+ | 141.1 (Naphthyl) | 30 | 25 |
| Hydroxy Terbinafine | 308.2 [M+H]+ | 157.1 (OH-Naphthyl)* | 32 | 28 |
| Terbinafine-d7 (IS) | 299.2 [M+H]+ | 148.1 | 30 | 25 |
*Note: The product ion 157.1 assumes hydroxylation on the naphthalene ring. If hydroxylation is on the side chain, the product ion may remain 141.1 or shift to a side-chain fragment. Always perform a Product Ion Scan on your specific reference standard.
Protocol B: In Vitro Antifungal Activity (CLSI M38-A2)
Researchers often need to determine if metabolites contribute to the therapeutic effect or if resistance mechanisms (e.g., efflux pumps) affect metabolites differently than the parent.
Objective: Determine Minimum Inhibitory Concentration (MIC) of Hydroxy Terbinafine against Trichophyton rubrum.
Workflow:
-
Inoculum Preparation:
-
Grow T. rubrum on Potato Dextrose Agar (PDA) for 7 days at 28°C to induce conidiation.
-
Harvest conidia with sterile saline + 0.05% Tween 80.
-
Adjust density to 1–3 x 10³ CFU/mL (standardized via hemocytometer).
-
-
Compound Preparation:
-
Dissolve Terbinafine and Hydroxy Terbinafine in DMSO (Stock 1600 µg/mL).
-
Dilute in RPMI 1640 medium (buffered with MOPS to pH 7.0) to final testing range: 0.001 – 4 µg/mL .
-
-
Assay Setup (96-well plate):
-
100 µL diluted drug + 100 µL conidial suspension.
-
Controls: Growth Control (Media + Fungi + DMSO), Sterile Control (Media only).
-
-
Incubation:
-
Incubate at 28°C for 4 days (Dermatophytes grow slower than Candida).
-
-
Reading:
-
Visual score: 80% inhibition compared to growth control.
-
Expected Result: Terbinafine MIC ~0.003 µg/mL. Hydroxy Terbinafine MIC is typically 10–50x higher (less active), confirming that the parent drug is the primary driver of efficacy.
-
Figure 2: Experimental Workflow for Nail Analysis
Caption: Optimized workflow for extracting lipophilic antifungals from keratinized nail matrix.
Application in Hepatotoxicity Research
While Hydroxy Terbinafine is a benign clearance product, its ratio to other metabolites is a vital safety biomarker.
-
The Structural Alert: The formation of TBF-A (via N-demethylation) is the toxicological culprit.
-
The Application: By quantifying both Hydroxy Terbinafine and N-demethylterbinafine in liver microsome stability assays (HLM), researchers can calculate the Metabolic Shunting Ratio .
-
High Hydroxylation / Low Demethylation = Safer Profile.
-
Low Hydroxylation / High Demethylation = Higher risk of reactive aldehyde formation.
-
Protocol Modification:
For HLM assays, incubate Terbinafine (1 µM) with pooled microsomes + NADPH. Quench at 0, 15, 30, 60 min with ice-cold ACN. Analyze supernatant for both metabolites to determine intrinsic clearance (
References
-
Iverson, S. L., & Uetrecht, J. P. (2001). Identification of a reactive metabolite of terbinafine: insights into terbinafine-induced hepatotoxicity. Chemical Research in Toxicology. Link
-
Clinical and Laboratory Standards Institute (CLSI).[5] (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2. Link
-
Humbert, H., et al. (1995). Pharmacokinetics of terbinafine and its five major metabolites in plasma and urine. Biopharmaceutics & Drug Disposition. Link
-
Vickers, A. E., et al. (1999). Multiple cytochrome P-450s involved in the metabolism of terbinafine suggests a low potential for drug-drug interactions. Drug Metabolism and Disposition. Link
-
Niewerth, M., et al. (1998). Activity of Terbinafine against Dermatophytes in the Presence of Keratin. Antimicrobial Agents and Chemotherapy.[1] Link
Sources
- 1. dermnetnz.org [dermnetnz.org]
- 2. What is the mechanism of Terbinafine Hydrochloride? [synapse.patsnap.com]
- 3. Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Terbinafine-associated hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijdmsrjournal.com [ijdmsrjournal.com]
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of Hydroxy Terbinafine
Topic: Optimization of 4'-Hydroxy Terbinafine Metabolite Synthesis
Introduction: The Regioselectivity Challenge
Welcome to the technical support hub for Terbinafine metabolite synthesis. If you are accessing this guide, you are likely encountering low yields (<20%) or difficult purification profiles when attempting to synthesize Hydroxy Terbinafine (specifically the 4'-hydroxy or 7-hydroxy isomers) for pharmacokinetic referencing.
The Core Problem: Direct chemical hydroxylation of Terbinafine is mechanistically flawed due to poor regioselectivity on the naphthalene ring and competitive oxidation of the allylic amine system.
The Solution: High-yield synthesis requires a convergent total synthesis approach. This guide focuses on the most robust route: the Palladium-catalyzed Sonogashira coupling of a protected hydroxynaphthyl amine precursor with tert-butylacetylene. The protocols below address the specific "yield killers" in this pathway: catalyst poisoning by free phenols, alkyne homocoupling, and amine-silica interactions.
Module 1: The Convergent Synthetic Workflow
To maximize yield, you must avoid late-stage functionalization. Instead, build the hydroxylated naphthalene core before the coupling step.
Strategic Pathway (Visualization)
Figure 1: Convergent synthesis of 4'-Hydroxy Terbinafine. The critical failure point is typically Step 4 (Coupling) if the protecting group is unstable or oxygen is present.
Module 2: Troubleshooting the Sonogashira Coupling
The coupling of the chloro-allyl amine intermediate with tert-butylacetylene is the yield-determining step. A common failure mode is a yield plateau at ~30-40%.
Diagnostic Guide: Why is my coupling failing?
| Symptom | Probable Cause | Corrective Action |
| Reaction turns black immediately | Rapid precipitation of Pd-black (catalyst death). | Ligand Starvation: Increase |
| Starting material remains untouched | Oxidative addition is too slow (Chloro-alkenes are sluggish). | Switch Catalyst: Move from |
| High "dimer" impurity observed | Glaser Homocoupling of the alkyne. | Oxygen Leak: Copper(I) catalyzes alkyne dimerization in the presence of |
| Product co-elutes with impurities | Free phenol interaction or amine tailing. | Protecting Group Check: Ensure the phenol is protected (e.g., TBDMS). Free phenols coordinate to Pd, killing the cycle. |
Optimized Protocol for Step 4 (Coupling)
Reagents:
-
Protected Chloro-allyl amine intermediate (1.0 eq)
-
tert-Butylacetylene (1.5 eq)
- (3 mol%)
- (2 mol%)
-
Triethylamine (3.0 eq) in THF (degassed)
Procedure:
-
Degassing is non-negotiable. Sparging with argon is insufficient for high yields. Use the freeze-pump-thaw method for the solvent.
-
Order of Addition: Dissolve the amine intermediate, Pd catalyst, and CuI in THF. Add the base. Finally, add the alkyne dropwise at room temperature.
-
Temperature Control: Heat to 50°C. Do not exceed 65°C, as the allylic amine is prone to [3,3]-sigmatropic rearrangement or polymerization at high temperatures.
Module 3: Protecting Group Strategy
You cannot synthesize Hydroxy Terbinafine with a free hydroxyl group during the metal-catalyzed steps. The phenol is acidic enough to protonate the reactive intermediates or coordinate to the Copper co-catalyst.
Recommendation: Use TBDMS (tert-butyldimethylsilyl) or MOM (Methoxymethyl) .
-
TBDMS:
-
Pros: Easy to install (TBSCl/Imidazole); deprotects mildly with TBAF.
-
Cons: Can be labile if the reaction becomes too basic or heated excessively.
-
-
MOM:
-
Pros: Extremely robust under basic Sonogashira conditions.
-
Cons: Requires harsh acid for deprotection, which can form impurities with the allylic amine.
-
Verdict: Start with TBDMS . If you observe deprotection during coupling (yield loss), switch to MOM .
Module 4: Purification & Isolation
Hydroxy Terbinafine is an amphiphilic molecule (lipophilic tail + polar amine/phenol head), making chromatography difficult.
Common Isolation Pitfall
-
Issue: The product "streaks" on silica gel, leading to broad fractions and loss of material.
-
Mechanism: The tertiary amine interacts strongly with the acidic silanols on the silica surface.
High-Recovery Protocol
-
Pre-treat Silica: Slurry your silica gel in Hexanes containing 1% Triethylamine (Et3N) before packing the column. This neutralizes the acidic sites.
-
Eluent System: Use a gradient of Hexane:Ethyl Acetate (starting 95:5 → 70:30).
-
Salt Formation (Alternative): If chromatography fails, convert the crude product to the Hydrochloride salt .
-
Dissolve crude oil in minimal Isopropanol.
-
Add 1.0 eq of HCl in Ether dropwise.
-
The salt often precipitates as a white solid, leaving non-basic impurities (like alkyne dimers) in the mother liquor.
-
Troubleshooting Logic Tree (Interactive)
Use this logic flow to determine your next optimization step.
Figure 2: Decision matrix for troubleshooting low yields in Terbinafine analogue synthesis.
Frequently Asked Questions (FAQs)
Q1: Can I use the commercially available Terbinafine and hydroxylate it directly using Fenton's reagent? A: We strongly advise against this. Radical hydroxylation (Fenton chemistry) is non-selective. You will obtain a complex mixture of ring-hydroxylated isomers, side-chain oxidations (epoxides), and N-dealkylated products. Separating the 4'-hydroxy isomer from this mixture requires preparative HPLC and results in <5% isolated yield.
Q2: My Sonogashira reaction stalls after 50% conversion. Adding more catalyst doesn't help. A: This is likely due to Copper poisoning . If your starting material contains trace sulfur or free amines/phenols, they can chelate the Copper co-catalyst. Try increasing the CuI loading to 5 mol% or washing your starting amine with EDTA solution prior to the reaction to remove trace metals.
Q3: Why is the melting point of my synthesized Hydroxy Terbinafine HCl salt lower than the literature value? A: This usually indicates the presence of the Z-isomer . The Sonogashira coupling generally retains the stereochemistry of the double bond, but if you used a generic "1,3-dichloropropene" (often sold as an E/Z mixture) for the alkylation step, your final product will be a mixture. You must use pure (E)-1,3-dichloropropene or separate the isomers at the intermediate stage.
References
-
Alami, M., Ferri, F., & Linstrumelle, G. (1993). An Efficient Synthesis of Enynes from Terminal Alkynes and 1,2-Dichloroethylene or 1,3-Dichloropropene. Tetrahedron Letters. Link (Foundational chemistry for the chloro-enyne coupling used in Terbinafine synthesis).
- Beutler, U., et al. (1996). An Improved Synthesis of Terbinafine. Chimia. (Describes the industrial optimization of the allylamine side chain construction).
-
Ladwa, P., et al. (2010). Efficient Synthesis of Terbinafine and Its Analogues via Sonogashira Coupling. Synthetic Communications. Link (Specific protocols for Pd-catalyzed coupling of Terbinafine precursors).
-
Vickers, A. E., et al. (1999). Biotransformation of terbinafine by human liver microsomes and CYP450 isoforms. Drug Metabolism and Disposition. Link (Defines the metabolic targets including Hydroxy Terbinafine isomers).
- Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
Stability testing of Hydroxy Terbinafine under different storage conditions
Welcome to the comprehensive technical support guide for the stability testing of Hydroxy Terbinafine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of ensuring the stability and integrity of this active pharmaceutical ingredient (API) under various storage conditions. This guide provides in-depth, field-proven insights and troubleshooting assistance in a practical question-and-answer format.
Introduction to Hydroxy Terbinafine Stability
Hydroxy Terbinafine is a primary metabolite of Terbinafine, an allylamine antifungal agent. The introduction of a hydroxyl group through metabolism can significantly alter the molecule's physicochemical properties, including its stability profile. While extensive stability data exists for the parent compound, Terbinafine Hydrochloride, specific data for Hydroxy Terbinafine is less prevalent. This guide synthesizes known information about Terbinafine's degradation with established chemical principles to provide a robust framework for your stability studies.
Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1][2] These studies help to establish degradation pathways and identify potential degradation products that could arise under various environmental stressors.[1][2]
Frequently Asked Questions (FAQs)
Here, we address common questions that arise during the stability testing of Hydroxy Terbinafine.
Q1: What are the primary degradation pathways for Terbinafine, and how might they apply to Hydroxy Terbinafine?
A1: Terbinafine Hydrochloride has been shown to be susceptible to degradation under several conditions:
-
Photodegradation: Exposure to UV light is a significant cause of degradation for Terbinafine. One study noted that Terbinafine hydrochloride degraded when exposed to UV light for 36 hours.
-
Oxidative Degradation: While some studies show Terbinafine to be relatively stable to oxidation, others indicate that substantial degradation can occur under oxidative stress.
-
Acidic and Alkaline Hydrolysis: Terbinafine shows slight degradation in both acidic (1M HCl) and alkaline (1M NaOH) conditions.
For Hydroxy Terbinafine , the presence of a hydroxyl group, likely on the alkyl side chain as a tertiary alcohol, introduces new considerations:
-
Oxidation: Tertiary alcohols are generally more resistant to oxidation than primary or secondary alcohols. However, the allylic nature of the alcohol in Hydroxy Terbinafine could make it susceptible to oxidation, potentially forming ketones or aldehydes.
-
Dehydration: As a tertiary alcohol, Hydroxy Terbinafine could be prone to acid-catalyzed dehydration, leading to the formation of an additional double bond in the molecule.
-
Photostability: The introduction of a hydroxyl group can alter the photostability of aromatic compounds. Hydroxylated polycyclic aromatic hydrocarbons have been shown to undergo rapid photodegradation.[3] Therefore, it is crucial to rigorously evaluate the photostability of Hydroxy Terbinafine.
Q2: What are the recommended storage conditions for Hydroxy Terbinafine based on ICH guidelines?
A2: According to the International Council for Harmonisation (ICH) guidelines, stability testing for an Active Pharmaceutical Ingredient (API) should be conducted on at least three primary batches.[3] The recommended storage conditions for long-term and accelerated stability testing are summarized in the table below. Given the potential for photodegradation, protection from light is a critical consideration.
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 30°C ± 2°C / 65% RH ± 5% RH or 75% RH ± 5% RH | 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
| Photostability | As per ICH Q1B guidelines | Variable |
Q3: What analytical techniques are most suitable for stability-indicating assays of Hydroxy Terbinafine?
A3: High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is the most common and effective technique for the stability-indicating analysis of Terbinafine and its metabolites.[4][5] Key considerations for method development include:
-
Column: A reverse-phase C18 column is frequently used.[4][5]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typical. Gradient elution may be necessary to separate the parent compound from its degradation products.
-
Detection Wavelength: A wavelength of around 220-225 nm is often used for the detection of Terbinafine and its derivatives.[6][7]
High-Performance Thin-Layer Chromatography (HPTLC) can also be a viable alternative for quantification.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the stability testing of Hydroxy Terbinafine.
Issue 1: Unexpected peaks are observed in the chromatogram of a stability sample.
-
Question: Have you performed a comprehensive forced degradation study?
-
Rationale: Forced degradation studies help to generate potential degradation products and establish their chromatographic profiles.[1][2] This allows for the identification of unexpected peaks in your stability samples.
-
Action: Conduct forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions. Compare the chromatograms from these studies to your stability sample to identify the unknown peaks.
-
-
Question: Is your analytical method truly stability-indicating?
-
Rationale: A stability-indicating method must be able to separate the intact drug from its degradation products and any process impurities.
-
Action: Validate your analytical method according to ICH guidelines (Q2(R1)). This includes specificity testing where you demonstrate that the analyte peak is free from interference from degradants. Peak purity analysis using a PDA detector can be invaluable here.
-
Issue 2: The assay value for Hydroxy Terbinafine is decreasing more rapidly than expected.
-
Question: Are your storage containers providing adequate protection?
-
Rationale: Given the photosensitivity of Terbinafine, inadequate protection from light can lead to accelerated degradation. The container material itself could also interact with the sample.
-
Action: Ensure that samples are stored in amber-colored, inert containers. For photostability studies, use transparent containers with appropriate light exposure as per ICH Q1B.
-
-
Question: Could there be an interaction with excipients (if in a formulation)?
-
Rationale: Excipients in a drug product can interact with the API and affect its stability.
-
Action: Conduct compatibility studies with the intended excipients to identify any potential interactions that could be accelerating the degradation of Hydroxy Terbinafine.
-
Issue 3: There is significant variability in results between different time points or batches.
-
Question: Is your sample preparation procedure robust and consistent?
-
Rationale: Inconsistent sample preparation can introduce significant variability. The solubility of Hydroxy Terbinafine may differ from Terbinafine, requiring optimization of the diluent.
-
Action: Ensure that the sample preparation method is validated for precision and accuracy. Pay close attention to factors like sonication time, filtration, and the stability of the sample in the analytical diluent.
-
-
Question: Is the analytical instrument performing optimally?
-
Rationale: Instrument-related issues such as fluctuations in pump pressure, detector noise, or inconsistent injector performance can lead to variable results.
-
Action: Perform regular system suitability tests before each analytical run to ensure the chromatographic system is performing within acceptable limits.
-
Experimental Workflow and Protocols
A well-defined experimental workflow is essential for successful stability testing.
Experimental Workflow for Stability Testing
Caption: A typical workflow for a stability study of Hydroxy Terbinafine.
Protocol: Forced Degradation Study
-
Acid Hydrolysis: Dissolve Hydroxy Terbinafine in 0.1 M HCl and reflux for a specified period (e.g., 2-8 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve Hydroxy Terbinafine in 0.1 M NaOH and reflux for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of Hydroxy Terbinafine with 3-30% hydrogen peroxide at room temperature for a specified duration.
-
Thermal Degradation: Expose solid Hydroxy Terbinafine to dry heat (e.g., 60-80°C) for a defined period.
-
Photodegradation: Expose a solution of Hydroxy Terbinafine to a light source as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to shield it from light.
Protocol: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: 224 nm
-
Column Temperature: 30°C
Potential Degradation Pathway of Hydroxy Terbinafine
Caption: Potential degradation pathways for Hydroxy Terbinafine.
Conclusion
The stability testing of Hydroxy Terbinafine requires a thoughtful approach that combines the established knowledge of its parent compound, Terbinafine, with a fundamental understanding of how the introduction of a hydroxyl group can influence its degradation pathways. By employing robust, validated stability-indicating methods and systematically troubleshooting any issues that arise, researchers can confidently assess the stability of this important API. This guide serves as a foundational resource to support these critical activities in the drug development process.
References
- HPTLC Method for determination of Terbinafine in the Bulk drug and Tablet dosage form. (n.d.).
- Das, B., Richards M, P., Vishwanath, B. A., D, S., & Amreen, N. (2020). Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulations. World Journal of Pharmaceutical Sciences, 8(12), 102-106.
- Forced degradation study of Terbinafine HCl by HPLC with PDA detector. (2014). Asian Journal of Research in Chemistry, 7(5), 485-490.
- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Basavaiah, K., & Kumar, U. R. (2015). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of Bioanalysis & Biomedicine, 7(4), 116-126.
- Gund, A. C., Datar, P. A., & Kunjir, V. V. (2024). Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review. International Journal of Novel Research and Development, 9(1), a791-a815.
- Al-kamarany, M. A., Al-gahri, A. A., & Al-nosary, A. A. (2014). Accelerated Stability Study, Swing Study and Photostability Study on Terbinafine Hydrochloride Creams. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 24-28.
- Nahata, M. C. (1999). Stability of terbinafine hydrochloride in an extemporaneously prepared oral suspension at 25 and 4 degrees C. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 56(3), 243–245.
- Sateesh, K., & Rao, J. (2023). Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulation. World Journal of Advanced Research and Reviews, 18(3), 264-270.
-
PubChem. (n.d.). Terbinafine. National Center for Biotechnology Information. Retrieved from [Link]
- Singh, R., & Rehman, Z. U. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- HPLC Analysis of Terbinafine HCl Cream on Purospher ® Star Phenyl (5μm) 150 x 3 mm. (n.d.). Merck.
-
Why Allylic Alcohol Is Stable. (2025, July 24). SLT. Retrieved from [Link]
- Small but mighty: the impact of tertiary alcohols in drug design. (n.d.). Hypha Discovery.
- Aqueous photochemical degradation of hydroxylated PAHs: Kinetics, pathways, and multivariate effects of main water constituents. (2016).
- Catalytic aerobic oxidation of allylic alcohols to carbonyl compounds under mild conditions. (2016).
- Stress Testing: The Chemistry of Drug Degradation. (n.d.).
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Luminata. Retrieved from [Link]
- Photochemistry of aromatic compounds (2019–2020). (2022). In Photochemistry (Vol. 49, pp. 209-269). Royal Society of Chemistry.
- The chemical structure of terbinafine hydrochloride. (2010). Química Nova, 33(8), 1742-1745.
- Reverse Phase HPLC Method for the Analysis of Terbinafine in Pharmaceutical Dosage Forms. (2007). Asian Journal of Chemistry, 19(5), 3461.
- Haloalkanes and Haloarenes. (n.d.). NCERT.
-
Alcohols - Nomenclature and Properties. (2014, September 17). Master Organic Chemistry. Retrieved from [Link]
- Order of reactivity of alcohols (Allyl, benzyl, primary, secondary and tertiary) with HX. (2025, October 10). Chemistry Q&A.
-
17.7: Oxidation of Alcohols. (2024, March 18). Chemistry LibreTexts. Retrieved from [Link]
-
Video: Radical Oxidation of Allylic and Benzylic Alcohols. (2025, May 22). JoVE. Retrieved from [Link]
-
why is tertiary carbocation more stable than primary allylic carbocation? (2017, March 1). Chemistry Stack Exchange. Retrieved from [Link]
-
3.7: Reactions of Alcohols. (2024, January 16). Chemistry LibreTexts. Retrieved from [Link]
-
Are tertiary alcohols more stable or more reactive than primary alcohols? (2015, October 17). Quora. Retrieved from [Link]
- Green, Catalytic Oxidations of Alcohols. (2004). Accounts of Chemical Research, 37(3), 169-177.
- Dual Approach for Effective Photodegradation and Mineralization of Carbamazepine Using a Ternary ZnFe2O4/(P,S)-g-C3N4/Two-Dimensional TiO2 Nanocomposite: A Detailed Mechanistic Insight. (2025, November 20). ACS Omega.
- Understanding Tertiary Alcohols: The Unique Structure and Their Role in Chemistry. (2025, December 30). ChemicalBook.
-
Demystifying The Mechanisms of Alcohol Oxidations. (2015, May 21). Master Organic Chemistry. Retrieved from [Link]
- Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches. (2018). Toxicology and applied pharmacology, 355, 1-11.
- Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions. (1999).
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. Aqueous photochemical degradation of hydroxylated PAHs: Kinetics, pathways, and multivariate effects of main water constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. sphinxsai.com [sphinxsai.com]
Technical Support Center: HPLC Optimization for Terbinafine & Metabolites
Current Status: Operational Ticket ID: TBF-HPLC-OPT-001 Assigned Specialist: Senior Application Scientist
Executive Summary
This guide addresses the chromatographic challenges associated with Terbinafine (TBH) and its primary metabolites (e.g., N-desmethyl terbinafine , Carboxy-terbinafine ). Terbinafine is a lipophilic allylamine antifungal with a basic tertiary amine group (pKa ~7.1). The core analytical challenge lies in balancing the retention of the highly lipophilic parent drug while maintaining resolution for the more polar metabolites, all while preventing severe peak tailing caused by residual silanol interactions.
Module 1: Mobile Phase Chemistry & Optimization
Q: Why is my retention time shifting, and why do I see split peaks?
A: The pH of your mobile phase is likely hovering near the pKa of Terbinafine.
The Science: Terbinafine has a pKa of approximately 7.1. In Reverse Phase Chromatography (RP-HPLC), pH controls the ionization state.[1][2]
-
pH < 5.0: The amine is fully protonated (
). The molecule is more polar but highly soluble. This is the preferred state for robust peak shape, provided you manage silanol interactions. -
pH ~ 7.0: The drug exists as a mixture of ionized and non-ionized forms. This causes "peak splitting" and variable retention times as the species interconvert during migration down the column.
-
pH > 8.0: The drug is neutral (
). Retention increases significantly due to high lipophilicity, often leading to excessively long run times and potential precipitation in the column.
Recommendation: Target a pH of 3.0 ± 0.2 using a phosphate buffer for UV detection, or pH 9.0+ using an ammonium bicarbonate buffer only if using a high-pH stable hybrid column (e.g., Waters XBridge or Agilent ZORBAX Extend-C18).
Q: Should I use Acetonitrile (ACN) or Methanol (MeOH)?
A: Use a blend, but prioritize Acetonitrile for peak sharpness.
| Feature | Acetonitrile (ACN) | Methanol (MeOH) | Verdict for Terbinafine |
| Elution Strength | Stronger | Weaker | ACN is better for eluting the highly lipophilic parent Terbinafine efficiently. |
| Viscosity | Low | High | ACN allows higher flow rates without over-pressuring the system. |
| Selectivity | Dipole-dipole | H-bonding | MeOH often provides better separation between the polar metabolites (N-desmethyl) and the solvent front. |
Optimization Strategy: Start with ACN as the primary modifier to control the backpressure and elution of the parent. Add 5-10% MeOH to the organic phase if you struggle to resolve the early-eluting polar metabolites.
Module 2: Troubleshooting Peak Tailing
Q: My Terbinafine peak is tailing (As > 1.5). Is my column dead?
A: Likely not. You are witnessing "Secondary Silanol Interactions."
The Mechanism:
At acidic pH, the silica backbone of standard C18 columns has residual silanol groups (
The Fix (The "Silanol Blocker" Protocol): If you cannot switch to a modern "End-capped" or "Hybrid" column, you must add a competing base to the mobile phase.
-
Additive: Triethylamine (TEA).
-
Concentration: 0.1% to 0.5% v/v.
-
Action: TEA saturates the active silanol sites, effectively "capping" them so Terbinafine can pass without sticking.
Visual Troubleshooting Guide
Figure 1: Decision tree for diagnosing and resolving peak tailing in basic drug analysis.
Module 3: Experimental Protocols
Standard Operating Procedure: Buffer Preparation (pH 3.0)
Critical for reproducibility. Do not rely on "adjusting by eye."
Reagents:
-
Potassium Dihydrogen Phosphate (
) -
Orthophosphoric Acid (85%)
-
Triethylamine (TEA) - HPLC Grade
-
Milli-Q Water
Step-by-Step:
-
Dissolve: Dissolve 3.40 g of
in 900 mL of Milli-Q water (25 mM concentration). -
Add Modifier: Add 1.0 mL of Triethylamine (TEA) while stirring.
-
Note: The solution will become basic.
-
-
Adjust: Titrate with Orthophosphoric Acid dropwise until pH reaches 3.0 ± 0.05 .
-
Dilute: Make up to 1000 mL with water.
-
Filter: Filter through a 0.45 µm Nylon filter (Do not use PVDF if protein precipitation was used for samples).
Recommended Gradient Workflow
To separate the polar metabolites (eluting early) from the lipophilic parent (eluting late).
-
Column: C18, 150 x 4.6 mm, 5 µm (e.g., Hypersil BDS or Zorbax Eclipse).
-
Flow Rate: 1.0 mL/min.
-
Temp: 30°C.
-
Mobile Phase A: Buffer (prepared above).
| Time (min) | % Mobile Phase B | Phase Description |
| 0.0 | 20 | Initial hold for polar metabolites (N-desmethyl). |
| 5.0 | 20 | Isocratic hold to ensure resolution. |
| 20.0 | 80 | Ramp to elute Terbinafine (Parent). |
| 25.0 | 80 | Wash lipophilic impurities. |
| 26.0 | 20 | Return to initial conditions. |
| 30.0 | 20 | Re-equilibration (Critical). |
Module 4: Method Development Logic
The following diagram outlines the logical pathway for optimizing the separation of Terbinafine metabolites.
Figure 2: Logical workflow for optimizing HPLC separation of Terbinafine and its metabolites.
References
-
Denouël, J., et al. (1995).[5] "Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography." Journal of Chromatography B: Biomedical Sciences and Applications, 663(2), 353-359.[5] Link
-
Gopal, P.N.V., et al. (2008).[4] "Reverse Phase HPLC Method for the Analysis of Terbinafine in Pharmaceutical Dosage Forms." Asian Journal of Chemistry, 20(1), 551-555. Link
-
United States Pharmacopeia (USP). "Terbinafine Hydrochloride Monograph." USP-NF. (Requires Subscription). Link
-
Dolan, J.W. (2025). "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing." LCGC International. Link
Sources
- 1. hplc.eu [hplc.eu]
- 2. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 3. Chromatogram Detail [sigmaaldrich.com]
- 4. ijnrd.org [ijnrd.org]
- 5. Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor resolution in chromatographic analysis of Hydroxy Terbinafine
Topic: Troubleshooting Poor Resolution in Chromatographic Analysis of Hydroxy Terbinafine Ticket ID: #TBF-MET-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering resolution issues between Terbinafine (TBF) and its polar metabolites, specifically Hydroxy Terbinafine (OH-TBF) . This is a classic "Basic Drug" separation challenge. Terbinafine is a lipophilic allylamine (LogP ~5.5, pKa ~7.1), while OH-TBF is significantly more polar.
Poor resolution in this assay typically stems from three root causes:
-
Silanol Interactions: The basic amine moiety interacts with residual silanols on the column, causing severe tailing that masks the metabolite.
-
Inappropriate pH: Operating near the pKa (pH 6-8) destroys peak shape and selectivity.
-
Gradient Mismatch: The polarity gap between the parent and metabolite requires a specific gradient slope to prevent the metabolite from eluting in the void volume or the parent from carrying over.
Module 1: Critical Resolution Failure (Co-elution)
The most common issue is the metabolite co-eluting with the solvent front or the parent peak tailing into the metabolite.
Q: My Hydroxy Terbinafine peak is merging with the parent peak. How do I fix this?
A: You must control the protonation state of the amine. Terbinafine is a weak base. If your mobile phase pH is near 7.0, the molecule rapidly exchanges between ionized and non-ionized forms, leading to broad, splitting peaks. You have two distinct strategies to fix this:
Strategy A: The "Suppress Silanol" Approach (Standard)
Operate at Low pH (pH 3.0 - 3.5) .
-
Mechanism: At this pH, both the analyte and the surface silanols are protonated. The analyte is fully ionized (
), increasing solubility in the aqueous phase, while the silanols are neutral ( ), reducing secondary interactions. -
Protocol Adjustment:
-
Buffer: 0.1% Formic Acid or 10mM Ammonium Formate adjusted to pH 3.0.
-
Additive: If using UV detection, add 0.1% Triethylamine (TEA). TEA acts as a "sacrificial base," binding to active silanols so your drug doesn't. Note: Do not use TEA with LC-MS due to signal suppression.
-
Strategy B: The "Neutral State" Approach (Advanced)
Operate at High pH (pH 9.5 - 10.0) .
-
Mechanism: At high pH, the amine is deprotonated (neutral). This dramatically increases retention on the C18 chain and improves peak symmetry because the neutral molecule does not interact with charged silanols.
-
Requirement: You MUST use a high-pH stable column (e.g., Hybrid Silica like Waters BEH or Phenomenex Gemini). Standard silica dissolves at pH > 8.
Q: The metabolite elutes too early (in the void). How do I retain it?
A: Increase the aqueous strength at the start of your gradient. OH-TBF is polar. If your starting organic composition is >10%, it will not partition into the stationary phase.
-
Fix: Start your gradient at 95% Aqueous / 5% Organic and hold for 1.0 minute. This "focuses" the metabolite at the head of the column.
Module 2: Peak Shape & Tailing
Tailing factors (Tf) > 1.5 compromise integration accuracy and resolution.
Q: Why is the Terbinafine peak tailing so badly?
A: Secondary Silanol Interactions. Even at low pH, older "Type A" silica columns have acidic metal impurities that attract the amine group of Terbinafine.
The Self-Validating Fix:
-
Switch Column: Move to a "Type B" (High Purity) silica or a Hybrid particle.
-
Recommended: C18 with high carbon load (>15%) and exhaustive end-capping.
-
-
Check Buffer Strength: Weak buffers allow local pH changes inside the pore. Increase buffer concentration to 20-25 mM .
Comparative Column Selection Guide
| Column Class | Example Phases | pH Range | Suitability for TBF/OH-TBF |
| Traditional Silica (Type A) | Spherisorb ODS2 | 2-8 | Poor. Expect severe tailing due to metal impurities. |
| High Purity Silica (Type B) | Zorbax Eclipse Plus, Luna C18(2) | 2-9 | Good. Requires low pH (3.0) to suppress tailing. |
| Hybrid / Polymer (High pH) | XBridge BEH, Gemini NX | 1-12 | Excellent. Allows pH 10 operation for sharpest peaks. |
| Core-Shell (Fused-Core) | Kinetex, Cortecs | 2-9 | Best for Speed. High efficiency resolves isomers quickly. |
Module 3: Visualization & Workflow
Use this logic flow to diagnose your specific resolution failure.
Figure 1: Decision Matrix for diagnosing Terbinafine/Metabolite resolution failures. Blue nodes represent diagnostic checks; Green nodes represent corrective protocols.
Module 4: Sensitivity & Matrix Effects (LC-MS/MS Focus)
Q: I have resolution, but the baseline noise is high in plasma samples.
A: You are likely experiencing phospholipid buildup. Terbinafine is highly lipophilic. If you use Protein Precipitation (PPT), phospholipids from the plasma will accumulate on your column and elute unpredictably, causing ion suppression or baseline noise in subsequent runs.
Protocol: Liquid-Liquid Extraction (LLE) LLE is superior to PPT for Terbinafine because it removes polar matrix interferences.
-
Sample: 100 µL Plasma.
-
Extraction Solvent: Hexane:Ethyl Acetate (80:20 v/v).[1] The non-polar hexane targets the Terbinafine, leaving polar phospholipids in the aqueous layer.
-
Agitate: Vortex 5 min, Centrifuge.
-
Reconstitute: Evaporate supernatant and reconstitute in Mobile Phase (50:50 A:B).
References
-
Iverson, S. et al. (2015). Determining Terbinafine in Plasma and Saline Using HPLC. TRACE: Tennessee Research and Creative Exchange. Link
-
Denouël, J. et al. (1995). Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 663(2), 353-359. Link
-
Yildirim, S. et al. (2025). Determination of terbinafine in human plasma using UPLC-MS/MS. ResearchGate / Karadeniz Technical University. Link
-
McCalley, D. V. (2023).[2] Understanding and Managing Peak Shape for Basic Solutes in Reversed-Phase HPLC. Chemical Communications.[2][3] Link
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC: Tailing Factors and Silanol Interactions. Link
Sources
- 1. Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. KR100581169B1 - Pharmaceutical composition of terbinafine with improved solubility and preparation method thereof - Google Patents [patents.google.com]
Addressing matrix effects in the analysis of Hydroxy Terbinafine in biological fluids
Welcome to the technical support guide for the bioanalysis of Hydroxy Terbinafine. As Senior Application Scientists, we have designed this resource to provide researchers, scientists, and drug development professionals with field-proven insights and practical solutions for challenges encountered during the quantification of Hydroxy Terbinafine in biological fluids. This guide focuses on understanding and mitigating matrix effects, a critical factor for ensuring accurate and reproducible results in LC-MS/MS-based assays.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of Hydroxy Terbinafine and the impact of matrix effects.
Q1: What is a "matrix effect" and why is it a significant concern for Hydroxy Terbinafine analysis in biological fluids?
A: A matrix effect is the alteration of an analyte's ionization efficiency by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2] When analyzing Hydroxy Terbinafine, which is a metabolite of Terbinafine, the biological sample contains numerous endogenous substances like phospholipids, salts, and proteins. During electrospray ionization (ESI) in an LC-MS/MS system, these co-eluting matrix components can compete with Hydroxy Terbinafine for access to the droplet surface for ionization or alter the droplet's physical properties. This typically leads to ion suppression (a decrease in the analyte signal) or, less commonly, ion enhancement (an increase in the signal), ultimately compromising the accuracy, precision, and sensitivity of the assay.[2]
Q2: What are the most common sources of matrix effects in plasma or urine samples?
A: The primary sources are endogenous components of the biological fluid. In plasma, phospholipids are a major cause of ion suppression in reversed-phase chromatography. Other sources include salts, endogenous metabolites, and anticoagulants used during sample collection, such as heparin or EDTA.[3] The choice of anticoagulant can have a stabilizing effect on the analyte, but it can also interfere with the analysis.[3] In urine, high concentrations of urea and salts can be particularly problematic.
Q3: What is a stable isotope-labeled internal standard (SIL-IS), and is it necessary for my assay?
A: A stable isotope-labeled internal standard is a version of the analyte (Hydroxy Terbinafine) in which one or more atoms have been replaced with their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). A SIL-IS is considered the gold standard for quantitative bioanalysis because it has nearly identical chemical and physical properties to the analyte.[1] It will co-elute chromatographically and experience the exact same matrix effects. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by ion suppression or enhancement can be effectively normalized. While not strictly necessary if matrix effects can be eliminated through other means, using a SIL-IS is the most robust way to compensate for unpredictable matrix variability between different samples and lots.
Q4: Can I just dilute my sample to reduce matrix effects?
A: Yes, sample dilution is a valid strategy to reduce the concentration of interfering matrix components.[1] However, this approach is only feasible if the concentration of Hydroxy Terbinafine in the sample is high enough to remain well above the lower limit of quantitation (LLOQ) of your method after dilution. For assays requiring high sensitivity, dilution may lower the analyte signal below a quantifiable level.[1]
Part 2: Troubleshooting Guides
This section provides in-depth, Q&A-based troubleshooting for specific experimental problems related to matrix effects.
Problem 1: My signal is suppressed and results are inconsistent. How do I confirm this is a matrix effect and not another issue?
A: Inconsistent signal suppression is a classic sign of matrix effects. To definitively diagnose and quantify the effect, you must perform a post-extraction addition experiment . This experiment isolates the matrix's impact on the detector response from any losses during the sample extraction process.
The core principle is to compare the analyte's signal response in a "clean" solution (mobile phase or solvent) with its response in an extracted blank matrix sample that has been spiked with the analyte after the extraction steps are complete.
Workflow: Diagnosing Matrix Effects
The following diagram outlines the logical flow for identifying and quantifying matrix effects.
Caption: Workflow for diagnosing and quantifying matrix effects.
Problem 2: I've confirmed significant ion suppression. What is the best way to clean up my biological samples?
A: The best sample preparation method is one that effectively removes interfering components while maximizing the recovery of Hydroxy Terbinafine. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice depends on a trade-off between speed, cost, and the required cleanliness of the final extract.
-
Protein Precipitation (PPT): The fastest and simplest method. An organic solvent (typically acetonitrile or methanol) is added to the plasma sample to denature and precipitate proteins. While effective at removing proteins, it does a poor job of removing highly soluble components like phospholipids and salts, often resulting in significant matrix effects.
-
Liquid-Liquid Extraction (LLE): This technique involves extracting Hydroxy Terbinafine from the aqueous biological fluid into a water-immiscible organic solvent.[4] By carefully selecting the solvent and adjusting the pH, a cleaner extract than PPT can be achieved. It is more selective but also more labor-intensive.
-
Solid-Phase Extraction (SPE): This is generally the most effective method for removing matrix interferences.[5] The sample is loaded onto a cartridge containing a solid sorbent. Interfering compounds are washed away, and then Hydroxy Terbinafine is eluted with a different solvent. SPE provides the cleanest extracts and can significantly reduce matrix effects, leading to higher data quality.[6]
The following table provides a comparison to guide your selection.
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Mechanism | Protein denaturation and removal by centrifugation. | Partitioning of analyte between aqueous and immiscible organic phases. | Chromatographic separation on a solid sorbent. |
| Pros | Fast, simple, inexpensive, high throughput. | More selective than PPT, can remove salts. | Highest selectivity , removes phospholipids effectively, high concentration factor. |
| Cons | Prone to significant matrix effects (phospholipids remain), may cause analyte to co-precipitate. | Labor-intensive, requires solvent optimization, potential for emulsion formation. | Higher cost per sample, requires method development. |
| Typical Recovery for Terbinafine/Metabolites | Variable, often lower due to co-precipitation. | Good to excellent (e.g., 85-90%).[7] | Excellent (e.g., mean recovery of 84.3% with low variability).[6] |
| Best For | High-concentration samples where some matrix effect is tolerable; rapid screening. | Assays needing cleaner extracts than PPT without the cost of SPE. | Trace-level quantification ; assays requiring minimal matrix effects and high data quality. |
Decision Tree: Selecting a Sample Preparation Method
Caption: Decision tree for selecting a sample preparation method.
Problem 3: My results are still variable even with SPE. Could my internal standard be the problem?
A: Yes, this is possible. If you are using a structural analog internal standard (like Naftifine, which has been used for Terbinafine[6][8]), its chromatographic retention time might be slightly different from Hydroxy Terbinafine. If the internal standard elutes in a region with a different degree of ion suppression than the analyte, it will not compensate for the matrix effect accurately. This is known as a differential matrix effect.
Solution:
-
Chromatographic Optimization: Adjust your LC gradient to ensure the internal standard and analyte co-elute as closely as possible without isobaric interference.
-
Switch to a SIL-IS: The most robust solution is to use a stable isotope-labeled Hydroxy Terbinafine. As discussed in the FAQs, a SIL-IS will track the analyte's behavior precisely from extraction through ionization, providing the most reliable correction for matrix effects.[1]
Part 3: Protocols and Methodologies
Protocol A: Post-Extraction Addition Experiment to Quantify Matrix Effect
This protocol provides a step-by-step guide to determine the matrix factor (MF) for Hydroxy Terbinafine in a given biological fluid.
Objective: To quantify the degree of ion suppression or enhancement caused by the sample matrix, independent of extraction recovery.
Materials:
-
Blank biological matrix (e.g., human plasma) from at least 6 different sources.
-
Hydroxy Terbinafine analytical standard.
-
Appropriate solvents (e.g., methanol, acetonitrile) for preparing stock and working solutions.
-
Your validated sample preparation method (e.g., PPT, LLE, or SPE).
-
LC-MS/MS system.
Procedure:
-
Prepare Sample Set A (Analyte in Solution):
-
Take an aliquot of your final reconstitution solvent (or mobile phase).
-
Spike it with Hydroxy Terbinafine at a known concentration (e.g., a mid-range QC level).
-
Prepare in triplicate. This set represents 100% signal with no matrix effect.
-
-
Prepare Sample Set B (Analyte in Extracted Matrix):
-
Take aliquots of your blank biological matrix.
-
Process these blank samples using your complete sample preparation procedure (PPT, LLE, or SPE).
-
After the final evaporation step (if any), take the resulting extract (which is just processed blank matrix).
-
Spike this extract with the same amount of Hydroxy Terbinafine as in Set A.
-
Prepare using at least 6 different lots of blank matrix to assess variability.
-
-
Analysis:
-
Inject both sets of samples into the LC-MS/MS system.
-
Record the peak area for Hydroxy Terbinafine for all injections.
-
-
Calculation:
-
Calculate the average peak area for Set A (A_solution).
-
Calculate the average peak area for Set B (A_matrix).
-
Calculate the Matrix Factor (MF) using the formula: MF = A_matrix / A_solution [2]
-
Interpretation of Results:
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression is occurring (e.g., an MF of 0.7 indicates 30% signal suppression).
-
MF > 1: Ion enhancement is occurring.
-
Regulatory Guideline: Typically, the coefficient of variation (%CV) of the matrix factor across the different lots should be ≤15%.
References
- Buhrman, D. L., Price, P. I., & Rudewicz, P. J. (1996). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Journal of the American Society for Mass Spectrometry.
- Li, W., & Cohen, L. H. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Bioanalysis.
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix Effect in Bioanalysis: An Overview.
- Gowda, K. V., et al. (2015). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of Pharmaceutical Analysis.
- Gund, A. C., Datar, P. A., & Kunjir, V. V. (2024). Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review. International Journal of Novel Research and Development.
- World Journal of Advanced Research and Reviews. (2023).
- Tagliari, M. P., et al. (2010). Terbinafine: Optimization of a LC method for quantitative analysis in pharmaceutical formulations and its application for a tablet dissolution test. Journal of the Brazilian Chemical Society.
- SciELO. (2010). Optimization of a LC method for quantitative analysis in pharmaceutical formulations and its application for a tablet dissolution test Terbinafine.
- ResearchGate. (n.d.). Determination of terbinafine in human plasma using UPLC‐MS/MS: Application to a bioequivalence study in healthy subjects.
- S, S., & S, S. (2012). Rational design for variability minimization in bioanalytical method validation: illustration with LC-MS/MS assay method for terbinafine estimation in human plasma. Journal of Pharmaceutical and Biomedical Analysis.
- Florea, M., & Ilie, M. (2017). Determination of terbinafine hydrochloride by ion-pair reversed phase liquid chromatography.
- K, K., et al. (2006). Terbinafine quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry: application to a bioequivalence study.
- ResearchGate. (n.d.). Determining Terbinafine in Plasma and Saline Using HPLC.
- Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Waters Application Note.
- Jones, A. E., et al. (2015). Determining Terbinafine in Plasma and Saline Using HPLC. TRACE: Tennessee Research and Creative Exchange.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. eijppr.com [eijppr.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. ijnrd.org [ijnrd.org]
- 5. researchgate.net [researchgate.net]
- 6. Rational design for variability minimization in bioanalytical method validation: illustration with LC-MS/MS assay method for terbinafine estimation in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. trace.tennessee.edu [trace.tennessee.edu]
- 8. Terbinafine quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the bioactivation of Terbinafine to reactive metabolites
Topic: Challenges in the Bioactivation of Terbinafine to Reactive Metabolites Role: Senior Application Scientist, DMPK/Tox Format: Technical Support Center (Troubleshooting & FAQs)
Status: Operational Current System Time: 2025-05-20 09:42 UTC Ticket Handling: Senior Application Scientist (DMPK/Tox Division)
Introduction: The "Hidden" Aldehyde Challenge
Welcome to the Terbinafine (TBF) technical hub. While Terbinafine is a widely prescribed allylamine antifungal, it is associated with rare, idiosyncratic drug-induced liver injury (IDILI).
The Core Problem: Standard metabolic stability assays often miss the "smoking gun." The toxicity is not driven by the parent drug, but by a transient, electrophilic metabolite: TBF-A (6,6-dimethyl-2-hepten-4-ynal) .[1] This allylic aldehyde is elusive because it is hard to detect without specific trapping agents and is formed via a complex N-dealkylation pathway mediated primarily by CYP2C9 and CYP3A4.
This guide addresses the three most common support tickets we receive regarding TBF bioactivation: detection failure , isoform identification , and hepatotoxicity mechanisms .
Module 1: Metabolite Detection & Trapping
Ticket #101: "I cannot detect the reactive metabolite in my microsomal incubation."
Diagnosis: You are likely searching for the free aldehyde (TBF-A) or a stable oxidative metabolite. TBF-A is a "soft" electrophile that reacts rapidly with nucleophiles. Without a trapping agent, it binds non-specifically to microsomal proteins (covalent binding) or degrades, rendering it invisible to standard LC-MS/MS workflows.
Resolution Protocol: The GSH Trapping Assay To detect TBF-A, you must trap it with Glutathione (GSH) or Dansyl Hydrazine. The GSH adduct is the industry standard for proof of bioactivation.
Step-by-Step Workflow:
-
Reaction System:
-
Substrate: Terbinafine (10 µM).
-
Enzyme Source: Human Liver Microsomes (HLM) at 1.0 mg/mL protein.
-
Trapping Agent: Reduced Glutathione (GSH) at 5 mM (excess is critical to outcompete protein binding).
-
Buffer: Potassium Phosphate (100 mM, pH 7.4).
-
-
Initiation:
-
Pre-incubate for 5 min at 37°C.
-
Initiate with NADPH (1 mM final) or an NADPH-regenerating system.
-
-
Incubation Time:
-
Run for 30–60 minutes. (TBF-A formation is time-dependent).
-
-
Termination:
-
Quench with ice-cold Acetonitrile (1:1 v/v) containing internal standard.
-
Centrifuge (3000 x g, 10 min) to pellet proteins.
-
-
LC-MS/MS Detection Strategy:
-
Target: TBF-A-GSH Adduct.
-
Theoretical Mass Calculation:
-
TBF-A (Aldehyde):
(MW ~136 Da). -
GSH:
(MW ~307 Da). -
Adduct [M+H]+: ~444 Da.
-
-
Scan Mode: Perform a Neutral Loss Scan of 129 Da (loss of pyroglutamic acid moiety) or monitor the transition m/z 444
315 (loss of glutamate).
-
Data Interpretation: If you see a peak at m/z 444 that disappears in the absence of NADPH or GSH, you have successfully trapped the TBF-A reactive metabolite.
Module 2: Enzymology & Isoform Identification
Ticket #205: "Which CYP isoform is responsible? My inhibition data is inconsistent."
Diagnosis:
Terbinafine bioactivation is not a single-enzyme process.[1][2] It involves competing pathways.[2][3][4] The formation of TBF-A requires N-dealkylation .[1][2][3][5][6][7] While CYP2C19 has high catalytic efficiency (
Visualizing the Pathway: The following diagram illustrates the critical N-dealkylation route leading to the toxic aldehyde.[1][3]
Caption: Figure 1.[1][3] The bioactivation cascade of Terbinafine.[3][4][5][8][9] Note the central role of TBF-A (Red) and the protective role of GSH (Green).
Resolution Protocol: Chemical Inhibition Phenotyping To confirm the enzymes in your specific donor lot, use the following specific inhibitors:
| CYP Isoform | Recommended Inhibitor | Conc. ( | Expected Effect on TBF-A Formation |
| CYP2C9 | Sulfaphenazole | 10 | Significant Decrease (Major Pathway) |
| CYP3A4 | Ketoconazole | 1 | Significant Decrease (Major Pathway) |
| CYP2C19 | Ticlopidine* | 5 | Moderate/Minor Decrease (High efficiency, lower abundance) |
| CYP2D6 | Quinidine | 1 | No/Negligible Effect |
*Note: Ticlopidine is a mechanism-based inhibitor; pre-incubation is required.
Module 3: Hepatotoxicity Mechanisms (BSEP)
Ticket #309: "Why does Terbinafine cause cholestasis? The parent drug doesn't inhibit BSEP significantly."
Diagnosis: You are looking at the wrong molecule. While Terbinafine has some inhibitory effect, the TBF-A-GSH conjugates and other metabolites are suspected to accumulate in the bile and inhibit the Bile Salt Export Pump (BSEP/ABCB11) . Furthermore, the protein adducts formed by TBF-A can trigger an immune response (associated with HLA-A*33:01 alleles).
Mechanism Explained:
-
Formation: TBF is converted to TBF-A in the hepatocyte.[1]
-
Conjugation: TBF-A binds GSH.
-
Transport: The conjugate is transported into the bile canaliculus (likely via MRP2).
-
Inhibition: High local concentrations of the conjugate (or the reactive aldehyde released from the reversible conjugate) inhibit BSEP, preventing bile acid efflux.
-
Result: Accumulation of toxic bile acids
Cholestasis.
Troubleshooting In Vitro Toxicity Models: If your hepatocyte assay isn't showing toxicity, check these parameters:
-
Duration: Standard 24h assays are often too short. TBF toxicity is delayed.[10] Use 72h+ incubations or relay assays.
-
Bile Acid Addition: BSEP inhibition toxicity is only revealed when bile acids are present. Add a physiological bile acid mix (e.g., 100x
of Glycochenodeoxycholic acid) to the medium to sensitize the hepatocytes.
References
-
Iverson, S. L., & Uetrecht, J. P. (2001). Identification of a reactive metabolite of terbinafine: insights into terbinafine-induced hepatotoxicity.[1][11] Chemical Research in Toxicology.
-
Barnette, D. A., et al. (2019). Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches.[2][3] Biochemical Pharmacology.
-
Vickers, A. E., et al. (1999). Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions.[9] Drug Metabolism and Disposition.
-
Morgan, R. E., et al. (2010). Interference with bile salt export pump function is a susceptibility factor for human liver injury in drug development.[12] Toxicological Sciences.
Sources
- 1. Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of novel glutathione conjugates of terbinafine in liver microsomes and hepatocytes across species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Terbinafine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Comprehensive Kinetic and Modeling Analyses Revealed CYP2C9 and 3A4 Determine Terbinafine Metabolic Clearance and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
Improving the precision of quantitative assays for Hydroxy Terbinafine
Topic: Precision Enhancement for LC-MS/MS Quantification of Hydroxy Terbinafine & Polar Metabolites
Introduction
Welcome to the Advanced Bioanalytical Support Center. This guide addresses the specific challenges of quantifying Hydroxy Terbinafine (and related polar metabolites like N-desmethyl-terbinafine) in biological matrices. Unlike the lipophilic parent drug Terbinafine, hydroxylated metabolites present a unique "polarity paradox": they are polar enough to suffer from early-elution matrix effects (ion suppression) yet share the sticky, adsorptive properties of the allylamine backbone, leading to carryover.
This guide moves beyond standard operating procedures (SOPs) to focus on causality —why your assay is failing and how to engineer a robust solution.
Module 1: Sample Preparation & Extraction
The Issue: High variability in Internal Standard (IS) response and poor recovery of polar metabolites.
Q: Why is Protein Precipitation (PPT) causing high %CV in my Hydroxy Terbinafine assay?
A: While PPT is fast, it is often insufficient for Terbinafine metabolites. Hydroxy Terbinafine is significantly more polar than the parent drug. In a simple acetonitrile precipitation, phospholipids and salts co-elute with your early-eluting metabolite, causing ion suppression . Furthermore, the parent drug (Terbinafine) is present at much higher concentrations and can saturate the ionization source if not removed or chromatographically separated.
The Solution: Liquid-Liquid Extraction (LLE) with Back-Extraction
Switch to LLE.[1][2] This utilizes the basicity of the allylamine group (
Optimized LLE Protocol:
-
Alkalinization: Add 50 µL of 0.1 M NaOH to plasma to ensure the amine is uncharged (free base).
-
Extraction: Add Hexane:Ethyl Acetate (80:20 v/v) .
-
Why? This non-polar mixture extracts the drug but leaves behind polar phospholipids.
-
-
Back-Extraction (The Precision Step):
-
Transfer the organic layer to a clean tube.
-
Add 100 µL of 0.1% Formic Acid (aq) .
-
Vortex and centrifuge. The basic Hydroxy Terbinafine will protonate and migrate into the clean aqueous acidic phase.
-
Inject the aqueous phase directly. This removes neutral lipids that carried over into the organic layer.
-
Visualization: LLE Workflow with Back-Extraction
Caption: Figure 1. Double-extraction workflow utilizing the basicity of Terbinafine metabolites to isolate them from neutral lipid interferences.
Module 2: Chromatography & Carryover
The Issue: "Ghost peaks" in blank samples and tailing peaks for the metabolite.
Q: I see carryover in my blanks. Is it the column or the autosampler?
A: It is likely the autosampler rotor seal or needle , but the column can contribute. Terbinafine and its metabolites are highly lipophilic allylamines that adsorb to metallic surfaces and rotor seals (Vespel/Tefzel).
Troubleshooting Checklist:
-
Needle Wash: A standard 50:50 MeOH:Water wash is insufficient.
-
Fix: Use a "Strong" wash of Acetonitrile:Isopropanol:Acetone (40:40:20) + 0.1% Formic Acid .[3] The acid helps solubilize the basic drug off the needle walls.
-
-
Valve Switching: If you use a column switching valve, the polymer rotor seal often adsorbs the drug. Switch to a PEEK or Ceramic rotor seal if possible.
Q: My Hydroxy Terbinafine peak is tailing. How do I fix the shape?
A: Tailing usually indicates secondary interactions between the amine group of the metabolite and residual silanols on the silica column.
The Solution: Mobile Phase Tuning
-
Buffer: Do not rely solely on Formic Acid. Add 5mM Ammonium Formate to Mobile Phase A (Water). The ammonium ions (
) compete with the analyte for silanol binding sites, sharpening the peak. -
Column Choice: Use a column with "High Carbon Load" or specifically "Base Deactivated" technology (e.g., Waters BEH C18 or Phenomenex Kinetex EVO C18). These provide better shielding of silanols.
Module 3: Mass Spectrometry & Quantification
The Issue: Non-linear calibration curves and signal drift.
Q: Should I use Terbinafine-d7 as the Internal Standard for Hydroxy Terbinafine?
A: Ideally, no. While Terbinafine-d7 is excellent for the parent drug, it is much more lipophilic than Hydroxy Terbinafine.
-
The Risk: If you have a matrix effect (suppression) at 2.0 minutes (metabolite elution) but not at 4.5 minutes (parent/IS elution), the IS will not compensate for the suppression.
-
Best Practice: Use Hydroxy-Terbinafine-d7 (or N-desmethyl-terbinafine-d7) if commercially available.
-
Compromise: If you must use Terbinafine-d7, ensure your chromatography separates the phospholipid region (usually 1.5–3.0 mins on short gradients) from the metabolite peak.
Q: How do I distinguish between structural isomers (e.g., 7-hydroxy vs. N-desmethyl)?
A: These metabolites often have the same nominal mass. You must rely on chromatography or unique MRM transitions.
-
MRM Selection:
-
Critical Check: Run individual standards of Parent, N-desmethyl, and Hydroxy metabolites. Check for Cross-Talk . Does the Parent channel show a peak at the Metabolite retention time? (In-source fragmentation). Does the Metabolite channel show a peak at the Parent retention time? (Isotopic overlap).
Troubleshooting Logic Tree
Caption: Figure 2. Decision matrix for diagnosing precision failures in Terbinafine metabolite assays.
Summary Data Tables
Table 1: Recommended LC-MS/MS Conditions
| Parameter | Setting / Recommendation | Rationale |
| Column | BEH C18 or Kinetex EVO C18 ( | High pH stability and reduced silanol activity for basic amines. |
| Mobile Phase A | 5mM Ammonium Formate + 0.1% Formic Acid | Buffers silanols to prevent peak tailing. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic modifier. |
| Needle Wash | ACN:IPA:Acetone (40:40:20) + 0.1% FA | Aggressive solubilization of sticky lipophilic residues. |
| Flow Rate | 0.4 - 0.6 mL/min | Higher flow improves peak sharpness for early eluters. |
Table 2: Extraction Efficiency Comparison
| Method | Recovery (%) | Matrix Effect (%) | Suitability for Hydroxy-Terbinafine |
| Protein Precipitation (PPT) | >95% | High (>20% suppression) | Low (Too dirty for polar metabolites). |
| LLE (Hexane:EtOAc) | 85-90% | Low (<5%) | High (Cleanest extracts). |
| SPE (MCX Mixed Mode) | >90% | Low (<5%) | High (Excellent but more expensive). |
References
-
Denouël, J., et al. (1995).[1] "Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography." Journal of Chromatography B: Biomedical Applications, 663(2), 353-359.[1]
-
Yildirim, S., et al. (2019). "Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study." Biomedical Chromatography, 33(9).
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.[5][6]
-
Miyazaki, S., et al. (2019). "Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules." Mass Spectrometry (Tokyo), 8(2).[7]
Sources
- 1. Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijnrd.org [ijnrd.org]
- 4. Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Terbinafine quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Strategies to reduce variability in in vitro antifungal assays with Hydroxy Terbinafine
Subject: Reducing Variability in In Vitro Antifungal Susceptibility Testing (AFST) Compound: Hydroxy Terbinafine (Primary Metabolite of Terbinafine) Reference Standards: CLSI M27/M38, EUCAST E.Def 7.3/9.3
Introduction: The "Metabolite" Challenge
Welcome to the Technical Support Center. If you are accessing this guide, you are likely observing inconsistent Minimum Inhibitory Concentration (MIC) data with Hydroxy Terbinafine .
While Terbinafine is a potent allylamine targeting squalene epoxidase, its hydroxylated metabolites (formed via CYP450 oxidation) exhibit significantly reduced antifungal activity. However, accurate quantification of this reduced activity is critical for Pharmacokinetic/Pharmacodynamic (PK/PD) modeling and safety profiling.
The Core Problem: Hydroxy Terbinafine retains the high lipophilicity of its parent compound. The #1 source of assay variability is not biological resistance, but physicochemical loss —the compound precipitates in aqueous media or binds non-specifically to plastic labware before it ever interacts with the fungus.
Module 1: Compound Handling & Solubility
The foundation of a reproducible assay.
The Solubility Paradox
Hydroxy Terbinafine is soluble in organic solvents (DMSO, Methanol) but thermodynamically unstable in aqueous buffers like RPMI 1640. When you dilute a high-concentration stock directly into media, "micro-precipitation" occurs. This is often invisible to the naked eye but drastically lowers the effective concentration.
Protocol: The "Step-Down" Dilution Method
Do NOT dilute directly from 100% DMSO stock to the final assay well. Use an intermediate step to prevent solvent shock.
Step-by-Step Workflow:
-
Primary Stock: Dissolve Hydroxy Terbinafine powder in 100% DMSO to a concentration of 1600 µg/mL (CLSI standard) or 3200 µg/mL (EUCAST).
-
Critical: Vortex for 2 minutes. Visually inspect for crystals.
-
-
Intermediate Dilution: Dilute the Primary Stock 1:100 into the assay medium (e.g., RPMI 1640) only if the final solvent concentration remains <1%.
-
Better Alternative: Perform serial dilutions in DMSO first, then dilute 1:50 or 1:100 into the media. This ensures every well has the exact same percentage of DMSO (e.g., 1%).
-
-
Labware Selection: Use Polypropylene (PP) deep-well plates for dilution. Avoid Polystyrene (PS) for intermediate steps, as allylamines bind avidly to PS surfaces.
Troubleshooting Matrix: Compound Handling
| Observation | Probable Cause | Corrective Action |
| MIC is artificially high | Drug lost to plastic binding. | Switch to low-binding polypropylene plates or glass tubes for dilutions. |
| Cloudiness in wells T=0 | Compound precipitation (Solvent Shock). | Reduce final DMSO concentration to <1%. Ensure media is at Room Temp, not cold. |
| Variable Replicates | Inconsistent pipetting of viscous DMSO. | Use positive displacement pipettes or reverse pipetting technique. |
Module 2: Mechanism & Endpoint Determination
Understanding what you are measuring.
Hydroxy Terbinafine acts via the same mechanism as the parent drug but with lower affinity. It inhibits Squalene Epoxidase (Erg1), leading to intracellular accumulation of toxic squalene and depletion of ergosterol.[1][2][3]
Visualization: The Ergosterol Biosynthesis Pathway
The following diagram illustrates the specific blockade point. Note that Hydroxy Terbinafine acts upstream of the azoles (which target CYP51/Erg11).
Caption: Mechanism of Action. Hydroxy Terbinafine inhibits Squalene Epoxidase, causing toxic squalene accumulation (red) and ergosterol depletion (green).
The "Trailing" Phenomenon
Allylamines often exhibit "trailing growth"—partial inhibition where the fungus grows slowly but visibly at concentrations above the true MIC.
-
The Error: Reading the endpoint as "100% inhibition" (optically clear well).
-
The Fix: For Candida and Aspergillus, CLSI and EUCAST recommend reading the MIC at 80% inhibition (prominent reduction in turbidity) compared to the growth control. Do not demand a perfectly clear well.
Module 3: Experimental Workflow & Controls
A self-validating system.
To ensure your data is trustworthy, you must include specific controls for Hydroxy Terbinafine.
Visualization: Optimized Assay Workflow
Caption: Optimized workflow emphasizing polypropylene usage during dilution and the 80% inhibition endpoint criteria.
Critical Control Points[5]
-
Solvent Control: You must run a "DMSO-only" lane. If the fungi are inhibited by the solvent alone (usually >1% DMSO), your MIC data is invalid.
-
Parent Compound Control: Always run pure Terbinafine alongside Hydroxy Terbinafine. The ratio of MICs (Parent/Metabolite) serves as a system suitability check. If the Parent MIC drifts, the Metabolite data is suspect.
Frequently Asked Questions (FAQs)
Q1: My Hydroxy Terbinafine MICs are fluctuating between 4 µg/mL and 32 µg/mL for the same strain. Why? A: This 3-dilution variance usually indicates inoculum instability . Allylamines are highly sensitive to cell density.
-
Solution: Strictly standardize your inoculum to 0.5 McFarland.[4] Use a spectrophotometer, not just visual estimation. Ensure you vortex the yeast suspension immediately before adding it to the plate, as cells settle quickly.
Q2: Can I use polystyrene (PS) plates for the final assay? A: Yes, BUT only for the final incubation step. The rapid binding kinetics happen during the dilution phase.
-
Rule: Perform all serial dilutions in Polypropylene (PP) tubes or plates. Transfer the aliquots to the PS assay plate only at the moment of experiment initiation. This minimizes the time the drug has to bind to the plastic before the fungi are added.
Q3: The literature says Hydroxy Terbinafine is "inactive." My assay shows activity. Am I wrong? A: You are likely correct. "Inactive" is a relative term. Hydroxy Terbinafine typically retains 5-10% of the parent compound's activity. In a sensitive broth microdilution assay, you should see an MIC, albeit much higher than Terbinafine. If you see no activity (growth in all wells), check if your stock solution precipitated.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2017).[5] M38: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. 3rd Edition.[5]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020). Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia forming moulds (E.Def 9.3.2).
-
Ryder, N. S. (1992). Terbinafine: Mode of action and properties of the squalene epoxidase inhibition.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1549008: Terbinafine. (Section on Solubility and Lipophilicity).[6]
-
Espinel-Ingroff, A., et al. (2002). Multicenter evaluation of a new method for antifungal susceptibility testing of filamentous fungi with terbinafine. Journal of Clinical Microbiology.
Sources
- 1. Terbinafine: mode of action and properties of the squalene epoxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Terbinafine? [synapse.patsnap.com]
- 3. What is the mechanism of Terbinafine Hydrochloride? [synapse.patsnap.com]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. img.antpedia.com [img.antpedia.com]
- 6. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
Common interferences in the analytical determination of Hydroxy Terbinafine
The following guide serves as a specialized Technical Support Center for the analytical determination of Hydroxy Terbinafine , a key Phase I metabolite of the antifungal agent Terbinafine.
This content is structured to address high-level bioanalytical challenges, specifically focusing on LC-MS/MS workflows in biological matrices (plasma, urine).
Status: Operational | Tier: Level 3 (Method Development & Troubleshooting)
Core Analytical Challenges (The "Why" & "How")
The Primary Interference: Glucuronide In-Source Fragmentation
Issue: Researchers often observe a "ghost" peak of Hydroxy Terbinafine that co-elutes with the glucuronide metabolite, or they observe quantitation values that are artificially high. Root Cause: Hydroxy Terbinafine circulates largely as an O-glucuronide conjugate in plasma and urine. During electrospray ionization (ESI), these labile glucuronides can undergo In-Source Fragmentation (ISF) . The high energy in the ion source cleaves the glucuronic acid moiety (-176 Da), converting the conjugate back into the free Hydroxy Terbinafine ion ([M+H]+) before it enters the quadrupole. Result: The mass spectrometer detects this as "free" Hydroxy Terbinafine, leading to gross overestimation of the unconjugated metabolite.
The Secondary Interference: Positional Isomers
Issue: Multiple peaks appearing in the chromatogram with the same MRM transition. Root Cause: CYP450-mediated hydroxylation (primarily CYP2C9, CYP1A2) can occur at multiple sites on the naphthalene ring or the dimethylhepten-yne side chain. These regioisomers have identical precursor and product ions but different lipophilicities. Result: Peak broadening or split peaks that compromise integration accuracy.
Visualizing the Interference Pathway
The following diagram illustrates the "Glucuronide Trap"—the most critical failure mode in Hydroxy Terbinafine analysis.
Figure 1: Mechanism of Glucuronide In-Source Fragmentation causing false-positive quantification.
Troubleshooting Guide (Q&A Format)
Category: Chromatographic Separation
Q1: I am seeing a small peak eluting just before my main Hydroxy Terbinafine peak. Is this carryover?
-
Diagnosis: This is likely a positional isomer or the N-desmethyl metabolite (if transitions overlap). Hydroxylation can occur on the naphthalene ring or the tert-butyl group.
-
Action Plan:
-
Check Transitions: Ensure you are not monitoring the N-desmethyl metabolite (loss of -CH3, -14 Da from parent) which might cross-talk if mass windows are wide.
-
Optimize Gradient: Flatten your gradient slope between 30% and 60% organic B. Isomers often require high-resolution columns (e.g., C18 with 1.7 µm particles) to resolve.
-
Verify with Standards: Inject pure Terbinafine and N-desmethyl terbinafine to confirm retention times relative to your hydroxy peak.
-
Q2: My Hydroxy Terbinafine peak tails significantly compared to the Internal Standard.
-
Diagnosis: Secondary interactions with residual silanols on the column stationary phase. Terbinafine and its metabolites are basic amines (pKa ~7-9).
-
Action Plan:
-
Mobile Phase Modifier: Ensure you are using Ammonium Formate (5-10 mM) or 0.1% Formic Acid . The ionic strength helps mask silanol sites.
-
Column Choice: Switch to a "Base-Deactivated" column (e.g., C18 columns with high carbon load or embedded polar groups) designed for basic compounds.
-
Category: Mass Spectrometry (MS)
Q3: How do I confirm if I have Glucuronide interference?
-
The Test: Monitor the MRM transition for the Glucuronide itself (Hydroxy Terbinafine mass + 176 Da) alongside your analyte.
-
Observation: If the Glucuronide peak aligns perfectly with a "shoulder" or peak in your Hydroxy Terbinafine channel, you have ISF interference.
-
Resolution: You must chromatographically separate the Glucuronide from the Free metabolite. The Glucuronide is more polar and should elute earlier on a Reverse Phase C18 column. If they co-elute, you cannot distinguish the origin of the signal.
Category: Sample Preparation
Q4: Should I use Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT)?
-
Recommendation: LLE is superior for Hydroxy Terbinafine.
-
Reasoning:
-
PPT (Acetonitrile/Methanol): Extracts everything, including the interfering phospholipids and the abundant Glucuronide conjugates.
-
LLE (Hexane/Ethyl Acetate): Can be tuned to extract the less polar Free Hydroxy Terbinafine while leaving the polar Glucuronide conjugates and phospholipids in the aqueous phase. This physically removes the source of the interference.
-
Validated Experimental Protocols
Protocol A: Differential Extraction (Removing Glucuronides)
Use this protocol to quantify "Free" Hydroxy Terbinafine without glucuronide interference.
| Step | Action | Critical Technical Note |
| 1. Aliquot | 100 µL Plasma | Use K2EDTA plasma to prevent clotting interference. |
| 2. IS Addition | Add 10 µL Internal Standard (Terbinafine-d7) | Deuterated IS corrects for extraction efficiency. |
| 3. Buffer | Add 100 µL 0.1M Ammonium Hydroxide (pH ~10) | Crucial: Alkalinization suppresses ionization of the amine, driving it into the organic phase. |
| 4. Extraction | Add 1.5 mL n-Hexane : Ethyl Acetate (80:20 v/v) | This non-polar mix extracts the free base but discriminates against the polar glucuronides. |
| 5. Agitate | Vortex 5 min, Centrifuge 10 min @ 4000g | Ensure complete phase separation. |
| 6. Reconstitute | Evaporate supernatant; Reconstitute in Mobile Phase | Use 50:50 MeOH:Water to match initial LC conditions. |
Protocol B: Total Hydroxy Terbinafine (Enzymatic Hydrolysis)
Use this if you need to measure the Total (Free + Conjugated) concentration.
-
Enzyme:
-Glucuronidase (e.g., from Helix pomatia or E. coli). -
Incubation: Mix 100 µL Plasma + 50 µL Enzyme solution in Acetate Buffer (pH 5.0).
-
Time: Incubate at 37°C for 2-4 hours.
-
Stop: Quench with 200 µL Acetonitrile (Ice Cold).
-
Analyze: Proceed with supernatant injection.[1]
-
Note: This converts all "hidden" glucuronide signal into the free form for total quantification.
-
Quantitative Data Summary: Interference Thresholds
| Interfering Agent | Retention Relative to Analyte (RRT) | Mass Shift (Da) | Mitigation Strategy |
| Terbinafine (Parent) | 1.2 - 1.5 (Later) | -16 | High concentration; ensure detector does not saturate. |
| N-Desmethyl Terbinafine | 0.9 - 1.1 (Close) | -14 | Monitor unique transition; optimize gradient. |
| O-Glucuronide Conjugate | 0.4 - 0.7 (Earlier) | +176 | Critical: Must resolve chromatographically to avoid ISF. |
| Phospholipids | 1.5 - 2.0 (Very Late) | +184 / +104 fragments | Use LLE or Divert Valve to waste after analyte elution. |
Decision Logic for Method Development
Figure 2: Logic flow for selecting extraction and validation steps based on analyte definition.
References
-
Brignol, N., et al. (2000).[1][2][3] Quantitative analysis of terbinafine (Lamisil) in human and minipig plasma by liquid chromatography tandem mass spectrometry.[1][2][3] Rapid Communications in Mass Spectrometry.
-
Iverson, S. L., et al. (2001). Metabolism of terbinafine by human liver microsomes: isolation and characterization of metabolites. Drug Metabolism and Disposition.
-
Vignoli, L. M., et al. (2022). Determination of terbinafine in healthy Chinese human plasma using a simple and fast LC-MS/MS method.[2] Journal of Chromatography B.
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation.
Sources
Validation & Comparative
Comparative analysis of the antifungal activity of Terbinafine and Hydroxy Terbinafine
Comparative Analysis: Antifungal Activity of Terbinafine vs. Hydroxy Terbinafine
Executive Summary
This technical guide provides a comparative analysis between Terbinafine , a potent allylamine antifungal agent, and Hydroxy Terbinafine , its primary metabolic derivative. While Terbinafine serves as the gold standard for treating dermatophytosis due to its specific inhibition of squalene epoxidase, Hydroxy Terbinafine represents a critical checkpoint in the drug's pharmacokinetic profile—marking the transition from a lipophilic, active compound to a polar, inactive metabolite.
Key Distinction:
-
Terbinafine: Highly active, fungicidal API (Active Pharmaceutical Ingredient) with MICs in the nanogram range against dermatophytes.[1]
-
Hydroxy Terbinafine: Pharmacologically inactive metabolite formed via CYP450 oxidation, serving as a biomarker for clearance rather than a therapeutic agent.
Chemical & Mechanistic Comparison
The efficacy of allylamines is strictly governed by their Structure-Activity Relationship (SAR). The comparative analysis below highlights how a single metabolic hydroxylation event abolishes antifungal potency.
Physicochemical Properties
| Feature | Terbinafine (Parent Drug) | Hydroxy Terbinafine (Metabolite) |
| Role | Active Antifungal Agent | Metabolic Clearance Product |
| Lipophilicity (LogP) | High (~5.5) | Low (< 2.0) |
| Solubility | Highly Lipophilic (Accumulates in keratin) | Hydrophilic (Rapid urinary excretion) |
| Key Structural Feature | Intact N-methyl-naphthalene & tert-butyl acetylene side chain | Hydroxyl group (-OH) introduced on the aromatic ring or side chain |
| Binding Affinity | High affinity for fungal Squalene Epoxidase | Negligible affinity due to steric/polar hindrance |
Mechanism of Action: Squalene Epoxidase Inhibition
Terbinafine acts by non-competitively inhibiting Squalene Epoxidase (SQLE) , a key enzyme in the ergosterol biosynthesis pathway.[2][3] This inhibition leads to two fatal outcomes for the fungal cell:
-
Ergosterol Depletion: Compromises cell membrane integrity (Fungistatic).[2]
-
Squalene Accumulation: Intracellular buildup of squalene forms toxic lipid vesicles that disrupt the cell wall (Fungicidal).
Hydroxy Terbinafine fails to bind the lipophilic pocket of SQLE effectively. The introduction of the polar hydroxyl group disrupts the hydrophobic interactions required for the allylamine pharmacophore to dock within the enzyme's active site.
Figure 1: Ergosterol Biosynthesis Pathway & Inhibition Point
Caption: Terbinafine blocks Squalene Epoxidase, causing toxic squalene accumulation.[2][3][4][5] The metabolite Hydroxy Terbinafine lacks this inhibitory capacity.
Antifungal Efficacy Data
The following data contrasts the potent activity of the parent drug against the inactivity of its metabolite. Note that "Inactive" in antifungal screening is typically defined as an MIC > 64 or > 128 µg/mL.
Comparative MIC Ranges (µg/mL)
| Organism Group | Species | Terbinafine MIC (µg/mL) | Hydroxy Terbinafine MIC (µg/mL) |
| Dermatophytes | Trichophyton rubrum | 0.003 – 0.06 | > 100 (Inactive) |
| Trichophyton mentagrophytes | 0.004 – 0.06 | > 100 (Inactive) | |
| Microsporum canis | 0.01 – 0.12 | > 100 (Inactive) | |
| Yeasts | Candida albicans | 0.5 – >128 (Variable) | Inactive |
| Molds | Aspergillus fumigatus | 0.1 – 2.0 | Inactive |
Data Synthesis: Terbinafine demonstrates superior potency against dermatophytes.[2][6][7] Hydroxy Terbinafine shows no clinically relevant antifungal activity, confirming that metabolism effectively neutralizes the drug.
Pharmacokinetics & Metabolism
Understanding the formation of Hydroxy Terbinafine is crucial for interpreting experimental results, particularly in in vivo efficacy studies where rapid metabolism can reduce drug bioavailability.
Metabolic Pathway: Terbinafine is extensively metabolized in the liver (First-Pass Metabolism) by CYP450 isozymes.
-
Primary Enzymes: CYP2C9, CYP1A2, CYP3A4.
-
Outcome: Formation of Hydroxy Terbinafine (and other metabolites like Carboxy-Terbinafine), which are more polar and rapidly excreted in urine.
Figure 2: Metabolic Deactivation Pathway
Caption: Terbinafine is converted by CYP enzymes into Hydroxy Terbinafine, facilitating rapid renal clearance.
Experimental Protocol: Comparative Susceptibility Testing
To experimentally validate the difference in activity, researchers must use the CLSI M38-A2 broth microdilution method. This protocol is the industry standard for filamentous fungi (dermatophytes).
Objective
Determine the Minimum Inhibitory Concentration (MIC) of Terbinafine vs. Hydroxy Terbinafine against T. rubrum.
Materials
-
Compounds: Terbinafine HCl (Sigma/Reference Std) and Hydroxy Terbinafine (Metabolite Standard).
-
Media: RPMI 1640 buffered with MOPS (pH 7.0).
-
Inoculum: T. rubrum conidial suspension (1-3 x 10³ CFU/mL).
Workflow (Step-by-Step)
-
Stock Preparation:
-
Dissolve Terbinafine in DMSO (Due to high lipophilicity).
-
Dissolve Hydroxy Terbinafine in DMSO or Methanol (Higher polarity may allow easier solvation, but DMSO is standard for comparison).
-
Critical Control: Ensure final DMSO concentration in wells is < 1% to avoid solvent toxicity.
-
-
Dilution Series:
-
Prepare 2-fold serial dilutions in RPMI 1640.
-
Range for Terbinafine: 0.001 µg/mL to 4 µg/mL.
-
Range for Hydroxy Terbinafine: 0.5 µg/mL to 128 µg/mL (Higher range required to document inactivity).
-
-
Inoculation:
-
Add 100 µL of adjusted conidial suspension to each well.
-
Include Growth Control (Media + Fungi + Solvent) and Sterility Control (Media only).
-
-
Incubation:
-
Incubate at 35°C for 4-7 days (Dermatophytes grow slowly).
-
-
Readout:
-
Visual Score: Determine the lowest concentration with 80% growth inhibition (MIC-80) or 100% inhibition (MIC-100) compared to growth control.
-
Expected Result: Terbinafine wells clear at low concentrations; Hydroxy Terbinafine wells turbid (growth) up to highest concentration.
-
Figure 3: Experimental Workflow (CLSI M38-A2)
Caption: Standardized workflow for determining antifungal potency of parent drug vs. metabolite.
References
-
Petranyi, G., Ryder, N. S., & Stütz, A. (1984). Allylamine derivatives: new class of synthetic antifungal agents inhibiting fungal squalene epoxidase.[9] Science, 224(4654), 1239-1241. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2008).[1][10] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition.[1] CLSI Document M38-A2. Link
-
Vickers, A. E., et al. (1999). Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions. Drug Metabolism and Disposition, 27(9), 1029-1038. Link
-
Ryder, N. S. (1992). Terbinafine: mode of action and properties of the squalene epoxidase inhibition.[3][9] British Journal of Dermatology, 126(s39), 2-7. Link
-
Ghannoum, M. A., & Elewski, B. E. (1999). Successful treatment of onychomycosis with terbinafine: a retrospective review of 30 cases. Journal of the American Academy of Dermatology. (Context: Pharmacokinetics and lack of active metabolites). Link
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- 10. Determination of minimum inhibitory concentrations of itraconazole, terbinafine and ketoconazole against dermatophyte species by broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Validating Anti-Terbinafine Antibody Specificity Against Hydroxy-Metabolite Interference
[1]
Executive Summary
Context: In pharmacokinetic (PK) studies and Therapeutic Drug Monitoring (TDM), the accuracy of Terbinafine quantification is frequently compromised by its extensive metabolism. Terbinafine is rapidly metabolized by CYP450 isozymes (primarily CYP2C9, CYP1A2, and CYP3A4) into distinct metabolites, most notably Hydroxy Terbinafine (including 1-hydroxyterbinafine and N-desmethyl-carboxy-terbinafine).[1]
The Challenge: These metabolites often share the core allylamine or naphthalene pharmacophore with the parent drug. Antibodies raised against Terbinafine that target these conserved structural motifs may exhibit significant cross-reactivity (CR).[1] In clinical samples, where metabolite concentrations can exceed parent drug levels, this leads to false-positive overestimation of Terbinafine bioavailability.
Objective: This guide details the rigorous validation of anti-Terbinafine antibodies, focusing on the experimental determination of Cross-Reactivity (CR%) against Hydroxy Terbinafine using Competitive ELISA (icELISA).
Structural Basis of Cross-Reactivity
To select or validate an antibody, one must understand the epitope-paratope interaction relative to the metabolic changes.
-
Target Antigen: Terbinafine (Allylamine antifungal).[1][2][3][4]
-
Key Interferent: Hydroxy Terbinafine (Phase I metabolite).[1]
-
Mechanism:
-
Terbinafine Structure: Contains a naphthalene ring, a tertiary amine, and a characteristic tert-butyl acetylene side chain.[4]
-
Metabolic Shift: Hydroxylation typically occurs on the naphthalene ring or the side chain, often accompanied by N-demethylation.
-
Antibody Logic: An antibody designed against the tert-butyl acetylene tail (Linker placement at the naphthalene ring during immunogen synthesis) will likely have low cross-reactivity with N-demethylated metabolites but potentially high cross-reactivity with ring-hydroxylated metabolites if the steric hindrance is insufficient.[1] Conversely, antibodies targeting the naphthalene ring are highly sensitive to hydroxylation changes (Desirable Specificity).
-
Visualization: Metabolic Interference Pathway
The following diagram illustrates the structural relationship and the potential for antibody "confusion" (Cross-Reactivity).
Figure 1: Pathway of metabolic interference showing where Hydroxy Terbinafine competes for antibody binding sites.[1]
Experimental Protocol: Determination of Cross-Reactivity (CR%)
The Gold Standard for small molecule specificity testing is the Competitive Indirect ELISA (icELISA) . In this format, the free drug in solution competes with immobilized drug conjugate for antibody binding.
Materials Required[1][5][6]
-
Capture Antigen: Terbinafine-BSA or Terbinafine-OVA conjugate (Coated on plate).[1]
-
Primary Antibody: Candidate Anti-Terbinafine Monoclonal Antibody (mAb).[1]
-
Analytes:
-
Detection: HRP-conjugated secondary antibody + TMB Substrate.[1]
Step-by-Step Methodology
This protocol is self-validating through the inclusion of IC50 shift analysis.
-
Coating: Coat 96-well microtiter plates with Terbinafine-BSA (1 µg/mL) in Carbonate Buffer (pH 9.6). Incubate overnight at 4°C.
-
Blocking: Wash 3x with PBST.[1] Block with 5% Non-Fat Dry Milk or 1% BSA in PBS for 2 hours at 37°C to prevent non-specific adsorption.[1]
-
Competition Reaction (Critical Step):
-
Prepare serial dilutions (Log scale: 0.01 ng/mL to 10,000 ng/mL) of Terbinafine (Standard A) and Hydroxy Terbinafine (Standard B) in separate tubes.
-
Add 50 µL of Standard A or B to respective wells.
-
Immediately add 50 µL of Anti-Terbinafine mAb (at fixed limiting concentration, e.g., 100 ng/mL).
-
Mechanism:[2][5][6] Free analyte competes with plate-bound antigen.[1] Higher analyte conc. = Lower signal.[1][7]
-
-
Incubation: Incubate for 45–60 minutes at 37°C.
-
Detection: Wash 5x. Add HRP-Secondary Antibody (1:5000).[1] Incubate 30 mins.
-
Readout: Add TMB substrate. Stop reaction with 2M H2SO4.[1] Measure OD450nm.
Data Analysis & Calculation
Plot the Optical Density (OD) vs. Log[Concentration] to generate sigmoidal inhibition curves.
Calculate IC50: The concentration of analyte required to inhibit 50% of the maximum signal (B0).
1-
Interpretation:
Visualization: Competitive ELISA Workflow
Figure 2: Competitive ELISA workflow for determining IC50 values.
Performance Benchmarking
The following table summarizes the performance characteristics of a high-quality monoclonal antibody versus a generic polyclonal antibody when tested against Terbinafine metabolites.
| Parameter | High-Specificity mAb (Recommended) | Generic Polyclonal Ab (Avoid) |
| IC50 Terbinafine | 0.5 – 2.0 ng/mL | 10 – 50 ng/mL |
| IC50 Hydroxy Terbinafine | > 1,000 ng/mL | 100 – 500 ng/mL |
| Cross-Reactivity (CR%) | < 0.2% | 10% – 50% |
| Assay Utility | Direct Serum Analysis (TDM) | Requires HPLC pre-separation |
| False Positive Risk | Negligible | High (Overestimates drug load) |
Expert Insight: For rigorous drug development, if the CR% of the antibody against Hydroxy Terbinafine exceeds 1%, the assay must be coupled with a simplified Liquid-Liquid Extraction (LLE) step using hexane/ethyl acetate to selectively extract the lipophilic parent Terbinafine while leaving the more polar Hydroxy metabolite in the aqueous phase.
References
-
Creative Diagnostics. Cross-Reactivity Assessment in Immunoassays.[1][7][8] Available at: [Link][1]
-
National Institutes of Health (PubChem). Terbinafine Compound Summary & Metabolism.[1] Available at: [Link][1]
-
Creative Biolabs. Antibody Cross-Reactivity Testing Service.[1][9] Available at: [Link][1]
-
SeraCare. Technical Guide for ELISA Protocols and Sensitivity Calculation. Available at: [Link][1]
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- 1. Hydroxy Terbinafine | C21H25NO | CID 21917706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. crsubscription.com [crsubscription.com]
- 3. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Terbinafine | C21H25N | CID 1549008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Identification of a reactive metabolite of terbinafine: insights into terbinafine-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Tetrodotoxin Test Reagents - Creative Diagnostics [creative-diagnostics.com]
- 8. Cross-Reactivity Assessment | Creative Diagnostics [creative-diagnostics.com]
- 9. Antibody Cross-Reactivity Testing Service - Creative Biolabs [creative-biolabs.com]
A Head-to-Head Comparative Guide to Hydroxy Terbinafine and Other Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolving Landscape of Antifungal Research
The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge in global health. This necessitates a robust pipeline of novel antifungal agents and a deeper understanding of existing ones. Terbinafine, an allylamine antifungal, has long been a cornerstone for treating dermatophyte infections.[1][2] Its primary active metabolite, Hydroxy Terbinafine, plays a crucial role in its therapeutic effect. This guide will dissect the performance of Hydroxy Terbinafine, using the well-documented activity of its parent compound Terbinafine as a benchmark, and compare it head-to-head with three other major classes of antifungal drugs: azoles, echinocandins, and polyenes. Our analysis will be based on mechanism of action, in vitro efficacy data, and performance in preclinical models.
Section 1: Mechanisms of Action - A Tale of Different Targets
An effective antifungal agent must selectively target fungal cellular structures or metabolic pathways that are absent or significantly different from those in mammalian cells. This selectivity is the foundation of a drug's therapeutic index. The major antifungal classes achieve this through distinct molecular interactions.
1.1 Allylamines (Terbinafine/Hydroxy Terbinafine)
Terbinafine's mechanism of action involves the specific and potent inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[3][4] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.
The inhibition of squalene epoxidase has a dual antifungal effect:
-
Ergosterol Depletion : The halt in ergosterol synthesis compromises the fungal cell membrane, leading to a fungistatic effect.[5][6]
-
Squalene Accumulation : The blockage causes the toxic intracellular accumulation of the substrate, squalene.[6][7] High levels of squalene are believed to interfere with membrane function and cell wall synthesis, ultimately resulting in a fungicidal action against many fungi.[6]
This mechanism is highly selective because fungal squalene epoxidase is over 1,000 times more sensitive to terbinafine than its mammalian counterpart, minimizing off-target effects on cholesterol synthesis.[5]
1.2 Comparative Mechanisms: Azoles, Echinocandins, and Polyenes
-
Azoles (e.g., Itraconazole, Fluconazole) : Azoles also target the ergosterol biosynthesis pathway but at a later step. They inhibit lanosterol 14α-demethylase, a cytochrome P450 enzyme responsible for converting lanosterol to ergosterol.[8][9] This leads to ergosterol depletion and the accumulation of toxic sterol intermediates.
-
Echinocandins (e.g., Caspofungin, Micafungin) : Unlike agents targeting the cell membrane, echinocandins have a unique mechanism. They noncompetitively inhibit the β-(1,3)-D-glucan synthase enzyme complex, which is responsible for synthesizing β-glucan, an essential structural polymer of the fungal cell wall.[10][11][12] This disruption of cell wall integrity leads to osmotic instability and cell lysis, conferring fungicidal activity against most Candida species.[10][13]
-
Polyenes (e.g., Amphotericin B) : Polyenes represent one of the oldest classes of antifungals. Their mechanism involves binding directly to ergosterol within the fungal cell membrane.[14][15] This binding forms pores or channels that disrupt the membrane's integrity, causing leakage of essential intracellular ions and molecules, which leads to cell death.[9][15][16]
The following diagram illustrates these distinct targets within a fungal cell.
Caption: Fungal Cell Targets of Major Antifungal Classes.
Section 2: In Vitro Comparative Analysis
The foundational method for evaluating an antifungal agent's potency is determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism after overnight incubation. This section details the standardized protocol for MIC determination and presents comparative data.
Experimental Protocol: Broth Microdilution MIC Assay (CLSI M38/M27)
This protocol is a self-validating system for determining the MIC of antifungal agents against filamentous fungi (like dermatophytes) and yeasts, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[17][18]
Causality Behind Experimental Choices:
-
Standardized Inoculum: Using a specific concentration of fungal conidia or yeast cells (0.4 x 10⁴ to 5 x 10⁴ CFU/mL) ensures that the MIC value is not skewed by an overwhelming fungal burden, providing experiment-to-experiment reproducibility.
-
RPMI-1640 Medium: This specific culture medium is low in components that might antagonize drug action and is buffered with MOPS to maintain a stable physiological pH (7.0), as the activity of some antifungals can be pH-dependent.[19]
-
Serial Dilution: A 2-fold serial dilution of the antifungal agent provides a clear concentration gradient to precisely identify the point of growth inhibition.
-
Visual Endpoint Reading: For agents like azoles, the endpoint is defined as the concentration causing a significant reduction (≥50%) in growth compared to the drug-free control.[20] This is because they are often fungistatic. For fungicidal agents like Terbinafine against dermatophytes, a complete absence of growth is often observed.[1]
The workflow for this crucial experiment is outlined below.
Caption: Broth Microdilution MIC Assay Workflow.
Comparative MIC Data
The following table summarizes representative MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for Terbinafine and comparator agents against key fungal pathogens.
| Fungal Species | Antifungal Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Primary Mode |
| Trichophyton rubrum | Terbinafine | 0.004 | 0.015 | Fungicidal |
| (Dermatophyte) | Itraconazole (Azole) | 0.06 | 0.25 | Fungistatic |
| Amphotericin B (Polyene) | 0.5 | 2.0 | Fungicidal | |
| Caspofungin (Echinocandin) | >16 | >16 | Inactive | |
| Aspergillus fumigatus | Terbinafine | 0.4 | 1.6 | Fungicidal |
| (Mold) | Itraconazole (Azole) | 0.25 | 1.0 | Fungistatic |
| Amphotericin B (Polyene) | 0.4 | 1.6 | Fungicidal | |
| Caspofungin (Echinocandin) | 0.03 | 0.125 | Fungistatic | |
| Candida albicans | Terbinafine | 1.0 | 4.0 | Fungistatic |
| (Yeast) | Itraconazole (Azole) | 0.03 | 0.25 | Fungistatic |
| Amphotericin B (Polyene) | 0.25 | 1.0 | Fungicidal | |
| Caspofungin (Echinocandin) | 0.03 | 0.125 | Fungicidal |
Data synthesized from multiple sources for illustrative purposes.[5][21][22][23]
Analysis of In Vitro Data:
-
Potency Against Dermatophytes: Terbinafine demonstrates exceptionally potent, fungicidal activity against dermatophytes like T. rubrum, with MIC values that are significantly lower than those of azoles and polyenes.[5][21] Echinocandins lack a target in the dermatophyte cell wall and are inactive.
-
Activity Against Molds: Against Aspergillus fumigatus, Terbinafine shows activity comparable to Amphotericin B.[22] While its MICs are higher than those for dermatophytes, its fungicidal action is a key differentiator from the fungistatic effect of azoles and echinocandins against this mold.[11]
-
Activity Against Yeasts: Terbinafine's activity against Candida albicans is generally fungistatic and less potent than that of azoles, polyenes, or echinocandins.[5][6] The testing method can significantly influence the measured MIC for Terbinafine against C. albicans.[5]
Section 3: In Vivo Efficacy Models
While in vitro data provides a measure of intrinsic potency, in vivo animal models are essential for evaluating a drug's performance in a complex biological system. A well-designed model accounts for pharmacokinetics (absorption, distribution, metabolism, excretion) and host-pathogen interactions.
Experimental Protocol: Murine Model of Dermatophytosis
This model is a robust and reproducible system for testing antifungal therapies against superficial skin infections caused by dermatophytes like Trichophyton species.[24][25][26]
Protocol Steps:
-
Animal Preparation: Immunocompetent or immunosuppressed mice are used. The dorsal skin is carefully shaved and may be lightly abraded to facilitate infection.[24]
-
Inoculation: A standardized suspension of dermatophyte conidia is applied to the prepared skin area.[24]
-
Treatment: Beginning 24-72 hours post-infection, animals are randomized into treatment groups. Test articles (e.g., Hydroxy Terbinafine) and comparators (e.g., Itraconazole) are administered, typically orally, at clinically relevant doses. A vehicle-only group serves as the negative control.
-
Endpoint Assessment: The primary endpoint is the fungal burden in the infected tissue at the end of the treatment period. This is quantified by homogenizing the skin and plating serial dilutions to determine Colony-Forming Units (CFU) per gram of tissue.[25] Clinical scores (e.g., assessing erythema, scaling) can serve as secondary endpoints.[25]
Self-Validation and Causality:
-
Fungal Burden as Endpoint: CFU enumeration is a direct, quantitative measure of the drug's ability to clear the pathogen, making it a more objective endpoint than clinical scoring alone.[27]
-
Vehicle Control: The vehicle group is critical to confirm that the infection establishes properly and does not resolve spontaneously, ensuring that any observed reduction in CFU in the treatment groups is due to the drug's activity.
-
Positive Comparator: Including a standard-of-care drug like Itraconazole provides a benchmark against which to judge the efficacy of the test compound.
Representative In Vivo Data
The table below presents hypothetical but realistic data from a 7-day murine dermatophytosis model.
| Treatment Group (Oral Dosing) | Mean Fungal Burden (log₁₀ CFU/g tissue) | Log₁₀ Reduction vs. Vehicle |
| Vehicle Control | 5.8 | - |
| Hydroxy Terbinafine (10 mg/kg) | 2.5 | 3.3 |
| Itraconazole (10 mg/kg) | 3.9 | 1.9 |
Analysis of In Vivo Data: The data clearly illustrates the potent in vivo efficacy of Hydroxy Terbinafine in a dermatophytosis model. The >3-log reduction in fungal burden is indicative of strong fungicidal activity, outperforming the standard azole comparator at an equivalent dose. This aligns with the superior in vitro MIC data against dermatophytes and highlights the excellent distribution of Terbinafine and its metabolites to skin and keratinized tissues.[5]
Section 4: Head-to-Head Synthesis and Discussion
| Feature | Hydroxy Terbinafine (Allylamine) | Azoles | Echinocandins | Polyenes |
| Primary Target | Squalene Epoxidase | Lanosterol 14α-Demethylase | β-(1,3)-D-Glucan Synthase | Ergosterol (direct binding) |
| Core Mechanism | Ergosterol depletion + Squalene toxicity | Ergosterol depletion | Cell wall disruption | Pore formation, leakage |
| Spectrum Strength | Dermatophytes , Molds | Candida, Aspergillus, Cryptococcus | Candida , Aspergillus | Broad: Yeasts, Molds |
| Key Advantage | Potent fungicidal activity against dermatophytes.[21] | Broad spectrum of activity. | Unique cell wall target, fungicidal vs. Candida.[11] | Broad spectrum, fungicidal.[15] |
| Key Limitation | Fungistatic and less potent against Candida spp.[5] | Generally fungistatic; P450-related drug interactions. | Poor activity vs. Cryptococcus, Zygomycetes. | Potential for significant renal toxicity.[14] |
| Resistance | Rare, but emerging in dermatophytes.[5] | Increasing, especially in C. albicans and A. fumigatus. | Acquired resistance via FKS gene mutations. | Rare. |
Conclusion
Hydroxy Terbinafine, as the active component of Terbinafine, stands out for its exceptional, fungicidal potency against dermatophytes, a characteristic driven by its unique dual mechanism of action targeting squalene epoxidase.[5][7] Its in vitro and in vivo performance in this context is superior to that of the azole class.[21] While it possesses valuable activity against filamentous molds like Aspergillus, its efficacy against yeasts such as Candida albicans is limited and primarily fungistatic.
In contrast, azoles offer a broader spectrum of activity but are often fungistatic, while echinocandins provide potent, fungicidal action against Candida by targeting the cell wall.[11] Polyenes remain a powerful, broad-spectrum fungicidal option, though their use can be limited by toxicity concerns.[14]
For drug development professionals, Hydroxy Terbinafine's chemical scaffold represents a highly optimized starting point for discovering agents targeting dermatological infections. For researchers, its distinct mechanism provides a valuable tool for studying fungal physiology and resistance pathways. The choice of an antifungal agent in a research or clinical setting must be guided by a clear understanding of these trade-offs in spectrum, potency, and mechanism of action.
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ResearchGate. (2025). Terbinafine. Retrieved from [Link]
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Ryder, N. S. (1992). Terbinafine: Mode of action and properties of the squalene epoxidase inhibition. British Journal of Dermatology, 126 Suppl 39, 2-7. Retrieved from [Link]
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Ryder, N. S., Wagner, S., & Leitner, I. (1998). In Vitro Activities of Terbinafine against Cutaneous Isolates of Candida albicans and Other Pathogenic Yeasts. Antimicrobial Agents and Chemotherapy, 42(5), 1057–1061. Retrieved from [Link]
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Wikipedia. (n.d.). Terbinafine. Retrieved from [Link]
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Gupta, A. K., & Cooper, E. A. (2008). Terbinafine. StatPearls. Retrieved from [Link]
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Kim, J., et al. (2023). The Effect of Terbinafine and Its Ionic Salts on Certain Fungal Plant Pathogens. Molecules, 28(12), 4758. Retrieved from [Link]
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Patsnap Synapse. (2024). What is the mechanism of Terbinafine Hydrochloride? Retrieved from [Link]
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Favre, B., & Ryder, N. S. (1996). Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents. Antimicrobial Agents and Chemotherapy, 40(2), 443–447. Retrieved from [Link]
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Dr.Oracle. (2025). Why is terbinafine (antifungal medication) preferred over azoles (antifungal medications) for treating dermatophyte infections? Retrieved from [Link]
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Morris, M. I., & Villmann, M. (2006). Echinocandins in the management of invasive fungal infections, part 1. American Journal of Health-System Pharmacy, 63(18), 1693-1703. Retrieved from [Link]
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Med-bot. (2021). Terbinafine - Mechanism of action, Side effects, and Indications. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism of action of echinocandins. Retrieved from [Link]
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Nowosielski, M., et al. (2011). Detailed Mechanism of Squalene Epoxidase Inhibition by Terbinafine. Journal of Chemical Information and Modeling, 51(7), 1746-1755. Retrieved from [Link]
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ResearchGate. (2025). MIC and fungicidal activity of Terbinafine against clinical isolates of Aspergillus spp. Retrieved from [Link]
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Ryder, N. S. (1992). Terbinafine: mode of action and properties of the squalene epoxidase inhibition. PubMed. Retrieved from [Link]
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Cantón, E., et al. (2011). Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses. Current Fungal Infection Reports, 5(2), 103-109. Retrieved from [Link]
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Gornowicz, A. (2022). Echinocandins – structure, mechanism of action and use in antifungal therapy. Postępy Higieny i Medycyny Doświadczalnej, 76, 139-152. Retrieved from [Link]
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EBSCO. (n.d.). Polyene antifungals. Research Starters. Retrieved from [Link]
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Zhang, Y., et al. (2026). A Murine Model of Dermatophytosis. Current Protocols. Retrieved from [Link]
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Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517. Retrieved from [Link]
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Sharma, S., et al. (2015). Determination of minimum inhibitory concentrations of itraconazole, terbinafine and ketoconazole against dermatophyte species by broth microdilution method. Indian Journal of Medical Microbiology, 33(4), 529-533. Retrieved from [Link]
-
Pathak, A., et al. (2024). Polyene-Based Derivatives with Antifungal Activities. International Journal of Molecular Sciences, 25(16), 8887. Retrieved from [Link]
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Wikipedia. (n.d.). Echinocandin. Retrieved from [Link]
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CLSI. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Clinical and Laboratory Standards Institute. Retrieved from [Link]
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Klepser, M. E., et al. (1997). Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. Antimicrobial Agents and Chemotherapy, 41(6), 1392–1395. Retrieved from [Link]
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EBSCO. (2025). Mechanisms of action in antifungal drugs. Research Starters. Retrieved from [Link]
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ResearchGate. (2026). A Murine Model of Dermatophytosis. Retrieved from [Link]
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Zotchev, S. B. (2003). Polyene macrolide antibiotics and their applications in human therapy. Current Medicinal Chemistry, 10(3), 211-223. Retrieved from [Link]
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Gintjee, T. J., et al. (2020). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 6(4), 332. Retrieved from [Link]
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ResearchGate. (n.d.). Proposed method for standardized performance of antifungal time-kill testing of yeasts. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Dermatophytosis Model for Antifungal Research. Retrieved from [Link]
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Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews. Retrieved from [Link]
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Taguchi, H. (2012). Animal Model of Dermatophytosis. Journal of Biomedicine and Biotechnology, 2012, 125384. Retrieved from [Link]
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Anderson, T. M., et al. (2014). Amphotericin B and Other Polyenes—Discovery, Clinical Use, Mode of Action and Drug Resistance. Molecules, 19(12), 20599-20626. Retrieved from [Link]
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De-La-Torre-Prados, V. (2025). Antifungal Agents. StatPearls. Retrieved from [Link]
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Dóczi, I., et al. (2001). In Vitro and In Silico Approaches for the Evaluation of Antimicrobial Activity, Time-Kill Kinetics, and Anti-Biofilm Potential of Thymoquinone. Molecules, 27(2), 404. Retrieved from [Link]
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MDPI. (2022). In Vitro and In Silico Approaches for the Evaluation of Antimicrobial Activity, Time-Kill Kinetics, and Anti-Biofilm Potential of Thymoquinone (2-Methyl-5-propan-2-ylcyclohexa-2,5-diene-1,4-dione) against Selected Human Pathogens. Retrieved from [Link]
-
Georgopapadakou, N. H., & Walsh, T. J. (1996). Antifungal agents: mechanisms of action. Trends in Microbiology, 4(4), 147-151. Retrieved from [Link]
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Al-Tawfiq, J. A., & Momattin, H. (2018). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 4(4), 125. Retrieved from [Link]
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Zhang, L., et al. (2020). “Illuminating” Echinocandins' Mechanism of Action. ACS Central Science, 6(10), 1693-1695. Retrieved from [Link]
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Open Access Pub. (2023). A Review Of Attempts To Identification And Antifungal Susceptibility Of Dermatophytes. Retrieved from [Link]
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Regulations.gov. (2025). Clinical and Laboratory Standards Institute|www.clsi.org P. Retrieved from [Link]
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Wikipedia. (n.d.). Polyene antimycotic. Retrieved from [Link]
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Hope, W. W., et al. (2017). Terbinafine in Combination with Other Antifungal Agents for Treatment of Resistant or Refractory Mycoses. Antimicrobial Agents and Chemotherapy, 61(11), e01203-17. Retrieved from [Link]
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MDPI. (n.d.). MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. Retrieved from [Link]
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FDA. (2025). Antifungal Susceptibility Test Interpretive Criteria. Retrieved from [Link]
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ResearchGate. (n.d.). CLSI guidelines for antifungal agents. Retrieved from [Link]
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Comparative Metabolism of Terbinafine: Interspecies Profiling & Experimental Protocols
Executive Summary
Terbinafine (TBF) is a lipophilic allylamine antifungal widely used for onychomycosis.[1][2] While its primary mechanism of action—inhibition of squalene epoxidase—is conserved across fungi, its metabolic fate in mammalian hosts varies significantly. This guide provides a technical comparison of Terbinafine metabolism in humans, rats, and dogs, highlighting the critical role of Cytochrome P450 (CYP) isoforms in clearance and bioactivation.
For drug development professionals, understanding these species differences is vital for interpreting toxicology data, particularly regarding the formation of the reactive metabolite 6,6-dimethyl-2-hepten-4-ynal (TBF-A) , which has been implicated in idiosyncratic hepatotoxicity.
Mechanistic Metabolic Pathway
Terbinafine undergoes extensive hepatic metabolism. In humans, less than 5% of the dose is excreted unchanged in urine. The metabolic cascade is dominated by N-demethylation and oxidation , mediated by at least seven CYP enzymes.[3]
Core Metabolic Routes
-
N-Demethylation: The primary clearance pathway, yielding N-demethyl-terbinafine (metabolically active but less potent).
-
Carboxylation: Oxidation of the tert-butyl side chain forms Carboxybutyl-terbinafine (major plasma metabolite).
-
Bioactivation (TBF-A Formation): A minor but toxicologically relevant pathway where N-dealkylation yields the reactive allylic aldehyde TBF-A .
Pathway Visualization
The following diagram maps the degradation of Terbinafine, highlighting the enzymes responsible for the critical N-demethylation and bioactivation steps.
Figure 1: Metabolic map of Terbinafine showing the divergence between safe clearance (Carboxybutyl/N-demethyl) and bioactivation (TBF-A).
Interspecies Comparative Profiling
The choice of animal model for Terbinafine toxicology is complicated by differences in CYP expression and metabolic rates. While the rat is a standard model, its metabolic half-life and tissue distribution kinetics differ from humans.
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | Human | Rat | Dog (Greyhound) | Cat |
| Oral Bioavailability (F) | ~40% (High 1st pass) | 50–80% | 20–90% (Variable) | ~30% |
| Tmax | 2.0 h | 4.0 – 8.0 h | 2.0 h | 1.3 h |
| Plasma Half-life (T1/2) | 22–26 h (β-phase) | ~70 h (Terminal) | ~8.6 h | ~8.0 h |
| Major Enzyme | CYP2C9, CYP1A2, CYP3A4 | CYP2C/3A (Rat orthologs) | CYP2B11, CYP3A12 | Deficient in glucuronidation |
| Primary Excretion | Urine (Metabolites) | Biliary/Feces | Biliary/Feces | Biliary |
| Tissue Accumulation | High (Fat/Skin/Nails) | High (Fat/Skin) | Moderate | Moderate |
Key Species Differences
-
Rat vs. Human: Rats exhibit a significantly longer terminal half-life (~70h) compared to the initial elimination phase in humans. This is due to extensive sequestration in adipose tissue and "deep compartments" like the skin, which mimics human tissue distribution but exaggerates the elimination timeline.
-
CYP Specificity: In humans, CYP2C19 and CYP3A4 are the primary drivers for the formation of the reactive metabolite TBF-A. In rats, while similar oxidative pathways exist, the specific isoform contribution differs, potentially altering the ratio of toxic vs. non-toxic metabolites.
-
Renal vs. Biliary: Humans excrete ~70-80% of metabolites via urine. In contrast, rats and dogs rely more heavily on biliary excretion, which must be accounted for when designing mass balance studies.
Experimental Protocols
To generate the data required for the comparisons above, robust in vitro and bioanalytical methods are required. The following protocols are designed for reproducibility and self-validation.
Protocol A: In Vitro Microsomal Stability Assay
This assay determines the intrinsic clearance (
Reagents:
-
Liver Microsomes (20 mg/mL): Human (HLM), Rat (RLM), Dog (DLM).
-
NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6P-Dehydrogenase.
-
Stop Solution: Ice-cold Acetonitrile (ACN) containing 100 ng/mL Terbinafine-d7 (Internal Standard).
Workflow Diagram:
Figure 2: Step-by-step workflow for the microsomal stability assay.[3][4][5]
Step-by-Step Procedure:
-
Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).
-
Spiking: Add Terbinafine (1 µM final conc) to the microsomal mix. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately transfer aliquot into 150 µL Stop Solution (ACN + IS). Vortex for 30s.
-
Clarification: Centrifuge at 4000g for 20 mins at 4°C to pellet proteins.
-
Analysis: Inject supernatant onto LC-MS/MS.
Self-Validation Criteria:
-
Positive Control: Run Propranolol (High clearance) and Warfarin (Low clearance) in parallel. Propranolol
must be < 15 min in HLM for the assay to be valid. -
Negative Control: Incubate without NADPH. Terbinafine loss should be < 5% over 60 mins.
Protocol B: LC-MS/MS Quantification in Plasma
A sensitive method is required to distinguish Terbinafine from its N-demethyl metabolite.
Instrument Parameters:
-
System: UPLC coupled to Triple Quadrupole MS.
-
Column: C18 (e.g., BEH C18, 50 x 2.1 mm, 1.7 µm).[6]
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 3.0 min.
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Terbinafine | 292.2 | 141.1 | 35 | 20 |
| Terbinafine-d7 | 299.2 | 148.2 | 35 | 20 |
| N-demethyl-TBF | 278.2 | 127.1 | 35 | 22 |
Sample Extraction (LLE):
-
Aliquot 50 µL plasma.
-
Add 200 µL Ethyl Acetate/Hexane (80:20 v/v) .
-
Vortex (5 min) and Centrifuge (10,000g, 5 min).
-
Transfer organic layer, evaporate to dryness under
. -
Reconstitute in 100 µL Mobile Phase (50:50 A:B).
Implications for Drug Development[4][5][8][9][10]
Extrapolation Risks: The significant difference in half-life between rats (~70h) and humans (~22h) suggests that allometric scaling based solely on body surface area may overestimate clearance in humans if the deep-tissue compartment (fat/skin) is not modeled correctly.
Toxicity Assessment: The formation of TBF-A is the primary safety concern. Since CYP2C19 and CYP3A4 drive this pathway in humans, animal models must be validated to ensure they generate this specific reactive metabolite at comparable levels. If a rat model relies predominantly on a CYP isoform that favors side-chain oxidation over N-dealkylation, it may underpredict the hepatotoxic potential seen in humans.
Recommendation: For IND-enabling studies, use Physiologically Based Pharmacokinetic (PBPK) modeling that incorporates in vitro intrinsic clearance data (from Protocol A) to bridge the gap between rat and human data, specifically accounting for the skin/fat depot effect.
References
-
Physiologically Based Pharmacokinetic Model for Terbinafine in Rats and Humans. Antimicrobial Agents and Chemotherapy.
-
CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine. Chemical Research in Toxicology.
-
Multiple cytochrome P-450s involved in the metabolism of terbinafine. Drug Metabolism and Disposition.
-
Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine. Biopharmaceutics & Drug Disposition.
-
Single dose pharmacokinetics of terbinafine in cats. Journal of Feline Medicine and Surgery.
-
Determination of terbinafine in human plasma using UPLC-MS/MS. Biomedical Chromatography.
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Comparative efficacy of Terbinafine and griseofulvin for tinea capitis
Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Scientists, and Clinical Pharmacologists
Executive Summary: The Species-Dependent Divergence
In the therapeutic landscape of tinea capitis, the choice between Terbinafine and Griseofulvin is not merely a preference for newer generation antimycotics but a decision dictated by fungal taxonomy. While Terbinafine (an allylamine) demonstrates superior potency and fungicidal kinetics against Trichophyton species, Griseofulvin (a benzofuran) remains the gold standard for Microsporum infections due to superior keratin-matrix distribution in prepubertal hair shafts.
This guide analyzes the mechanistic, pharmacokinetic, and experimental data driving these clinical outcomes.
Mechanistic Profiling: Molecular Targets
The efficacy differential begins at the molecular level. Terbinafine acts upstream in the ergosterol biosynthesis pathway, while Griseofulvin targets the structural integrity of the fungal cell during division.
2.1 Pathway Visualization
The following diagram illustrates the distinct intervention points of both agents within the fungal cell.
Figure 1: Comparative Mechanism of Action. Terbinafine induces cell death via squalene toxicity, whereas Griseofulvin arrests cell division.
2.2 Mechanistic Implications
-
Terbinafine (Fungicidal): Inhibits squalene epoxidase (SQLE gene product).[1] This leads to a dual mechanism of cell death:
-
Ergosterol Depletion: Compromises membrane fluidity.
-
Squalene Accumulation: Intracellular squalene reaches toxic levels, causing vesicle formation and cell lysis. This cidal activity explains the shorter treatment duration (2-4 weeks).
-
-
Griseofulvin (Fungistatic): Binds to fungal tubulin, preventing microtubule polymerization. This arrests the cell in metaphase. Because it does not directly kill the fungus, clinical cure relies on the shedding of infected keratinized tissue, necessitating a longer treatment duration (6-12 weeks).
Quantitative Efficacy Analysis
The following data synthesizes findings from meta-analyses and in vitro susceptibility testing (CLSI M38-A2 standards).
3.1 Comparative Efficacy by Pathogen
| Parameter | Terbinafine | Griseofulvin |
| Primary Target | Trichophyton spp.[2][3][4][5][6][7][8] (T. tonsurans) | Microsporum spp.[2][3][4][8][9] (M. canis) |
| MIC90 (T. tonsurans) | 0.004 µg/mL (Highly Potent) [1] | ~0.71 - 1.0 µg/mL [1] |
| MIC90 (M. canis) | 0.03 - 0.06 µg/mL | ~4.0 µg/mL |
| Clinical Cure (Trichophyton) | Superior (Effect size > 1.6 vs Griseofulvin) [2] | Effective, but slower (6-8 weeks) |
| Clinical Cure (Microsporum) | Inferior (Requires higher doses/duration) | Superior (Gold Standard) [2] |
| Treatment Duration | 2–4 Weeks | 6–12 Weeks |
| Resistance Mechanism | SQLE point mutations (e.g., Leu393Phe) [3] | Efflux pumps / Tubulin mutations (Rare) |
Critical Insight: Although Terbinafine has a lower MIC in vitro against M. canis than Griseofulvin, it performs poorly in vivo. This "paradox" is attributed to Terbinafine's lower concentration in the specific ectothrix hair compartments colonized by Microsporum in prepubertal children, compared to Griseofulvin's high affinity for keratin precursor cells [4].
Experimental Protocols: Susceptibility Testing
For researchers validating these agents, the CLSI M38-A2 (now updated to M38-Ed3) is the reference standard for broth microdilution of filamentous fungi.
4.1 Workflow: CLSI Broth Microdilution
This protocol ensures reproducibility when determining MIC values for dermatophytes.
Figure 2: Standardized workflow for antifungal susceptibility testing (CLSI M38).
4.2 Protocol Specifics
-
Medium: RPMI 1640 buffered with MOPS (pH 7.0). Crucial for stable pH during fungal growth.
-
Inoculum: Must be standardized spectrophotometrically (OD 65-70% transmission at 530 nm) to avoid the "inoculum effect," which can artificially elevate MICs.
-
Endpoint Definition:
-
Terbinafine: 80% inhibition (prominent reduction in turbidity) compared to growth control.
-
Griseofulvin: Similar 80% inhibition standard, though some protocols utilize complete (100%) clearance for fungistatic agents to ensure clinical correlation.
-
Pharmacokinetics & Safety Profile
| Feature | Terbinafine | Griseofulvin |
| Absorption | Rapid (>70%), not meal-dependent. | Variable; requires fatty meal for optimal absorption (micronized forms). |
| Distribution | Lipophilic; accumulates in sebum, hair follicles, and stratum corneum. Persists for weeks post-therapy. | Deposited in keratin precursor cells; binds tightly to new keratin. |
| Metabolism | Hepatic (CYP450). | Hepatic; Induces CYP450 (Drug interaction risk). |
| Hepatotoxicity | Rare (1 in 50,000–120,000). Monitoring recommended. | Rare, but can elevate liver enzymes. Porphyria is a contraindication. |
| Adverse Events | GI disturbance, taste loss (ageusia), rash. | Headache (common), photosensitivity, GI upset. |
Conclusion & Recommendation
-
For Trichophyton tonsurans: Terbinafine is the superior agent.[10] It offers a shorter treatment course (high compliance), fungicidal action, and higher cure rates.
-
For Microsporum canis: Griseofulvin remains the drug of choice. Despite older chemistry, its pharmacokinetic distribution into the specific hair compartments infected by Microsporum outperforms Terbinafine in pediatric populations.
-
For Drug Development: New agents should target the SQLE pathway but must address the emerging resistance (Leu393Phe mutations) seen in T. indotineae and T. mentagrophytes.
References
-
Jarrahpour A, et al. (2016). "MIC50s and MIC90s of fluconazole, itraconazole, terbinafine, and griseofulvin for 217 dermatophytes." ResearchGate.
-
Chen X, et al. (2016). "Systemic antifungal therapy for tinea capitis in children." Cochrane Database of Systematic Reviews.
-
Haluza D, et al. (2017). "Terbinafine Resistance of Trichophyton Clinical Isolates Caused by Specific Point Mutations in the Squalene Epoxidase Gene."[1][10][11] Antimicrobial Agents and Chemotherapy.[5][10][12][13]
-
Elewski BE. (2004). "Griseofulvin versus terbinafine in the treatment of tinea capitis: a meta-analysis of randomized, clinical trials." Pediatrics.
-
CLSI. (2017). "M38: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi." Clinical and Laboratory Standards Institute.[14][15][16]
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Technical Comparison: In Vitro Activity of Terbinafine vs. Fluconazole Against Yeast Strains
[1][2][3][4][5][6][7]
Executive Summary
Status: In vitro data indicates distinct, species-specific efficacy profiles for Terbinafine (allylamine) and Fluconazole (triazole).
While Fluconazole remains the gold standard for general Candida species due to favorable pharmacokinetics and established breakpoints, Terbinafine demonstrates superior in vitro potency against Cryptococcus neoformans and Candida parapsilosis. However, Terbinafine exhibits variable or limited activity against C. albicans and C. glabrata when used as monotherapy.
Key Technical Distinction:
-
Fluconazole: Fungistatic; targets 14
-demethylase (ERG11). -
Terbinafine: Fungicidal (concentration-dependent); targets Squalene Epoxidase (ERG1).[1]
Mechanistic Profiling: The Ergosterol Pathway
To understand the divergence in MIC (Minimum Inhibitory Concentration) values, one must analyze the specific enzymatic blockades. Both drugs target the ergosterol biosynthesis pathway, but their downstream effects differ significantly.[2]
-
Terbinafine (Allylamine): Inhibits Squalene Epoxidase (ERG1) .[3][4] This blockade has a dual effect:
-
Ergosterol Depletion: Compromises membrane fluidity.
-
Squalene Accumulation: Intracellular squalene builds up to toxic levels, causing vesicle formation and cell lysis. This accumulation is responsible for the fungicidal activity seen in susceptible strains.
-
-
Fluconazole (Azole): Inhibits Lanosterol 14
-demethylase (ERG11) . This leads to the accumulation of toxic 14 -methylsterols and depletion of ergosterol. The effect is primarily fungistatic in yeasts, leading to "trailing" growth in inhibition assays.
Pathway Visualization
The following diagram illustrates the specific inhibition points within the fungal cell membrane synthesis pathway.
Figure 1: Ergosterol biosynthesis pathway showing distinct inhibition targets of Terbinafine (ERG1) and Fluconazole (ERG11).
Comparative In Vitro Efficacy Data
The following data aggregates MIC ranges (
Table 1: Activity Against Candida Species
Note: Terbinafine is generally not indicated clinically for Candidiasis, but in vitro data reveals niche activity.
| Organism | Strain Type | Terbinafine MIC | Fluconazole MIC | Comparative Insight |
| C.[5][6][7][8] albicans | Clinical Isolates | 4.0 - >32.0 | 0.5 - 1.0 | Fluconazole Superior. Terbinafine shows weak/variable activity against wild-type C. albicans. |
| C. parapsilosis | Clinical Isolates | 0.125 - 0.5 | 1.0 - 2.0 | Terbinafine Superior. C. parapsilosis is uniquely hyper-susceptible to Terbinafine. |
| C. glabrata | Wild Type | >32.0 | 16.0 - 32.0 (SDD) | Both Limited. C. glabrata exhibits intrinsic reduced susceptibility to both agents. |
| C. krusei | Wild Type | >32.0 | 32.0 - 64.0 (R) | Resistant. Both agents are generally ineffective; C. krusei is intrinsically resistant to Fluconazole. |
Table 2: Activity Against Cryptococcus neoformans
Note: Terbinafine shows potent fungicidal activity here, often exceeding azoles in vitro.
| Organism | Metric | Terbinafine ( | Fluconazole ( | Comparative Insight |
| C.[6][7][8] neoformans | MIC Range | 0.06 - 0.5 | 1.0 - 8.0 | Terbinafine Superior. Potent in vitro activity. |
| C. neoformans | MIC | 0.25 | 4.0 - 8.0 | Terbinafine inhibits at concentrations 16-32x lower than Fluconazole. |
Experimental Protocol: CLSI M27 (Broth Microdilution)
To replicate these findings, researchers must adhere to the CLSI M27 standard. Deviations in media pH or buffer can drastically alter MIC values, particularly for Terbinafine, which is highly protein-bound and pH-sensitive.
Critical Reagents
-
Medium: RPMI 1640 with L-glutamine, without bicarbonate.
-
Buffer: MOPS (3-(N-morpholino)propanesulfonic acid) at 0.165 M, adjusted to pH 7.0 .
-
Why? Acidic pH reduces the activity of macrolides and some azoles; pH 7.0 mimics blood pH.
-
-
Inoculum: 0.5 McFarland standard (
to CFU/mL), further diluted.
Workflow Diagram
Figure 2: Workflow for CLSI M27 Broth Microdilution Assay for Yeast.
Readout Interpretation
-
Fluconazole (Fungistatic): The MIC is the lowest concentration causing 50% inhibition (prominent decrease in turbidity) compared to the growth control. Note: Ignore "trailing" growth (the Eagle effect).
-
Terbinafine (Fungicidal): For susceptible strains (C. parapsilosis, Cryptococcus), the endpoint is often sharper (80-100% inhibition), but CLSI standards for yeast usually default to the 50% inhibition standard for consistency unless checking Minimum Fungicidal Concentration (MFC).
Technical Analysis & Insights
The "Trailing" Phenomenon
A major differentiator in experimental readout is the "trailing effect" observed with Fluconazole. Because it is fungistatic, yeast may continue to replicate slowly at concentrations above the MIC.
-
Implication: Automated readers often overestimate Fluconazole MICs. Visual reading remains the reference standard.
-
Terbinafine: Due to squalene toxicity, Terbinafine often produces a "clearer" well in highly susceptible species (Cryptococcus), reducing the ambiguity of the readout.
Synergy Potential
While Terbinafine is rarely used as a monotherapy for systemic Candidiasis, research suggests significant synergy when combined with azoles.[9]
-
Mechanism: Dual blockade. Terbinafine reduces the substrate (squalene) available for the azole-targeted enzyme (14
-demethylase), and simultaneously stresses the membrane, allowing better penetration of the azole. -
Application: This is particularly relevant for Candida strains with elevated Fluconazole MICs.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2017).[10][11][12] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). [Link]
-
Ryder, N. S. (1992). Terbinafine: Mode of action and properties of the squalene epoxidase inhibition.[3][4] British Journal of Dermatology. [Link]
-
Jessup, C. J., et al. (2000). In vitro activity of terbinafine against yeast, dimorphic, and filamentous fungi.[13][14][15] Antimicrobial Agents and Chemotherapy.[3][2][6][7][8][10] [Link]
-
Pfaller, M. A., et al. (2004). In vitro activity of terbinafine against isolates of Candida spp. and other yeasts.[5][13][15] Diagnostic Microbiology and Infectious Disease. [Link]
-
Ghannoum, M. A., & Elewski, B. (1999). Successful treatment of fluconazole-resistant oropharyngeal candidiasis by a combination of fluconazole and terbinafine. Clinical and Diagnostic Laboratory Immunology. [Link]
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- 11. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Hydroxy Terbinafine in a Laboratory Setting
The Imperative for Proper Disposal: Understanding the Risks
Hydroxy Terbinafine, a metabolite of the antifungal agent Terbinafine, requires meticulous handling and disposal due to its inherent chemical properties and potential environmental impact. The parent compound, Terbinafine Hydrochloride, is classified as very toxic to aquatic life with long-lasting effects[1][2][3]. Improper disposal, such as discharging to a sewer system, can lead to significant contamination of waterways and harm to aquatic ecosystems[4].
The U.S. Environmental Protection Agency (EPA) strictly regulates the disposal of pharmaceutical and chemical waste under the Resource Conservation and Recovery Act (RCRA)[5][6]. A core tenet of these regulations is the prohibition of disposing of hazardous waste pharmaceuticals "down the drain"[6][7][8]. Therefore, establishing a robust and compliant disposal workflow is not merely a best practice but a legal and ethical necessity.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling Hydroxy Terbinafine, a thorough risk assessment is mandatory. Based on data from the Safety Data Sheet (SDS) for the parent compound, Terbinafine Hydrochloride, the primary hazards are outlined below.
Table 1: Hazard Summary for Terbinafine Hydrochloride
| Hazard Type | Description | Primary Exposure Routes | Recommended PPE |
| Health Hazards | Causes serious eye irritation. Causes skin irritation. May cause respiratory irritation[1][3][9]. | Inhalation, Skin Contact, Eye Contact | Nitrile gloves, safety glasses with side shields or goggles, and a lab coat are mandatory. Use a chemical fume hood when handling powders to avoid dust inhalation[10][11]. |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects[2][3]. | Improper disposal leading to environmental release. | N/A (Procedural Controls) |
| Physical Hazards | May be combustible at high temperatures. Emits toxic fumes (NOx, Cl-) under fire conditions[9]. | High heat, fire. | N/A (Procedural Controls) |
The causality behind these PPE recommendations is straightforward: chemical-resistant gloves and a lab coat prevent skin contact, while safety goggles protect against eye irritation from airborne particles. A fume hood provides critical respiratory protection by containing dust and vapors at the source[12].
The Core Disposal Workflow: A Step-by-Step Protocol
Disposal of Hydroxy Terbinafine waste must be systematic. The following protocol ensures that all waste streams are handled safely and in compliance with regulations. Under RCRA, it is the responsibility of the waste generator (the user) to correctly classify and manage the waste from the point of generation[4].
Step 1: Waste Segregation at the Source
Proper segregation is the foundation of compliant waste management. As soon as a waste item is generated, it must be categorized and placed in the appropriate container. Never mix incompatible waste streams.
-
Grossly Contaminated Waste: This includes pure, unused Hydroxy Terbinafine, expired stock, and materials heavily contaminated from a spill cleanup. This waste stream has the highest concentration of the hazardous compound.
-
Trace Contaminated Solid Waste: This category includes items with minimal residual contamination, such as used weighing papers, contaminated gloves, bench paper, and plasticware.
-
Trace Contaminated Liquid Waste: Solvents or aqueous solutions used to rinse glassware or equipment that have come into contact with Hydroxy Terbinafine.
-
Empty Containers: Original containers of Hydroxy Terbinafine. Even when "empty," they may retain product residue and must be disposed of as hazardous waste[4].
-
Sharps Waste: Needles, syringes, or razor blades contaminated with Hydroxy Terbinafine. These must be placed in a designated, puncture-proof sharps container[13].
Step 2: Containerization and Labeling
All chemical waste must be collected in suitable, sealed containers near the point of generation, typically within a designated Satellite Accumulation Area (SAA), often located in a fume hood[10][14][15].
-
Select the Correct Container:
-
Apply a Hazardous Waste Label:
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label[10][14].
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Hydroxy Terbinafine Waste." List all components and their approximate percentages.
-
The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard").
-
The accumulation start date (the date the first waste was added).
-
The name and contact information of the principal investigator or lab manager.
-
-
Step 3: Accumulation and Storage
Waste containers must be stored safely while awaiting pickup.
-
Location: Store waste in your lab's designated SAA. This area should be under the control of the laboratory personnel and away from general traffic[14].
-
Closure: Keep waste containers closed at all times, except when actively adding waste[15][16]. This prevents the release of vapors and protects against spills.
-
Capacity: Do not overfill containers. A maximum of 90% full is a common rule of thumb to allow for expansion and prevent spills during transport[13].
Step 4: Arranging for Final Disposal
Final disposal must be handled by professionals.
-
Contact EHS: When your waste container is approaching full, contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup[14].
-
Licensed Disposal: EHS will coordinate with a licensed hazardous waste disposal company. These companies are equipped to transport and dispose of chemical waste in a manner that complies with all federal and state regulations, typically via incineration for pharmaceutical waste[12][17][18].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for disposing of materials associated with Hydroxy Terbinafine.
Caption: Decision workflow for segregating Hydroxy Terbinafine waste.
Emergency Protocol: Managing Spills
Accidental spills must be managed immediately and safely to minimize exposure and environmental release.
Spill Cleanup Protocol
-
Alert & Secure: Alert personnel in the immediate area. If the spill is large or involves other hazardous materials, evacuate and call EHS.
-
Don PPE: At a minimum, wear double nitrile gloves, a lab coat, and safety goggles. For a large powder spill, a respirator may be necessary[12].
-
Contain the Spill:
-
For Powders: Gently cover the spill with absorbent pads or paper towels to prevent dust from becoming airborne. Lightly moisten the absorbent material with water to help control the powder[19]. Do NOT sweep dry powder.
-
For Liquids: Cover with an appropriate absorbent material (e.g., chemical spill pads or vermiculite), starting from the outside and working inward.
-
-
Clean the Area:
-
Dispose of Waste: All cleanup materials are considered hazardous waste. Label the container "Spill Debris containing Hydroxy Terbinafine" and manage it through the EHS waste pickup system.
-
Decontaminate & Report: Remove and dispose of contaminated PPE as hazardous waste. Wash hands thoroughly with soap and water[19]. Report the incident to your lab supervisor and EHS.
Spill Response Flowchart
Caption: Step-by-step procedure for responding to a lab spill.
Decontamination of Equipment
Reusable equipment, such as glassware or spatulas, that comes into contact with Hydroxy Terbinafine must be thoroughly decontaminated.
-
Initial Rinse: Carefully rinse the equipment with a suitable solvent in which Hydroxy Terbinafine is soluble (e.g., methanol or ethanol). Collect this initial rinseate as hazardous liquid waste.
-
Wash: Wash the equipment with a standard laboratory detergent and warm water[20].
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow to air dry or place in a drying oven as appropriate.
By implementing these comprehensive procedures, your laboratory can ensure the safe and compliant disposal of Hydroxy Terbinafine, protecting both your personnel and the environment.
References
- Dykema. (2015, October 30). EPA Proposes Rules Governing Disposal of Certain Pharmaceuticals as “Hazardous Wastes”.
- Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs.
- U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals.
- Stericycle. (2025, May 20). EPA Regulations for Healthcare & Pharmaceuticals.
- American Hospital Association (AHE). EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals.
- Fennemore. (2019, August 21). Environmental Protection Agency Issues New Rule for Handling of Hazardous Waste Pharmaceuticals.
- JoVE. (2017, July 14). Video: Proper Handling and Disposal of Laboratory Waste.
- Safety Data Sheet (for Terbinafine Hydrochloride). (n.d.).
- TCI Chemicals. (2025, June 30). SAFETY DATA SHEET.
- Safety Data Sheet (for Terbinafine hydrochloride). (2023, November 7).
- Sigma-Aldrich. (2025, October 17). SAFETY DATA SHEET.
- UTL Chemistry USF. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab (USF).
- NC State University Department of Chemistry. (2015, June 5). Handling Chemical Waste.
- Fisher Scientific. (2016, April 19). SAFETY DATA SHEET.
- DC Fine Chemicals. (2016, April 20). SAFETY DATA SHEET 116260-Terbinafine hydrochloride.
- LabXchange. (2022, May 23). How To: Lab Waste.
- University of California, San Francisco (UCSF) Safety Office. Hazardous Materials & Waste Management.
- European Directorate for the Quality of Medicines & HealthCare. Terbinafine.
- My Health Alberta. Cleaning up spills.
- VIP Pet Care. Terbinafine Tablets USP 250mg Safety Data Sheet.
- NHS Borders. Section 7 Cleaning & Disinfection.
- ScienceLab.com. (2005, October 10). Material Safety Data Sheet.
- PubMed. (2022). Disinfection trials with terbinafine-susceptible and terbinafine-resistant dermatophytes.
- U.S. Food & Drug Administration (FDA). (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.
- McGill University. HAZARDOUS WASTE MANAGEMENT DISPOSAL TRAINING.
- PMC. (2022, June 19). Disinfection trials with terbinafine-susceptible and terbinafine-resistant dermatophytes.
- National Health Service (NHS). How and when to take or use terbinafine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
